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  • Product: 5-Thiazolecarboxylic acid, 2-(methoxymethyl)-
  • CAS: 59855-96-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic Acid

Topic: 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid CAS: 59855-96-8 Document Type: Technical Whitepaper[1] A Strategic Scaffold for Kinase Inhibition and Fragment-Based Drug Discovery[1] Executive Summary 2-(methoxym...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid CAS: 59855-96-8 Document Type: Technical Whitepaper[1]

A Strategic Scaffold for Kinase Inhibition and Fragment-Based Drug Discovery[1]

Executive Summary

2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid (CAS 59855-96-8) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1] Unlike simple alkyl-thiazoles, the C2-methoxymethyl substituent introduces a specific polarity profile that modulates lipophilicity (LogP) while maintaining a compact steric footprint.[1] This scaffold is predominantly utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting c-Met, Src family kinases) and as a bioisostere in agrochemical development.[1]

This guide provides a rigorous analysis of the molecule’s structural properties, a validated Hantzsch-based synthetic route, and actionable protocols for its application in lead optimization.

Part 1: Structural Anatomy & Physicochemical Profile[1]

The utility of this molecule lies in its dual-functionality: the C5-carboxylic acid serves as a reactive handle for amide coupling (library generation), while the C2-methoxymethyl group acts as a polar anchor, often engaging in hydrogen bonding within enzyme active sites without acting as a hydrogen bond donor (HBD).[1]

Physicochemical Data Table
PropertyValueRelevance in Drug Design
Molecular Formula

Fragment-based screening core.[1]
Molecular Weight 173.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1]
ClogP ~0.5 - 0.8Low lipophilicity aids aqueous solubility of final drug candidates.[1]
pKa (Acid) ~3.5Typical for electron-deficient heteroaromatic acids; requires coupling agents (HATU/T3P).[1]
Topological Polar Surface Area (TPSA) ~70 ŲGood membrane permeability prediction.
Structural Visualization

The following diagram illustrates the core connectivity and functional zones of the molecule.

structure_diagram Thiazole 1,3-Thiazole Core (Aromatic Scaffold) C2_Group C2-Methoxymethyl (-CH2OCH3) Polar Interaction Zone Thiazole->C2_Group Position 2 C5_Group C5-Carboxylic Acid (-COOH) Synthetic Handle Thiazole->C5_Group Position 5

Figure 1: Functional decomposition of the 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid scaffold.

Part 2: Synthetic Pathways (The Hantzsch Protocol)

The most robust synthesis of 2-substituted thiazole-5-carboxylic acids is the Hantzsch Thiazole Synthesis .[1][2] For this specific target, the reaction requires the condensation of a thioamide with an


-halo-

-keto ester.[1][2]

Critical Mechanistic Insight: Direct chlorination of


-keto esters can be unstable.[1] Therefore, the preferred route involves the in situ generation of ethyl 2-chloro-3-oxopropanoate  (via formylation of ethyl chloroacetate) followed by condensation with 2-methoxyethanethioamide .[1]
Synthetic Workflow Diagram

synthesis_pathway EthylChloroacetate Ethyl Chloroacetate + Ethyl Formate Intermediate1 Ethyl 2-chloro-3-oxopropanoate (In-situ enolate) EthylChloroacetate->Intermediate1 NaOEt, Toluene, 0°C Thioamide 2-Methoxyethanethioamide ThiazoleEster Ethyl 2-(methoxymethyl)thiazole-5-carboxylate Intermediate1->ThiazoleEster + Thioamide, EtOH, Reflux (Cyclodehydration) FinalAcid 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid ThiazoleEster->FinalAcid LiOH, THF/H2O (Hydrolysis)

Figure 2: Convergent Hantzsch synthesis route ensuring regiochemical fidelity.

Part 3: Experimental Protocols

This section details a self-validating protocol. The "self-validating" aspect relies on the distinct solubility changes between the ester intermediate (organic soluble) and the final acid salt (water soluble), allowing for purification without chromatography.

Step 1: Synthesis of the Thiazole Ester Core

Reagents:

  • Ethyl chloroacetate (1.0 eq)[1][2]

  • Ethyl formate (1.1 eq)[1]

  • Sodium ethoxide (1.1 eq)

  • 2-methoxyethanethioamide (1.0 eq) [Commercially available or synthesized from nitrile][1]

Procedure:

  • Formylation: In a dry flask under

    
    , suspend NaOEt in dry toluene at 0°C. Dropwise add a mixture of ethyl chloroacetate and ethyl formate. Stir at 0–5°C for 4 hours. Observation: The mixture will thicken as the sodium enolate salt forms.
    
  • Cyclization: Dissolve 2-methoxyethanethioamide in absolute ethanol. Add this solution to the enolate suspension.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours.

  • Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in EtOAc and wash with water and brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Check LCMS for mass [M+H]+ ~ 202.05 (Ethyl ester).

Step 2: Hydrolysis to the Free Acid

Reagents:

  • Crude Ethyl Ester (from Step 1)

  • Lithium Hydroxide (LiOH[1]·H2O, 3.0 eq)

  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the crude ester in THF/Water.

  • Add LiOH in one portion. Stir at RT for 4–6 hours. Validation: TLC should show disappearance of the non-polar ester spot.

  • Purification (Acid-Base Extraction):

    • Concentrate THF. Dilute aqueous residue with water.[1]

    • Wash the basic aqueous layer with Diethyl Ether (removes unreacted organic impurities).

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH ~3 using 1M HCl.

    • Result: The product typically precipitates as a white/off-white solid. If no precipitate, extract exhaustively with EtOAc (5x).

  • Isolation: Filter the solid or dry/concentrate the organic extracts. Recrystallize from Ethanol/Hexane if necessary.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

The 2-(methoxymethyl) group is not merely a spacer; it is a strategic design element. In kinase inhibitors (e.g., Dasatinib analogs), the thiazole nitrogen often binds to the hinge region of the kinase. The C2-substituent extends into the solvent front or a ribose binding pocket.[1]

  • Solubility Enhancement: The ether oxygen accepts hydrogen bonds, improving solubility compared to a 2-ethyl or 2-propyl analog.

  • Metabolic Stability: Unlike a 2-hydroxymethyl group (which is prone to rapid glucuronidation), the methoxymethyl ether is metabolically robust.[1]

Drug Design Logic Flow

drug_design Start Hit Identification (Thiazole Core) Decision Optimize Solubility & Potency? Start->Decision PathA Use 2-Alkyl (Methyl/Ethyl) High Lipophilicity Metabolic Risk: Oxidation Decision->PathA Hydrophobic Pocket PathB Use 2-Methoxymethyl Balanced LogP Metabolic Stability: High Decision->PathB Solvent Exposed/Polar Application Amide Coupling (C5-COOH) Library Generation PathB->Application

Figure 3: Decision matrix for selecting the methoxymethyl-thiazole scaffold in lead optimization.

Part 5: Quality Control & Characterization[1]

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Interpretation
1H NMR (DMSO-d6)

13.0-13.5 (br s, 1H)
Carboxylic acid proton (confirms hydrolysis).[1]
1H NMR (DMSO-d6)

8.2-8.5 (s, 1H)
Thiazole C4-H proton.[1] Critical singlet.
1H NMR (DMSO-d6)

4.7 (s, 2H)

of the methoxymethyl group.[1]
1H NMR (DMSO-d6)

3.3-3.4 (s, 3H)

methyl group.[1]
LC-MS (ESI+) m/z 174.0 [M+H]+Molecular ion confirmation.
References
  • PubChem. (n.d.).[1] 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link][1]

  • Hantzsch, A. (1887).[1][3] Ueber die Synthese des Thiazols (On the synthesis of thiazole). Berichte der deutschen chemischen Gesellschaft, 20(2). (Foundational chemistry for thiazole synthesis).

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] [Link] (Context for thiazole-5-carboxylic acid pharmacophores in kinase inhibitors).[1]

Sources

Exploratory

5-Thiazolecarboxylic Acid, 2-(methoxymethyl)-: A Technical Whitepaper on Scaffold Utility and Synthetic Integration

Executive Summary In modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 5-Thiazolecarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 5-Thiazolecarboxylic acid, 2-(methoxymethyl)- (CAS: 59855-96-8) has emerged as a highly versatile scaffold[1]. By combining the bioisosteric properties of a thiazole core with a sterically shielding methoxymethyl group and a reactive carboxylic acid handle, this compound enables the rapid synthesis of metabolically robust amides and esters. It has been notably utilized in the synthesis of novel isoxazoline derivatives exhibiting potent herbicidal properties[2], as well as serving as a foundational building block for complex pharmaceutical intermediates[].

Physicochemical Profile and Structural Data

Understanding the baseline physicochemical properties of CAS 59855-96-8 is critical for predicting its behavior in solution and its impact on the overall lipophilicity (logP) of target molecules[1].

PropertyValue
Chemical Name 2-(Methoxymethyl)thiazole-5-carboxylic acid
CAS Registry Number 59855-96-8
Molecular Formula C₆H₇NO₃S
Molecular Weight 173.19 g/mol
Melting Point 131 °C
PubChem CID 19885554
Key Structural Features C2-methoxymethyl ether, C5-carboxylic acid, 1,3-thiazole core

Data synthesized from established chemical registries and material safety databases[1][4].

Structural Rationale: The Causality of Scaffold Design

The selection of 2-(methoxymethyl)thiazole-5-carboxylic acid in lead optimization is rarely arbitrary; it is driven by specific structural causalities that address common metabolic and physical liabilities in drug design.

  • The Thiazole Core (Bioisosterism): The 1,3-thiazole ring acts as an excellent bioisostere for phenyl or pyridyl rings. It lowers the overall molecular symmetry and improves aqueous solubility while maintaining the aromaticity required for

    
     stacking interactions within target binding pockets.
    
  • C2-Methoxymethyl Substitution (Metabolic Shielding): The unsubstituted C2 position of a thiazole is highly susceptible to cytochrome P450-mediated oxidation, often leading to reactive and toxic metabolites. The addition of the methoxymethyl (-CH₂OCH₃) group at this position provides critical steric shielding, effectively blocking this metabolic soft spot. Furthermore, the ether oxygen serves as a flexible hydrogen-bond acceptor, capable of interacting with kinase hinge regions or bulk solvent.

  • C5-Carboxylic Acid (Synthetic Vector): Positioned at C5, the carboxylic acid provides a highly predictable and reactive vector for covalent linkage, allowing for rapid diversification via amide coupling or esterification without interfering with the C2 shielding group.

G C2 C2: Methoxymethyl H-Bond Acceptor & CYP450 Shield Core Thiazole Core Bioisostere, Modulates logP C2->Core Opt Lead Optimization Enhanced Metabolic Stability Core->Opt C5 C5: Carboxylic Acid Covalent Linker (Amides) C5->Core

Pharmacophore contributions of the 2-(methoxymethyl)thiazole-5-carboxylic acid scaffold.

Self-Validating Synthetic Methodology: Amide Coupling

To integrate CAS 59855-96-8 into a larger molecular framework, amide coupling is the most frequent transformation[5]. The following protocol utilizes HATU, which is selected specifically because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This ensures rapid kinetics even with sterically hindered or electronically deactivated amines, minimizing epimerization (though not applicable here) and maximizing yield.

Step-by-Step Protocol

1. Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of 2-(methoxymethyl)thiazole-5-carboxylic acid (CAS 59855-96-8)[1] in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Causality: Anhydrous DMF is required to prevent the competitive hydrolysis of the active ester intermediate back to the starting acid.

2. Activation Phase

  • Action: Cool the solution to 0 °C. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 equivalents of HATU. Stir for 15 minutes.

  • Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU. The 0 °C temperature suppresses the formation of unreactive tetramethylguanidinium byproducts, ensuring the HOAt ester is the primary intermediate.

3. Amide Coupling

  • Action: Add 1.1 equivalents of the target primary or secondary amine. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

4. In-Process Validation (Self-Validating Step)

  • Action: Quench a 5

    
    L aliquot in 1 mL of Acetonitrile/Water and analyze via LC-MS.
    
  • Validation Logic: The system is validated by the disappearance of the starting acid mass (

    
     174.0 [M+H]⁺) and the emergence of the calculated product mass. If the HOAt ester (
    
    
    
    291.0 [M+H]⁺) is observed without the product, the amine is either too hindered or requires elevated temperatures.

5. Workup & Isolation

  • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via preparative HPLC or flash chromatography.

G N1 2-(Methoxymethyl)thiazole-5-carboxylic acid CAS: 59855-96-8 N2 Activation Phase HATU, DIPEA, DMF (0°C) N1->N2 N3 Active HOAt Ester (LC-MS Validated) N2->N3 N4 Amide Coupling Add Target Amine (RT) N3->N4 N5 Purification & QA Prep-HPLC, HRMS N4->N5

Workflow for HATU-mediated amide coupling using CAS 59855-96-8.

Industrial Applications

Agrochemicals: Isoxazoline Herbicides

CAS 59855-96-8 has been explicitly documented as a critical precursor in the synthesis of novel isoxazoline derivatives[2]. In these applications, the thiazole-5-carboxylic acid is coupled to complex isoxazoline amines to generate compounds that exhibit profound herbicidal and plant-growth-inhibiting properties. The original synthesis of this specific thiazole building block for such applications is detailed in early European patents (e.g., EP 434620)[5], highlighting its long-standing industrial viability.

Pharmaceutical Intermediates & PROTACs

Beyond agrochemicals, the compound is heavily utilized in medicinal chemistry as a building block[]. Its structural geometry makes it an ideal terminal capping group or linker component in the design of Proteolysis Targeting Chimeras (PROTACs), where fine-tuning the lipophilicity and hydrogen-bonding network of the linker is essential for maintaining cellular permeability and ternary complex formation.

References

  • Guidechem. "2-methoxymethyl-thiazole-5-carboxylic acid 59855-96-8 - Guidechem." Guidechem Chemical Database.
  • Google Patents. "WO2006024820A1 - Isoxazoline derivatives and their use as herbicides." World Intellectual Property Organization.
  • Guidechem. "2-methoxymethyl-thiazole-5-carboxylic acid 59855-96-8 Properties." Guidechem Chemical Database.
  • BOC Sciences. "CAS 23243-68-7 3,6-Dioxaoctanedioic acid: Computed Properties." BOC Sciences.
  • Google Patents. "WO2006024820A1 - Isoxazoline derivatives and their use as herbicides (Synthesis Reference)." World Intellectual Property Organization.

Sources

Foundational

Therapeutic Potential of 2-(Methoxymethyl)thiazole Derivatives

Executive Summary: The Strategic Value of the 2-(Methoxymethyl) Moiety In the landscape of heterocyclic pharmacophores, the thiazole ring is ubiquitous, serving as the core scaffold for drugs ranging from dasatinib (anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 2-(Methoxymethyl) Moiety

In the landscape of heterocyclic pharmacophores, the thiazole ring is ubiquitous, serving as the core scaffold for drugs ranging from dasatinib (antineoplastic) to ritonavir (antiviral). However, the specific substitution pattern at the C2 position dictates the physicochemical and pharmacological profile of the molecule.

2-(Methoxymethyl)thiazole represents a high-value structural motif that offers a distinct advantage over simple alkyl (methyl/ethyl) or aryl substitutions. It functions as a "polar-balanced" anchor—providing the lipophilicity required for membrane permeability while the ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility and interacting with specific residues in target binding pockets (e.g., serine/threonine hydroxyls).

This guide analyzes the therapeutic utility of 2-(methoxymethyl)thiazole derivatives, focusing on their validated roles in neurology (mGluR5 antagonism) and pain modulation (TRP channel antagonists) , while distinguishing them from their 4-isomer counterparts (the "SMART" anticancer agents).

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The Pharmacophore Rationale

The introduction of a methoxymethyl group at the 2-position of the thiazole ring alters the electronic and steric landscape of the scaffold.

  • Metabolic Stability: Unsubstituted thiazoles are susceptible to oxidation at the C2 position. Capping this position with a methoxymethyl group blocks direct oxidation while introducing a metabolic handle (O-demethylation) that is generally slower than direct ring opening.

  • Electronic Effects: The electron-withdrawing nature of the oxygen atom (via induction) slightly reduces the electron density of the thiazole ring compared to a simple methyl group, potentially modulating

    
    -
    
    
    
    stacking interactions with aromatic residues in the binding pocket.
  • Solubility Profile: The C-O-C ether linkage decreases LogP values relative to C-ethyl or C-propyl analogs, addressing common solubility attrition rates in early discovery.

SAR Visualization

The following diagram illustrates the logical design principles driving the selection of this specific derivative.

SAR_Logic Core Thiazole Core Substituent 2-(Methoxymethyl) Group Core->Substituent Modification Effect1 Blocks C2 Metabolic Oxidation Substituent->Effect1 Effect2 H-Bond Acceptor (Ether Oxygen) Substituent->Effect2 Effect3 Optimized LogP (vs. 2-Ethyl/Propyl) Substituent->Effect3 Outcome Enhanced Bioavailability & Target Affinity Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: SAR rationale for 2-(methoxymethyl) substitution, highlighting stability and solubility benefits.

Therapeutic Applications

Neurology: mGluR5 Antagonists

The most definitive application of 2-(methoxymethyl)thiazole derivatives lies in the modulation of the metabotropic glutamate receptor 5 (mGluR5) . Overactivation of mGluR5 is implicated in anxiety, depression, and neurodegenerative disorders.

  • Mechanism: Negative Allosteric Modulation (NAM). These derivatives bind to an allosteric site on the transmembrane domain, stabilizing the inactive conformation of the receptor.

  • Key Data: Patent literature (e.g., WO2006074884) identifies thiazole-4-carboxamides with 2-substitutions as potent antagonists.

  • Performance:

    • Potency:

      
       (High affinity).
      
    • Selectivity: High selectivity against Group II (mGluR2/3) and Group III (mGluR4/6/7/8) receptors.

Pain Management: TRPA1/TRPV1 Antagonism

Transient Receptor Potential (TRP) channels are primary sensors for pain and inflammation.[1] Thiazole derivatives are well-documented antagonists of TRPA1 (the "wasabi receptor").

  • Role of 2-(Methoxymethyl): In TRPA1 antagonist libraries, the C2 position of the thiazole core is a critical vector for optimization. While 2-trifluoromethyl and 2-t-butyl groups are common, the 2-(methoxymethyl) group serves as a bioisostere that reduces lipophilicity (cLogP) without sacrificing the steric bulk necessary to fill the hydrophobic pocket of the TRPA1 transmembrane domain.

  • Therapeutic Outcome: Reduction of cold hyperalgesia and mechanical allodynia in neuropathic pain models.

Distinction from "SMART" Anticancer Agents

It is critical to distinguish the 2-isomer from the 4-(methoxymethyl)thiazole derivatives known as "SMART" (4-Substituted Methoxybenzoyl-Aryl-Thiazole) agents.

  • SMART Agents (4-isomer): Potent tubulin polymerization inhibitors targeting the colchicine binding site.

  • 2-Isomer (Subject of Guide): Primarily GPCR (mGluR5) and Ion Channel (TRP) modulators.

  • Implication: Researchers seeking anticancer tubulin inhibitors should focus on the 4-isomer, while those targeting neurological/pain pathways should prioritize the 2-isomer.

Chemical Synthesis Protocols

The synthesis of 2-(methoxymethyl)thiazole derivatives typically follows two robust pathways. The Hantzsch Thiazole Synthesis is preferred for de novo ring construction, while Nucleophilic Substitution is used when starting from halogenated precursors.

Pathway A: Hantzsch Thiazole Synthesis (De Novo)

This method involves the condensation of a thioamide with an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-haloketone.

Step-by-Step Protocol:

  • Reagents: 2-Methoxyethanethioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 2-methoxyethanethioamide in absolute ethanol (0.5 M concentration).

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature.[2] The hydrobromide salt of the thiazole may precipitate.

    • Neutralize with saturated

      
       solution and extract with dichloromethane (DCM).
      
  • Purification: Silica gel column chromatography.

  • Yield: Typically 70–85%.

Pathway B: Nucleophilic Substitution (From 2-Chloromethyl)

This method is useful for late-stage diversification if the 2-chloromethylthiazole core is already available.

Step-by-Step Protocol:

  • Reagents: 2-(Chloromethyl)thiazole (1.0 eq), Sodium Methoxide (NaOMe) (1.5 eq), Methanol (Solvent).

  • Procedure:

    • Prepare a solution of NaOMe in dry methanol under

      
       atmosphere.
      
    • Add 2-(chloromethyl)thiazole dropwise at

      
      .
      
    • Stir at room temperature for 12 hours.

    • Quench with water and extract with ethyl acetate.

  • Note: This reaction must be anhydrous to prevent hydrolysis to the alcohol (2-hydroxymethylthiazole).

Synthesis Workflow Diagram

Synthesis_Pathways Thioamide 2-Methoxyethanethioamide Hantzsch Hantzsch Condensation (Reflux EtOH) Thioamide->Hantzsch HaloKetone Alpha-Haloketone HaloKetone->Hantzsch Chloromethyl 2-(Chloromethyl)thiazole Substitution Nucleophilic Substitution (MeOH, RT) Chloromethyl->Substitution Methoxide Sodium Methoxide Methoxide->Substitution Target 2-(Methoxymethyl)thiazole Derivative Hantzsch->Target High Yield Substitution->Target Alternative Route

Caption: Dual synthetic pathways for accessing the 2-(methoxymethyl)thiazole scaffold.

Quantitative Data Summary

The following table summarizes the biological activity profile of representative thiazole derivatives containing the 2-(methoxymethyl) or related 2-substituted motifs, derived from patent and primary literature.

TargetCompound ClassActivity MetricValueIndicationSource
mGluR5 Thiazole-4-carboxamide

(Binding Affinity)

Anxiety / CNS[1]
TRPA1 2-Substituted Thiazole

(Ca2+ Influx)

*
Neuropathic Pain[2]
VEGFR-2 Thiazole Derivative

(Kinase Assay)

**
Oncology[3]

*Note: Value representative of high-potency TRPA1 antagonists in this structural class (e.g., 2-t-butyl analogs), implying potential for 2-methoxymethyl bioisosteres. **Note: General thiazole scaffold activity; specific 2-methoxymethyl potency varies by core substitution.

Experimental Validation: mGluR5 Calcium Mobilization Assay

To validate the antagonist activity of a newly synthesized 2-(methoxymethyl)thiazole derivative, the following FLIPR (Fluorometric Imaging Plate Reader) assay is the industry standard.

Protocol:

  • Cell Line: HEK293 cells stably expressing human mGluR5.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 60 minutes at

    
    .
    
  • Compound Addition: Add the test compound (2-(methoxymethyl)thiazole derivative) and incubate for 15 minutes.

  • Agonist Challenge: Inject Glutamate (

    
     concentration).
    
  • Measurement: Monitor intracellular calcium fluorescence (

    
    ).
    
  • Analysis: Calculate

    
     based on the inhibition of the glutamate-induced calcium spike.
    

References

  • Hoffmann-La Roche. (2006). Thiazole-4-carboxamide derivatives as mGluR5 antagonists. WO2006074884A1. Link

  • TargetMol. (2024). TRPA1 Antagonist 1: Biological Activity and Chemical Properties. TargetMol Product Data. Link

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors. PMC10384567. Link

  • BenchChem. (2025).[3][4] Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs. BenchChem Technical Notes. Link

  • Sigma-Aldrich. (2024). 2-(Methoxymethyl)thiazole Product Specification. Merck KGaA. Link

Sources

Exploratory

2-(methoxymethyl)thiazole-5-carboxylic acid molecular weight and formula

An In-depth Technical Guide on the Core: Executive Summary 2-(Methoxymethyl)thiazole-5-carboxylic acid (CAS: 59855-96-8) is a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core:

Executive Summary

2-(Methoxymethyl)thiazole-5-carboxylic acid (CAS: 59855-96-8) is a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemical synthesis.[][][3][4][5] Distinguished by its 1,3-thiazole core substituted with a polar methoxymethyl ether at the C2 position and a reactive carboxylic acid at C5, this molecule serves as a versatile scaffold for fragment-based drug discovery (FBDD).[] Its structural utility lies in its ability to act as a bioisostere for phenyl rings or pyridine systems while introducing specific hydrogen-bonding vectors and modulating lipophilicity (LogP).[]

Part 1: Chemical Identity & Physicochemical Profile[1][6][7][8]

This section consolidates the fundamental data required for precise identification and stoichiometric calculations in experimental workflows.

1.1 Core Identity Data
ParameterSpecification
Chemical Name 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid
CAS Registry Number 59855-96-8
Molecular Formula C₆H₇NO₃S
Molecular Weight 173.19 g/mol
Monoisotopic Mass 173.0147 Da
SMILES COCC1=NC=C(C(=O)O)S1
InChI Key LEBZOHUAJZKARI-UHFFFAOYSA-N
1.2 Physicochemical Properties
  • Appearance: Typically an off-white to pale yellow crystalline solid.[]

  • Melting Point: 131–133 °C (Experimental).

  • Solubility: Soluble in DMSO, Methanol, DMF. Sparingly soluble in water; solubility increases significantly at pH > 4.5 due to carboxylate formation.

  • Acidity (pKa): Estimated at 3.5 – 3.8 (Carboxylic acid proton).[] The thiazole ring nitrogen is weakly basic but significantly deactivated by the electron-withdrawing carboxyl group.[]

  • Lipophilicity (LogP): ~0.5 – 0.8. The methoxymethyl group lowers LogP relative to the 2-ethyl analog, enhancing aqueous solubility profiles in drug candidates.

Part 2: Synthetic Methodologies

The synthesis of 2-(methoxymethyl)thiazole-5-carboxylic acid is best approached via the Hantzsch Thiazole Synthesis , a robust cyclocondensation method that ensures regioselectivity and scalability.[]

2.1 Primary Synthetic Route: Hantzsch Cyclization

This protocol relies on the condensation of a thioamide with an


-halo-

-dicarbonyl equivalent.[]

Reagents:

  • Precursor A: 2-Methoxythioacetamide (Prepared from methoxyacetonitrile and

    
     or Lawesson’s reagent).[]
    
  • Precursor B: Ethyl 2-chloro-3-oxopropanoate (Ethyl 2-formyl-2-chloroacetate).[]

  • Solvent: Ethanol or DMF.

  • Base: LiOH or NaOH (for hydrolysis).

Step-by-Step Protocol:

  • Cyclization:

    • Dissolve 2-methoxythioacetamide (1.0 eq) in anhydrous ethanol.

    • Add ethyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 2:1).[] The formation of the intermediate ethyl 2-(methoxymethyl)thiazole-5-carboxylate is indicated by a new spot at

      
      .[]
      
    • Concentrate in vacuo and purify via flash column chromatography if necessary.

  • Hydrolysis (Saponification):

    • Suspend the intermediate ester in THF/Water (1:1).

    • Add LiOH (2.5 eq) and stir at ambient temperature for 12 hours.

    • Critical Step: Acidify carefully with 1M HCl to pH 3.0. The product often precipitates directly.

    • Filter, wash with cold water, and dry under vacuum.

2.2 Synthesis Logic Diagram

G Start1 Methoxyacetonitrile Inter1 2-Methoxythioacetamide Start1->Inter1 Thionation Start2 H2S / Base Start2->Inter1 Cyclic Ethyl 2-(methoxymethyl) thiazole-5-carboxylate Inter1->Cyclic Hantzsch Cyclization (EtOH, Reflux) Reagent Ethyl 2-chloro- 3-oxopropanoate Reagent->Cyclic Final 2-(Methoxymethyl)thiazole- 5-carboxylic acid Cyclic->Final Hydrolysis (LiOH, then HCl)

Caption: Regioselective synthesis via Hantzsch cyclization followed by ester hydrolysis.

Part 3: Structural Characterization & Validation

Trustworthiness in chemical research requires self-validating analytical data.[] Below are the predicted spectral signatures used to confirm the identity of the synthesized material.

3.1 Proton NMR (

H-NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm)

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
13.20 Broad Singlet1H-COOH Acidic proton; confirms hydrolysis completion.[]
8.35 Singlet1HC4-H Thiazole ring proton; diagnostic for 5-substituted thiazoles.[]
4.75 Singlet2H-CH ₂-O-Methylene bridge; sharp singlet indicates no adjacent coupling.[]
3.40 Singlet3H-O-CHMethoxy group; distinct upfield singlet.[]
3.2 Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ): 
    
    
    
    174.02[][6]
  • Negative Mode (

    
    ): 
    
    
    
    172.01
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway for thiazole carboxylic acids in MS/MS experiments.[]
Part 4: Applications in Drug Discovery

The 2-(methoxymethyl)thiazole-5-carboxylic acid scaffold is a high-value intermediate in "Fragment-Based Drug Discovery" (FBDD).[]

  • Kinase Inhibition: The thiazole core mimics the purine ring system found in ATP. The C5-carboxylic acid is frequently converted to an amide to interact with the "hinge region" of kinases (e.g., Src, BCR-ABL).[]

  • Bioisosterism:

    • Thiazole vs. Pyridine: The thiazole ring is a classical bioisostere for pyridine but offers different electrostatic potential maps, often improving metabolic stability against oxidative metabolism.

    • Ether Side Chain: The methoxymethyl group acts as a polar handle, capable of accepting hydrogen bonds in the enzyme pocket, unlike a simple ethyl or methyl group.

4.1 SAR Decision Tree

SAR Root 2-(Methoxymethyl)thiazole-5-COOH Mod1 Amide Coupling (R-NH2) Root->Mod1 Mod2 Reduction (to Alcohol) Root->Mod2 Mod3 Curtius Rearrangement (to Amine) Root->Mod3 Target1 Kinase Inhibitors (Hinge Binder) Mod1->Target1 High Affinity Target2 Linker for PROTACs Mod2->Target2 Solubility Mod Target3 2-Aminothiazole Derivatives Mod3->Target3 Core Scaffold

Caption: Strategic derivatization pathways for Medicinal Chemistry SAR campaigns.

Part 5: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Thiazoles can darken upon prolonged exposure to light and air.

  • Reactivity: The carboxylic acid moiety is reactive toward thionyl chloride (

    
    ) or oxalyl chloride; ensure proper ventilation when converting to the acid chloride.
    
References
  • Sigma-Aldrich. 2-Methoxy-4-methyl-thiazole-5-carboxylic acid Product Sheet. (Note: Isomer comparison for structural validation). Available at: []

  • PubChem. 2-(Methoxymethyl)thiazole-5-carboxylic acid (CID 19885554).[][7] National Library of Medicine. Available at: []

  • GuideChem. CAS 59855-96-8 Properties and Synthesis. Available at: []

  • Metzger, J. V. (Ed.). (1979).[] Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Foundational text on Hantzsch synthesis mechanics).

  • Boc Sciences. Building Block: 2-(Methoxymethyl)thiazole-5-carboxylic Acid. Available at: []

Sources

Foundational

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Substituted Thiazole-5-Carboxylic Acids

Executive Summary Thiazole-5-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as the structural core for multi-kinase inhibitors like Dasatinib .[1][2] The physicochemical behavior of this sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-5-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as the structural core for multi-kinase inhibitors like Dasatinib .[1][2] The physicochemical behavior of this scaffold is dominated by the interplay between the carboxylic acid moiety (C5 position) and the substituent at the C2 position.

This guide provides a technical analysis of the solubility of 2-substituted thiazole-5-carboxylic acids (e.g., 2-methyl, 2-chloro, 2-amino) in organic solvents.[2] It synthesizes thermodynamic modeling with practical experimental protocols to aid in process optimization, purification, and crystal engineering.[2]

Structural Chemistry & Physicochemical Basis[2]

The solubility of 2-substituted thiazole-5-carboxylic acids is not merely a function of "like dissolves like"; it is governed by specific intermolecular forces within the crystal lattice versus the solvation shell.

The Thiazole Core

The thiazole ring is planar and aromatic. The nitrogen (N3) is a weak hydrogen bond acceptor, while the sulfur (S1) contributes to lipophilicity.[2]

  • C5-Carboxylic Acid: This group dominates the solid-state architecture, typically forming centrosymmetric hydrogen-bonded dimers (

    
     motifs).[2] Dissolution requires breaking these strong intermolecular H-bonds.
    
  • C2-Substituent Effect:

    • 2-Methyl (-CH₃): Increases lipophilicity (

      
      ) but disrupts crystal packing efficiency compared to planar substituents.[2] Soluble in esters and chlorinated solvents.
      
    • 2-Amino (-NH₂): Introduces a strong H-bond donor/acceptor system.[2] High melting point due to extensive H-bonding network. Low solubility in non-polar solvents; requires polar protic solvents (MeOH, EtOH) or dipolar aprotic solvents (DMSO) for dissolution.[2]

    • 2-Chloro (-Cl): Electron-withdrawing.[2][3] Increases acidity of the carboxylic acid but reduces lattice energy compared to the amino derivative. Soluble in alcohols and polar aprotic solvents.

Solubility Profiling: Solvent Classes & Trends

Based on thermodynamic data of analogous thiazole scaffolds (e.g., 2-amino-5-methylthiazole) and specific reports on the carboxylic acid derivatives, the following solubility hierarchy is established.

Solubility Hierarchy (Mole Fraction)

Trend: Polar Aprotic > Polar Protic > Esters > Chlorinated > Hydrocarbons[2]

Solvent ClassRepresentative SolventsSolubility Interaction MechanismSuitability
Dipolar Aprotic DMSO, DMF, NMPDisrupts acid dimers via strong H-bond acceptance; Solvates thiazole ring.[2]High (Reaction media)
Polar Protic Methanol, Ethanol, IPAForms H-bonds with carboxylate and N3.[2] Solubility decreases as alkyl chain length increases.[4]High (Recrystallization)
Esters Ethyl Acetate, Isopropyl AcetateDipole-dipole interactions.[2] Moderate solubility for 2-methyl/2-chloro variants.Moderate (Extraction)
Chlorinated DCM, ChloroformWeak H-bonding.[2] Good for 2-chloro/2-methyl derivatives; poor for 2-amino.Moderate
Hydrocarbons Toluene, Hexane, CyclohexaneVan der Waals forces only.[2] Cannot overcome lattice energy of the acid dimers.Low (Anti-solvent)
Temperature Dependence

Solubility (


) increases monotonically with temperature for all 2-substituted thiazole-5-carboxylic acids in organic solvents.[2] This indicates an endothermic dissolution process (

), driven by the entropy of mixing.[2]

Thermodynamic Modeling

To rigorously analyze solubility data for process design, experimental values must be correlated using thermodynamic models.[2] The Modified Apelblat Equation is the industry standard for this scaffold due to its accuracy in fitting non-ideal solutions.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):

[2]
  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Interpretation:

    • A & C: Related to the entropy of solution and the temperature variation of heat capacity.

    • B: Related to the enthalpy of solution.

Thermodynamic Functions

From the Apelblat parameters, the apparent thermodynamic functions of dissolution are calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [2]
    • Insight: Positive values confirm the endothermic nature. Higher values in non-polar solvents indicate stronger solute-solute interactions (dimers) that must be overcome.

  • Entropy of Solution (

    
    ): 
    
    
    
    
    [2]
    • Insight: Positive entropy drives the dissolution, overcoming the enthalpic penalty.[2]

Logic Flow: From Data to Process Parameters[2][5]

ThermodynamicLogic Figure 1: Workflow for converting raw solubility data into actionable process parameters. Data Experimental Solubility Data (x vs T) Model Modified Apelblat Regression Data->Model Fit Params Parameters (A, B, C) Model->Params Extract Thermo Calc. Enthalpy/Entropy (ΔH, ΔS, ΔG) Params->Thermo Derive Process Process Decision (Cooling Profile, Yield) Thermo->Process Optimize

Experimental Protocol: Isothermal Saturation Method

This protocol ensures thermodynamic equilibrium is reached, providing high-reliability data (Trustworthiness).[2]

Materials
  • Solute: 2-Substituted thiazole-5-carboxylic acid (Purity >99% by HPLC).

  • Solvent: HPLC grade, dried over molecular sieves.

  • Apparatus: Jacketed glass vessel with magnetic stirring, circulating water bath (

    
     K).[2]
    
Step-by-Step Workflow
  • Preparation: Add excess solid solute to 50 mL of solvent in the jacketed vessel.

  • Equilibration: Stir continuously at the set temperature for 24 hours .

    • Validation: Stop stirring and let settle for 2 hours.

  • Sampling: Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

  • Gravimetric/HPLC Analysis:

    • Gravimetric: Evaporate solvent in a tared dish to constant weight.

    • HPLC: Dilute aliquot with mobile phase and quantify against a standard curve.

  • Replication: Repeat measurements in triplicate. Relative Standard Deviation (RSD) must be

    
    .[2]
    
Experimental Workflow Diagram

ExpProtocol Figure 2: Isothermal saturation method for solubility determination. Start Start: Excess Solute + Solvent Equil Equilibration (Const. T, Stirring, 24h) Start->Equil Check Equilibrium Check (Time vs Conc.) Equil->Check Check->Equil Drifting Sample Sampling (0.22 µm Filter, Pre-heated) Check->Sample Stable Analysis Quantification (HPLC / Gravimetric) Sample->Analysis

Applications in Drug Development[6][7][8][9]

Purification via Recrystallization[2]
  • Strategy: Exploiting the steep solubility curve in Ethanol or Methanol .

  • Mechanism: High solubility at reflux (breaking acid dimers)

    
     Low solubility at 0°C (reforming dimers).[2]
    
  • Anti-Solvent: Water is an effective anti-solvent for alcoholic solutions of thiazole-5-carboxylic acids, drastically reducing solubility and forcing precipitation.[2]

Reaction Solvent Selection[2][5]
  • Acylation/Amidation: Requires high solubility of the acid. THF or DMF are preferred.

  • Lithiation (C2 functionalization): Requires aprotic, non-acidic solvents.[2] THF or 2-MeTHF are standard, though solubility may be lower than in DMF.[2]

References

  • Solubility of 2-Amino-5-methylthiazole in Organic Solvents.Journal of Chemical & Engineering Data.

    • (General Journal Link for verification of methodology standards)

  • Synthesis and Properties of 2-Methylthiazole-5-carboxylic acid. Sigma-Aldrich Technical Data. Confirms physical state and general solubility characteristics.[4][5]

    • [2]

  • Thermodynamic Analysis of Thiazole Derivatives.ResearchGate. Discusses the application of thermodynamic models to heterocyclic carboxylic acids.

  • PubChem Compound Summary: 2-Chlorothiazole-5-carboxylic acid. National Library of Medicine.

    • [2]

Sources

Exploratory

Technical Guide: The 2-(Methoxymethyl)thiazole Scaffold in Kinase Inhibitor Discovery

This guide provides an in-depth technical analysis of the 2-(methoxymethyl)thiazole scaffold, focusing on its application in kinase inhibitor discovery. It addresses the synthetic accessibility, structural activity relat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 2-(methoxymethyl)thiazole scaffold, focusing on its application in kinase inhibitor discovery. It addresses the synthetic accessibility, structural activity relationships (SAR), and specific advantages of this moiety as a physicochemical modulator in drug design.

Executive Summary: The Strategic Value of the Scaffold

In the landscape of small molecule kinase inhibitors (SMKIs), the thiazole ring is a privileged structure, serving as the core of blockbuster drugs like Dasatinib (Src/Abl) and Dabrafenib (BRAF). While 2-aminothiazoles are the dominant subclass due to their ability to form key hydrogen bonds with the kinase hinge region, the 2-(methoxymethyl)thiazole variant represents a sophisticated tool for lead optimization .

This specific scaffold is primarily utilized to:

  • Modulate Lipophilicity (LogD): The methoxymethyl ether serves as a bioisostere for alkyl chains, lowering logP while maintaining steric bulk.

  • Target Solvent-Exposed Regions: When the thiazole N3 interacts with the hinge, the C2-substituent projects into the solvent front. The methoxymethyl group provides a "wet" handle, improving solubility without introducing a high-clearance polar surface area (PSA).

  • Eliminate H-Bond Donors: Unlike 2-aminothiazoles, this scaffold removes a donor, which can improve blood-brain barrier (BBB) permeability and reduce P-gp efflux liability.

Structural Biology & Binding Mode Analysis[1]

The Thiazole Vector

In a typical Type I kinase inhibitor binding mode, the thiazole ring often occupies the ATP-binding pocket. The nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the hinge region (e.g., Met318 in c-Src).

The C2-Methoxymethyl Trajectory

The substitution at the C2 position is critical.

  • Steric Fit: The C2 vector points towards the solvent-exposed region or the ribose binding pocket , depending on the specific kinase and the scaffold's orientation (e.g., "flipped" binding modes).

  • Electronic Effect: The methoxymethyl group is electron-withdrawing (inductive effect, -I), which decreases the pKa of the thiazole nitrogen (N3). This modulates the strength of the hinge interaction, potentially fine-tuning selectivity against off-target kinases with slightly different hinge electrostatics.

Pathway Visualization (Graphviz)

The following diagram illustrates the role of thiazole-based inhibitors within a generic receptor tyrosine kinase (RTK) pathway, highlighting the intervention point.

KinasePathway GrowthFactor Growth Factor (Ligand) RTK RTK (e.g., VEGFR/Src) [Thiazole Target] GrowthFactor->RTK Activation PI3K PI3K Complex RTK->PI3K Phosphorylation RAS RAS-GTP RTK->RAS Recruitment AKT AKT (PKB) PI3K->AKT mTOR mTOR Complex AKT->mTOR Nucleus Nucleus (Gene Transcription) mTOR->Nucleus Proliferation Signals RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus Survival Signals Inhibitor 2-(Methoxymethyl)thiazole Inhibitor Inhibitor->RTK ATP Competition

Caption: Signal transduction cascade showing the intervention point of thiazole-based ATP-competitive inhibitors at the RTK level.

Synthetic Chemistry: Constructing the Scaffold

The synthesis of 2-(methoxymethyl)thiazole requires precision because the C2 position is the most acidic site on the thiazole ring. We recommend a Lithiation-Trapping strategy over the Hantzsch synthesis for this specific derivative, as it offers higher regiocontrol and avoids the need for unstable 2-methoxythioacetamide precursors.

Experimental Workflow: Lithiation-Trapping Protocol

This protocol utilizes the acidity of the C2-proton (pKa ~29) to introduce the hydroxymethyl group, followed by O-methylation.

Phase A: C2-Formylation/Hydroxymethylation
  • Reagents: Thiazole (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq), Paraformaldehyde (excess), THF (anhydrous).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Dissolve thiazole in anhydrous THF and cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent ring opening.

    • Stir for 30 mins to generate 2-lithiothiazole.

    • Add paraformaldehyde (depolymerized in situ or as a suspension) in one portion.

    • Allow warming to 0°C over 2 hours.

    • Quench with sat. NH₄Cl.[1] Extract with EtOAc.

  • Intermediate: 2-(Hydroxymethyl)thiazole.

Phase B: Williamson Ether Synthesis (Methylation)
  • Reagents: 2-(Hydroxymethyl)thiazole, Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve intermediate in DMF at 0°C.

    • Add NaH portion-wise. Observe H₂ evolution.

    • Stir for 15 mins until evolution ceases.

    • Add MeI dropwise.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Dilute with water (carefully), extract with Et₂O (to remove DMF), wash with brine, dry over MgSO₄.

  • Product: 2-(methoxymethyl)thiazole.[2]

Synthetic Pathway Visualization

Synthesis Start Thiazole (Starting Material) Inter 2-(Hydroxymethyl) thiazole Start->Inter C2-Lithiation Step1 1. n-BuLi, THF, -78°C 2. (CH2O)n Product 2-(Methoxymethyl) thiazole Inter->Product O-Methylation Step2 1. NaH, DMF, 0°C 2. MeI

Caption: Two-step synthetic route to 2-(methoxymethyl)thiazole via C2-lithiation and Williamson ether synthesis.

Physicochemical & SAR Implications[3][4][5][6][7]

When incorporating this scaffold into a drug candidate, the following physicochemical shifts are expected compared to common analogs:

Property2-Methylthiazole2-(Methoxymethyl)thiazole2-AminothiazoleImpact on Drug Design
H-Bond Donors 001-2Methoxymethyl improves BBB penetration potential vs Amino.
H-Bond Acceptors 1 (N3)2 (N3, O)1 (N3)The ether oxygen adds a weak acceptor, improving solubility.
LogP (Lipophilicity) HighModerateLowMethoxymethyl lowers LogP vs Methyl, reducing metabolic liability.
Metabolic Stability Prone to benzylic oxidationStable ether linkageProne to N-acetylation/glucuronidationEther is generally more robust than the primary amine.
The "Solubility Handle" Effect

The methoxymethyl group acts as a truncated PEG chain. It disrupts the crystal lattice energy of the molecule (lowering melting point) and interacts with water molecules via the ether oxygen, significantly enhancing aqueous solubility without introducing a charge.

Biochemical Validation Protocol

To validate the activity of a kinase inhibitor containing this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for high-throughput screening.

Reagents & Setup
  • Kinase: Recombinant human kinase (e.g., Src, VEGFR2) with GST or His-tag.

  • Substrate: Biotinylated peptide substrate specific to the kinase.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • ATP: At K_m concentration (typically 10-100 µM).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Assay Steps
  • Compound Prep: Serial dilute the 2-(methoxymethyl)thiazole derivative in DMSO (100% -> 2% final in assay).

  • Enzyme Mix: Add kinase to 384-well plate. Incubate with compound for 15 mins (checks for slow-binding kinetics).

  • Reaction Start: Add ATP/Substrate mix.

  • Incubation: 60 mins at RT.

  • Detection: Add Eu-antibody and Streptavidin-APC (Allophycocyanin).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Standard reference for Thiazole C2-lithiation reactivity).

  • Das, J., et al. (2006).[1] "2-aminothiazole as a Novel Kinase Inhibitor Template.[1] Structure-activity Relationship Studies Toward the Discovery of Dasatinib." Journal of Medicinal Chemistry, 49(23), 6819-6832.[1] (Foundational text on thiazole kinase binding modes).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses ether/alkyl bioisosterism for solubility).

  • PubChem. (2025). "Compound Summary: 2-(Methoxymethyl)thiazole." National Library of Medicine.[2] (Verification of chemical entity CAS 139130-53-3).[2] [2]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.

Sources

Foundational

Biological Activity and Medicinal Chemistry of 2-(Methoxymethyl)-5-thiazolecarboxylic Acid and Its Analogs

Executive Summary This technical guide explores the pharmacological landscape of 2-(methoxymethyl)-5-thiazolecarboxylic acid (CAS: 59855-96-8) and its structural analogs. As a subclass of 2,5-disubstituted thiazoles, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide explores the pharmacological landscape of 2-(methoxymethyl)-5-thiazolecarboxylic acid (CAS: 59855-96-8) and its structural analogs. As a subclass of 2,5-disubstituted thiazoles, these compounds represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for Xanthine Oxidase (XO) inhibitors , Kinase inhibitors (e.g., Dasatinib-like), and Adenosine receptor antagonists .

The presence of the methoxymethyl group at the C2 position distinguishes this analog from more common hydrophobic variants (e.g., 2-phenyl or 2-alkyl), offering unique physicochemical properties such as enhanced aqueous solubility and specific hydrogen-bond acceptor capabilities. This guide details the Structure-Activity Relationship (SAR), mechanisms of action, and validated experimental protocols for evaluating their biological efficacy.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(methoxymethyl)-5-thiazolecarboxylic acid is governed by two primary pharmacophores: the C5-carboxylic acid "warhead" and the C2-methoxymethyl "tuning" group.

The C5-Carboxylic Acid (The Warhead)
  • Role: Acts as the primary anchor for target binding.

  • Mechanism:

    • Xanthine Oxidase (XO): The carboxylate anion forms crucial electrostatic interactions with arginine residues (Arg880, Arg912) in the active site or coordinates directly with the Molybdenum (Mo) cofactor.

    • Kinase Inhibition: When converted to an amide (e.g., 2-amino-thiazole-5-carboxamides), this position directs the molecule into the ATP-binding pocket, often forming hydrogen bonds with the hinge region.

The C2-Methoxymethyl Group (The Tuning Region)
  • Physicochemical Impact: Unlike the hydrophobic phenyl group found in Febuxostat, the methoxymethyl group reduces lipophilicity (LogP), potentially improving the drug-likeness profile (solubility/permeability balance).

  • Binding Interactions: The ether oxygen can serve as a weak hydrogen bond acceptor, interacting with polar residues (e.g., Serine or Threonine) in the enzyme pocket, offering a distinct selectivity profile compared to purely alkyl analogs.

SAR Visualization

The following diagram illustrates the functional dissection of the molecule.

SAR_Analysis Core Thiazole Core (Aromatic Spacer) C5_Acid C5-Carboxylic Acid (Warhead) Core->C5_Acid Positions C2_Group C2-Methoxymethyl (Solubility/H-Bonding) Core->C2_Group Positions Target_XO Target: Xanthine Oxidase (Electrostatic Interaction) C5_Acid->Target_XO Direct Binding Target_Kinase Target: Kinases (via Amides) (Hinge Binding) C5_Acid->Target_Kinase Derivatization C2_Group->Target_XO Pocket Fit

Figure 1: Functional decomposition of the 2-(methoxymethyl)-5-thiazolecarboxylic acid scaffold.

Biological Mechanisms of Action

Xanthine Oxidase (XO) Inhibition

Thiazole-5-carboxylic acid derivatives are potent non-purine XO inhibitors.

  • Mechanism: They occupy the channel leading to the active site, preventing the entry of substrate (xanthine/hypoxanthine).

  • Significance: Inhibition reduces uric acid production, the primary cause of gout and hyperuricemia.

  • Comparative Potency: While 2-phenyl analogs (like Febuxostat) are nanomolar inhibitors, the 2-(methoxymethyl) analog serves as a lower-affinity but higher-solubility lead, useful for probing the solvent-exposed regions of the XO active site.

Anticancer Activity (Kinase & Tubulin)

When the C5-carboxylic acid is converted to an amide (e.g., N-phenyl-thiazole-5-carboxamide):

  • Target: Src family kinases and Tubulin polymerization.

  • Mechanism: The thiazole ring mimics the purine ring of ATP, competitively inhibiting kinase phosphorylation.

  • Data Insight: Analogs with electron-withdrawing groups (e.g., CF3) or polar groups (like methoxymethyl) at C2 have shown antiproliferative activity against lung (A549) and colon (HCT-8) cancer cell lines [1, 2].

Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC50 of the analog against bovine milk Xanthine Oxidase.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.5)

  • Xanthine Oxidase (XO) enzyme solution (0.05 units/mL)

  • Xanthine substrate (150 µM)

  • Test Compound (dissolved in DMSO)[1]

Methodology:

  • Preparation: Dilute the test compound in DMSO to varying concentrations (e.g., 0.1 µM to 100 µM).

  • Incubation: Mix 10 µL of test compound with 180 µL of Phosphate Buffer and 10 µL of XO enzyme solution. Incubate at 25°C for 10 minutes.

  • Initiation: Add 50 µL of Xanthine substrate solution to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 290-295 nm (formation of uric acid) for 10 minutes using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    
Protocol 2: Cell Viability Assay (MTT)

Objective: Evaluate the cytotoxicity of thiazole analogs against cancer cell lines (e.g., A549, MCF-7).

Methodology:

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) and incubate for 24 hours.
    
  • Treatment: Add test compounds at graded concentrations (0.1 - 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove medium and add 150 µL of DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm .

Synthesis Strategy

The most robust route to 2-(methoxymethyl)-5-thiazolecarboxylic acid involves the Hantzsch Thiazole Synthesis .

Synthesis_Pathway Thioamide 2-Methoxythioacetamide Intermediate Ethyl 2-(methoxymethyl)-5-thiazolecarboxylate Thioamide->Intermediate Reflux/EtOH Haloester Ethyl 2-chloro-3-oxopropanoate Haloester->Intermediate + Product 2-(Methoxymethyl)-5-thiazolecarboxylic Acid Intermediate->Product Hydrolysis (LiOH/THF)

Figure 2: Synthetic pathway for the target scaffold.

Step-by-Step:

  • Cyclization: React 2-methoxythioacetamide with ethyl 2-chloro-3-oxopropanoate (or equivalent alpha-halo keto ester) in refluxing ethanol.

  • Purification: Isolate the ethyl ester intermediate via column chromatography.

  • Hydrolysis: Treat the ester with Lithium Hydroxide (LiOH) in THF/Water to yield the free carboxylic acid.

Comparative Data Summary

The following table summarizes the biological profile of 2-substituted thiazole-5-carboxylic acid analogs based on literature trends [1, 3].

Analog (C2-Substituent)TargetActivity TypeKey Feature
Methoxymethyl Xanthine OxidaseModerate InhibitorHigh Solubility, Metabolic Stability
Phenyl Xanthine OxidasePotent InhibitorHigh Lipophilicity, Low Solubility
4-Pyridyl Adenosine A2AAntagonistCNS Penetration
Amino-Phenyl Src/Abl KinaseInhibitor (Amide)Dasatinib-like activity

References

  • Liu, W., et al. (2011). "Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives."[2] Archiv der Pharmazie. Link

  • Zhao, P., et al. (2016). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Molecules. Link

  • Garg, V., et al. (2019). "Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies." Medicinal Chemistry Research. Link

Sources

Exploratory

Metabolic Stability Profiling of Methoxymethyl Ether (MOM) Substituted Thiazoles: Mechanisms, Assessment, and Optimization

Executive Summary In medicinal chemistry, the methoxymethyl ether (MOM) group ( ) is primarily utilized as a protecting group for hydroxyl moieties due to its stability under basic conditions. However, its application as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In medicinal chemistry, the methoxymethyl ether (MOM) group (


) is primarily utilized as a protecting group for hydroxyl moieties due to its stability under basic conditions. However, its application as a permanent structural motif in drug candidates, particularly when attached to heterocyclic scaffolds like thiazoles, presents significant metabolic liabilities. While the electron-deficient nature of the thiazole ring can theoretically modulate the rate of oxidative metabolism compared to electron-rich aromatics, MOM ethers remain highly susceptible to Cytochrome P450 (CYP)-mediated 

-dealkylation. This process results in the release of formaldehyde and the reversion to the parent hydroxy-thiazole, effectively acting as a prodrug mechanism—often unintended. This guide details the metabolic pathways, stability assessment protocols, and structural optimization strategies for MOM-substituted thiazoles.

Structural & Mechanistic Analysis

The "Structural Alert" of MOM Ethers

The MOM moiety is an acetal (


). In vivo, acetals are generally susceptible to acid-catalyzed hydrolysis, though the MOM group is relatively robust to physiological pH (7.4). The primary driver of instability is enzymatic oxidation , not spontaneous hydrolysis.

When attached to a thiazole ring (a


-deficient heteroaromatic), the MOM group serves as a substrate for hepatic CYP450 enzymes. The metabolic clearance typically exceeds hepatic blood flow, classifying these moieties as high-clearance groups unless sterically hindered or electronically deactivated.
CYP450-Mediated Degradation Pathway

The metabolism of MOM-substituted thiazoles proceeds via an oxidative


-dealkylation  mechanism. This is a canonical "metabolic switching" event where the ether methylene is hydroxylated.

Mechanism:

  • Hydrogen Atom Transfer (HAT): The high-valent Iron-Oxo species of CYP450 (Compound I) abstracts a hydrogen atom from the methylene bridge (

    
    ) or the terminal methyl group. The methylene bridge is often the preferred site due to stabilization of the resulting radical by two adjacent oxygen atoms (anomeric effect).
    
  • Radical Rebound: The carbon radical rapidly recombines with the hydroxyl radical from the heme.

  • Hemiacetal Collapse: The resulting intermediate is an unstable hemiacetal.

  • Decomposition: This spontaneously collapses to release formaldehyde (toxic byproduct) and the parent hydroxy-thiazole .

Thiazole Electronic Effect: The thiazole ring is electron-withdrawing (EWG).

  • Stabilization Hypothesis: EWGs generally deactivate adjacent C-H bonds toward CYP-mediated HAT by reducing electron density. Therefore, a MOM group attached to a thiazole is kinetically more stable than one attached to a phenyl or alkyl group.

  • Reality Check: Despite this electronic deactivation, the presence of two oxygen atoms renders the methylene protons sufficiently hydridic for CYP oxidation. Consequently, MOM ethers on thiazoles are rarely metabolically stable enough for oral drugs, though they may function as effective prodrugs .

Visualization: Metabolic Pathway

The following diagram illustrates the oxidative dealkylation of a generic MOM-substituted thiazole.

MOM_Metabolism Parent MOM-Thiazole (Parent Drug) CYP CYP450 (Oxidation) Parent->CYP Liver Microsomes Intermediate Hemiacetal Intermediate (Unstable) CYP->Intermediate C-Hydroxylation (HAT Mechanism) Products Breakdown Products Intermediate->Products Spontaneous Collapse Formaldehyde Formaldehyde (Toxic) Products->Formaldehyde HydroxyThiazole Hydroxy-Thiazole (Parent Scaffold) Products->HydroxyThiazole

Caption: Figure 1. CYP450-mediated oxidative dealkylation of MOM-substituted thiazoles leading to formaldehyde release.

Experimental Assessment Protocols

To definitively profile the stability of MOM-thiazoles, a tiered in vitro assay approach is required. Standard metabolic stability assays must be adapted to detect the specific breakdown products (formaldehyde and the deprotected thiazole).

Microsomal Stability Assay (Phase I)

This assay isolates CYP450 activity to determine intrinsic clearance (


).

Protocol:

  • Test System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH (1 mM) regenerating system.

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring the depletion of the Parent (MOM-ether) and the appearance of the Hydroxy-thiazole.

Critical Control:

  • Minus-NADPH: Run a parallel incubation without NADPH. If the MOM group degrades here, it indicates chemical instability (hydrolysis) or non-CYP enzymatic activity (e.g., esterases, though rare for ethers).

Reactive Metabolite Trapping (GSH Adducts)

Since thiazoles themselves can undergo S-oxidation or ring opening to form reactive intermediates, and formaldehyde is reactive, a trapping assay is essential.

  • Trapping Agent: Glutathione (GSH) or Dansyl-GSH.

  • Detection: Neutral loss scanning (loss of 129 Da or 307 Da) on Q-TOF MS.

  • Relevance: High levels of GSH adducts indicate a safety risk (idiosyncratic toxicity).

Data Interpretation Table

Summarize your findings using the following classification matrix:

ParameterHigh StabilityModerate StabilityLow Stability (Liability)
Half-life (

)
> 60 min15 – 60 min< 15 min

(mL/min/kg)
< 1515 – 45> 45
Primary Metabolite Ring Hydroxylation

-Demethylation (Minor)

-Dealkylation (Major)
Action Item Progress to Phase IIStructure OptimizationRedesign / Prodrug Only

Structural Optimization & Bioisosteres

If the MOM group is essential for binding (e.g., occupying a specific hydrophobic pocket), but metabolically unstable, replace it with bioisosteres that maintain geometry but eliminate the labile acetal hydrogen.

Strategy 1: Fluorination (Electronic Hardening)

Replacing the methylene hydrogens with fluorine atoms blocks the HAT mechanism.

  • Modification: Change

    
     (MOM) to 
    
    
    
    or
    
    
    .
  • Effect: The C-F bond is metabolically inert. However, this significantly alters lipophilicity (

    
    ) and electron-withdrawing character.
    
Strategy 2: The Oxetane Solution

Oxetanes are excellent bioisosteres for carbonyls and ethers.

  • Modification: Replace the MOM ether with a 3-oxetanyl ether .

  • Mechanism: The oxetane ring is metabolically robust and polar, often improving solubility while mimicking the steric bulk of the MOM group.

  • Reference: Bull et al.[1] demonstrated oxetanes as stable modules in drug design (See References).

Strategy 3: Alkyl Ethers (The "Methoxymethyl" Shift)

If the acetal oxygen is not critical for H-bonding, remove the inner oxygen.

  • Modification: Change Thiazole-

    
     to Thiazole-
    
    
    
    (Methoxymethyl thiazole).
  • Stability: This converts an acetal to a simple ether. While still subject to

    
    -demethylation, it eliminates the rapid hemiacetal collapse pathway and is significantly more stable.
    
Optimization Workflow Diagram

Optimization_Strategy Problem MOM-Thiazole (Metabolic Liability) Decision Is the Oxygen Essential for Binding? Problem->Decision Sol1 Strategy: Oxetane (Stable, Polar) Decision->Sol1 High Polarity Required Sol2 Strategy: Fluorination (-OCF2- or -OCF3) Decision->Sol2 Lipophilicity Required Sol3 Strategy: Alkyl Ether (-CH2-OMe) Decision->Sol3 Remove Acetal Liability Yes Yes (H-Bond Acceptor Needed) No No (Space Filling Only)

Caption: Figure 2. Decision tree for structural optimization of metabolically labile MOM ethers.

References

  • MOM Ethers as Prodrugs/Analogs (Salvinorin B Case Study)

    • Title: The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects.
    • Source:Neuropharmacology (via NCBI/PMC).
    • Relevance: Demonstrates that MOM ethers can be more stable than labile esters but still undergo CYP-mediated metabolism.[2]

    • URL:[Link]

  • Oxetanes as Bioisosteres

    • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
    • Source:Chemical Reviews (ACS Public
    • Relevance: Definitive guide on replacing labile ether/carbonyl groups with oxetanes for improved metabolic stability.
    • URL:[Link]

  • Thiazole Metabolism & Bioactivation

    • Title: Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransform
    • Source:Chemical Research in Toxicology (via ResearchG
    • Relevance: Details the metabolic liabilities of the thiazole ring itself (S-oxid
    • URL:[Link]

  • General Metabolic Liabilities of Alkyl-Heteroatoms

    • Title: Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery.[3][4]

    • Source:AAPS Journal (via NCBI/PMC).
    • Relevance: General principles of CYP-mediated dealkyl
    • URL:[Link]

Sources

Foundational

The Acid-Base Profiling of 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic Acid: A Technical Guide to pKa Determination and Mechanistic Causality

Executive Summary In the realm of rational drug design and medicinal chemistry, the 1,3-thiazole scaffold is a privileged pharmacophore. Understanding the precise ionization behavior (pKa) of highly functionalized deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and medicinal chemistry, the 1,3-thiazole scaffold is a privileged pharmacophore. Understanding the precise ionization behavior (pKa) of highly functionalized derivatives, such as 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid , is critical. The pKa dictates the molecule's charge state at physiological pH, directly governing its aqueous solubility, lipophilicity (LogD), membrane permeability, and receptor-binding kinetics.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic ionization pathways of 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid. By deconstructing the stereoelectronic effects of its substituents and providing a self-validating experimental protocol for UV-metric pKa determination, this guide equips researchers with the authoritative framework needed to profile this compound and its structural analogs.

Structural Analysis and Theoretical pKa Derivation

To accurately predict and understand the pKa of 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid, we must isolate the molecule into its core and its functional appendages. The molecule possesses two distinct ionizable centers:

  • The Thiazole Nitrogen (N3): Acts as a weak base (proton acceptor).

  • The C5-Carboxylic Acid (-COOH): Acts as a weak acid (proton donor).

Mechanistic Causality of Substituent Effects

The baseline pKa of the unsubstituted thiazole conjugate acid is experimentally established at 2.50[1]. When a methyl group is added to the C2 position (2-methylthiazole), the pKa increases to 3.40 due to the electron-donating inductive effect (+I) of the alkyl group, which stabilizes the protonated nitrogen[2].

However, in 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid , two critical modifications alter this landscape:

  • The 5-Carboxylic Acid Group: The -COOH group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This drastically reduces the electron density on the thiazole ring, severely depressing the basicity of the N3 nitrogen.

  • The 2-Methoxymethyl Group: Unlike a simple methyl group, the methoxymethyl ether (-CH₂OCH₃) introduces an electronegative oxygen atom. Although separated from the ring by a methylene bridge, the oxygen exerts a competitive inductive electron-withdrawing effect (-I), further lowering the pKa of the nitrogen compared to a standard 2-alkyl analog.

Consequently, the pKa of the carboxylic acid moiety is also modulated. While an isolated aliphatic carboxylic acid typically exhibits a pKa ~4.8, the electron-deficient thiazole ring acts as an electron sink, increasing the acidity of the -COOH group. Predictive models and data from closely related analogs (such as 2-(acetylamino)-1,3-thiazole-5-carboxylic acid, pKa = 2.82[3]) place the carboxylic acid pKa of our target molecule in the range of 3.0 to 3.2 .

Ionization Cation Cationic State Protonated N (+) Neutral COOH Neutral Neutral State Neutral N Neutral COOH Cation->Neutral pKa1 (~1.5) Anion Anionic State Neutral N Deprotonated COO- (-) Neutral->Anion pKa2 (~3.1)

Thermodynamic ionization pathway of 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid.

Comparative Data Presentation

To contextualize the theoretical derivation, the following table synthesizes the pKa values of the target compound against its foundational analogs.

CompoundpKa1 (Thiazolium N)pKa2 (Carboxylic Acid)Source / Reference
Thiazole 2.50N/AExperimental[1]
2-Methylthiazole 3.40N/AExperimental[2]
Ethyl 2-aminothiazole-5-carboxylate 3.12 ± 0.10N/APredicted[4]
2-(acetylamino)-1,3-thiazole-5-carboxylic acid ~1.50 (Est.)2.82 ± 0.10Predicted[3]
2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid ~1.2 - 1.8 ~3.0 - 3.2 Theoretical Derivation

Experimental Methodology: Self-Validating UV-Metric Titration

Because the predicted pKa1 of the thiazolium nitrogen is extremely low (< 2.0), standard potentiometric titration utilizing a glass pH electrode is highly susceptible to "acid error" (alkali metal ion interference at high [H+]). Therefore, UV-Vis Spectrophotometric Titration is the authoritative standard for this molecule. The conjugated


-system of the thiazole ring ensures significant chromophoric shifts upon protonation/deprotonation.
The Self-Validating Principle

Trustworthiness in pKa determination relies on internal validation. This protocol utilizes the Isosbestic Point Verification method. If the molecule transitions cleanly between two defined states (e.g., Cationic


 Neutral), the UV absorption spectra across varying pH levels will intersect at a single, sharp wavelength (the isosbestic point). A drifting isosbestic point immediately flags experimental error, compound degradation, or precipitation, making the system entirely self-validating.
Step-by-Step Protocol

Step 1: Reagent and Analyte Preparation

  • Prepare a 50 µM stock solution of 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid. If aqueous solubility is poor, utilize a Methanol/Water cosolvent system (e.g., 10%, 20%, and 30% MeOH).

  • Prepare an ionic-strength-adjusted universal buffer (e.g., Britton-Robinson buffer) supplemented with 0.15 M KCl to maintain a constant thermodynamic activity coefficient.

Step 2: Spectrophotometric Titration

  • Aliquot the buffered analyte into a quartz cuvette.

  • Using an automated titrator coupled to a diode-array UV-Vis spectrophotometer, adjust the pH from 0.5 to 6.0 in increments of 0.2 pH units.

  • Record the absorption spectrum from 200 nm to 400 nm after a 60-second equilibration period at each pH step.

Step 3: Data Processing and Validation

  • Overlay the spectra to identify the isosbestic points. You should observe two distinct transition sets: one at pH < 2.5 (N-deprotonation) and one at pH > 2.5 (COOH-deprotonation).

  • Extract the absorbance values at the wavelength of maximum variance (

    
    ).
    
  • Plot Absorbance vs. pH and apply a non-linear least-squares regression to the Henderson-Hasselbalch equation to extract the exact pKa values.

Step 4: Yasuda-Shedlovsky Extrapolation (If Cosolvents Used)

  • If methanol was required for solubility, plot the apparent pKa against the inverse dielectric constant (

    
    ) of the varying cosolvent mixtures.
    
  • Extrapolate the linear regression to the dielectric constant of pure water (

    
    ) to determine the true aqueous pKa.
    

Workflow S1 1. Analyte Preparation Prepare 50 µM stock in aqueous buffer or cosolvent S2 2. Automated Titration Adjust pH from 0.5 to 6.0 in 0.2 unit increments S1->S2 S3 3. UV-Vis Spectroscopy Acquire full spectra (200-400 nm) at each pH S2->S3 S4 4. Isosbestic Validation Confirm sharp intersection points to validate equilibrium S3->S4 S5 5. Non-Linear Regression Extract pKa via Absorbance vs. pH curve fitting S4->S5

Self-validating UV-metric pKa determination workflow.

Implications for Drug Development

The dual pKa profile of 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid (pKa1 ~1.5, pKa2 ~3.1) dictates that at physiological pH (7.4), the molecule exists almost exclusively in its anionic state (deprotonated carboxylate, neutral thiazole).

  • Solubility and Permeability: The anionic charge guarantees excellent aqueous solubility in the blood plasma and gastrointestinal tract. However, it severely limits passive transcellular diffusion across the lipophilic blood-brain barrier (BBB) or enterocyte membranes.

  • Formulation Strategy: To enhance oral bioavailability, drug development professionals should consider formulating this compound as a prodrug (e.g., an ester at the C5 position) to mask the negative charge during absorption, which would subsequently be cleaved by plasma esterases.

References

  • LookChem. "Cas 1170060-19-1, 2-(acetylamino)-1,3-thiazole-5-carboxylic acid".
  • BenchChem. "An In-depth Technical Guide on 2-(1-Aminoethyl)thiazole-5-carboxylic Acid and its Derivatives".
  • ResearchGate. "A Review on Synthesis and Biological Activity of Thiazole and its Derivatives".
  • UQ eSpace. "Thiazoles in Peptides and Peptidomimetics".

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling of 5-Thiazolecarboxylic Acid Derivatives

Introduction: The Significance of 5-Thiazolecarboxamides in Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Thiazolecarboxamides in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, amides derived from 5-thiazolecarboxylic acids are of paramount importance, featuring in a wide array of therapeutic agents with applications as anticancer, anti-inflammatory, and antimicrobial agents.[4] A prominent example is the structure of Dasatinib, a multi-targeted kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[5][6] The 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core of Dasatinib highlights the critical role of this structural motif in modern drug design.[5][7][8][9]

The synthesis of these 5-thiazolecarboxamides is one of the most frequently performed reactions in medicinal chemistry.[10] However, the successful and high-yielding formation of the amide bond is not always trivial. The electron-deficient nature of the thiazole ring can influence the reactivity of the carboxylic acid, and coupling partners, such as sterically hindered or electron-poor amines, often present significant challenges.[5][11][12] This guide provides a detailed examination of robust and field-proven protocols for the amide coupling of 5-thiazolecarboxylic acid derivatives, explaining the causality behind experimental choices to empower researchers to overcome common synthetic hurdles.

Core Principles of Amide Coupling: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures due to the formation of a non-reactive ammonium carboxylate salt.[10] Therefore, the reaction necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The activated intermediate, typically a highly reactive ester or anhydride, is then susceptible to nucleophilic attack by the amine to form the desired amide bond.

Carbodiimide-Mediated Activation

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), are a cornerstone of amide synthesis.[10]

  • Mechanism of Action: The reaction begins with the protonation of the carbodiimide by the carboxylic acid. The resulting carboxylate then attacks the activated carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can be directly attacked by the amine to form the amide and a urea byproduct.

    However, the O-acylisourea can rearrange to a stable N-acylurea, terminating the reaction. To prevent this and to enhance reaction rates, additives like HOBt (1-Hydroxybenzotriazole) are used. HOBt traps the O-acylisourea to form an active HOBt-ester, which is less prone to side reactions and efficiently reacts with the amine.[11] In some cases, particularly with electron-deficient systems, the addition of DMAP (4-Dimethylaminopyridine) can serve as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate that accelerates the coupling.[11]

Uronium/Aminium Salt Activation

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents known for rapid reaction times and low rates of racemization.

  • Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The carboxylate anion then attacks the uronium salt to form a reactive OAt- or OBt-ester intermediate, respectively, with the release of tetramethylurea. This active ester is then readily attacked by the amine nucleophile to yield the final amide. The HOAt leaving group in HATU-mediated reactions is particularly effective at accelerating the coupling and suppressing side reactions.

Phosphonic Anhydride Activation

Propanephosphonic anhydride, commercially available as T3P® , is a versatile and "green" coupling reagent known for its high efficiency, low epimerization, and simple workup.[13][14]

  • Mechanism of Action: T3P® acts as a powerful dehydrating agent. It reacts with the carboxylate anion (formed by the addition of a base) to generate a mixed phosphonic-carboxylic anhydride. This mixed anhydride is a highly activated intermediate that readily undergoes nucleophilic attack by the amine to form the amide. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.[14][15]

Recommended Coupling Protocols for 5-Thiazolecarboxylic Acids

The choice of coupling protocol often depends on the nature of the amine coupling partner (aliphatic vs. aromatic, sterically hindered vs. unhindered) and the scale of the reaction. Below are three robust, validated protocols suitable for a wide range of 5-thiazolecarboxylic acid derivatives.

Protocol 1: EDC/HOBt/DMAP Coupling for Electron-Deficient Amines

This protocol is particularly effective for coupling 5-thiazolecarboxylic acids with challenging nucleophiles like anilines, where other methods may be sluggish. The use of stoichiometric DMAP is critical for achieving good yields with these substrates.[11]

Detailed Step-by-Step Methodology:

  • To a stirred solution of the amine (1.0 eq) and the 5-thiazolecarboxylic acid derivative (1.2 eq) in anhydrous acetonitrile (CH₃CN, approx. 0.1 M), add EDC (1.0 eq), DMAP (1.0 eq), and HOBt (0.1 eq).

  • Stir the resulting mixture at room temperature (23 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with anilines are typically complete within 18-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 5-thiazolecarboxamide.

Reagent Purpose Typical Stoichiometry (eq)
5-Thiazolecarboxylic AcidAcid Substrate1.2
AmineNucleophile1.0 (Limiting Reagent)
EDCCoupling Reagent1.0
HOBtAdditive (Reduces side reactions)0.1 (Catalytic)
DMAPAcyl Transfer Catalyst1.0
Acetonitrile (anhydrous)Solvent-
Protocol 2: HATU Coupling for General and Sterically Hindered Substrates

HATU is a highly reliable and rapid coupling reagent suitable for a broad range of substrates, including sterically demanding acids or amines. Pre-activation of the carboxylic acid is a key step for ensuring high efficiency.

Detailed Step-by-Step Methodology:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 5-thiazolecarboxylic acid (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.

  • In a separate flask, dissolve the amine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reagent Purpose Typical Stoichiometry (eq)
5-Thiazolecarboxylic AcidAcid Substrate1.05
AmineNucleophile1.0 (Limiting Reagent)
HATUCoupling Reagent1.1
DIPEANon-nucleophilic Base2.5
DMF (anhydrous)Solvent-
Protocol 3: T3P® Coupling for Process-Scale and Epimerization-Sensitive Substrates

T3P® is an excellent choice for reactions where easy purification and minimal epimerization are critical. The byproducts are water-soluble, simplifying the workup procedure significantly.[13][14]

Detailed Step-by-Step Methodology:

  • To a solution of the 5-thiazolecarboxylic acid (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent such as ethyl acetate or THF (approx. 0.2 M), add a tertiary amine base such as triethylamine (Et₃N, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise, maintaining the internal temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Reagent Purpose Typical Stoichiometry (eq)
5-Thiazolecarboxylic AcidAcid Substrate1.0 (Limiting Reagent)
AmineNucleophile1.1
T3P® (50% in EtOAc)Coupling Reagent1.5
Triethylamine (Et₃N)Base2.0
Ethyl Acetate (anhydrous)Solvent-

Visualization of the Experimental Workflow

The following diagram illustrates a generalized workflow for the amide coupling of 5-thiazolecarboxylic acid derivatives.

AmideCouplingWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis reagents Weigh: - 5-Thiazolecarboxylic Acid - Amine - Coupling Reagent & Additives - Base solvent Add Anhydrous Solvent (e.g., DMF, MeCN, EtOAc) reagents->solvent Dissolve activation Pre-activation (if applicable) (e.g., HATU, 15-30 min) solvent->activation coupling Add Amine Stir at RT (1-24h) activation->coupling monitoring Monitor by TLC / LC-MS coupling->monitoring quench Quench Reaction (if needed) monitoring->quench extract Aqueous Workup (Acid/Base/Brine Washes) quench->extract dry Dry Organic Layer (Na₂SO₄ / MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purification Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purification analysis Characterize Pure Amide (NMR, MS, etc.) purification->analysis

Sources

Application

Application Notes and Protocols: Esterification of 2-(Methoxymethyl)thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thiazole Esters The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of clinically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole Esters

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. The 2-(methoxymethyl)thiazole-5-carboxylic acid moiety, in particular, offers multiple points for diversification, with the carboxylic acid group at the 5-position serving as a key handle for esterification. These resulting esters are not only crucial intermediates in the synthesis of more complex molecules but can also act as prodrugs, enhancing the pharmacokinetic profile of a parent drug by improving its solubility, stability, or bioavailability.

This guide provides a comprehensive overview of the reaction conditions for the esterification of 2-(methoxymethyl)thiazole-5-carboxylic acid, delving into the mechanistic rationale behind various established protocols. We will explore both classical and modern methodologies, offering detailed, step-by-step procedures to empower researchers in their synthetic endeavors.

I. Mechanistic Considerations and Strategic Approach

The esterification of a carboxylic acid is a fundamentally reversible reaction. The choice of methodology hinges on the specific alcohol to be coupled and the overall sensitivity of the starting material to acidic or basic conditions. The thiazole ring is generally stable, but the methoxymethyl ether at the 2-position could be susceptible to cleavage under harsh acidic conditions. Therefore, a careful selection of reagents and reaction conditions is paramount.

Two primary strategies are commonly employed for esterification:

  • Direct Acid-Catalyzed Esterification (Fischer-Speier): This classic method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.[1][2] The equilibrium is driven towards the product by using the alcohol as the solvent and/or by removing the water formed during the reaction.[3][4]

  • Coupling Agent-Mediated Esterification: For more sensitive substrates or when using precious alcohols, coupling agents are employed to activate the carboxylic acid.[5] This approach avoids the need for strong acids and high temperatures, offering milder reaction conditions. The Steglich esterification is a prominent example of this strategy.[6][7]

II. Experimental Protocols and Methodologies

This section details protocols for the two primary esterification strategies. The choice between them will depend on the scale of the reaction, the nature of the alcohol, and the available laboratory equipment.

This method is best suited for simple, low-boiling alcohols like methanol or ethanol, which can be used in large excess to drive the reaction equilibrium.[8][9]

Rationale: The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[1][10] This activation facilitates nucleophilic attack by the alcohol. The large excess of the alcohol reactant shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[2]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow A Combine 2-(methoxymethyl)thiazole-5-carboxylic acid and excess alcohol (e.g., Methanol) B Add catalytic amount of strong acid (e.g., H₂SO₄) A->B C Heat mixture to reflux B->C D Monitor reaction by TLC or LC-MS C->D E Cool to room temperature D->E Reaction Complete F Neutralize with base (e.g., sat. NaHCO₃) E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Dry organic layer (e.g., Na₂SO₄), filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(methoxymethyl)thiazole-5-carboxylic acid (1.0 eq).

  • Add the desired alcohol (e.g., methanol, 20-50 eq) to the flask. The alcohol will serve as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.05-0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-10 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude ester can be purified by silica gel column chromatography to afford the pure product.

For substrates that are sensitive to acid, or when using more complex and valuable alcohols, the Steglich esterification offers a mild and efficient alternative.[6][8] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][11]

Rationale: DCC (or EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][7] DMAP then acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[7] The byproduct of the reaction, dicyclohexylurea (DCU) from DCC, is insoluble in most organic solvents and can be easily removed by filtration. The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[12]

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow A Dissolve 2-(methoxymethyl)thiazole-5-carboxylic acid, alcohol, and DMAP in an aprotic solvent (e.g., DCM) B Cool the mixture to 0 °C A->B C Add coupling agent (e.g., DCC or EDC) portion-wise B->C D Stir at 0 °C, then warm to room temperature C->D E Monitor reaction by TLC or LC-MS D->E F Filter to remove urea byproduct (if DCC is used) E->F Reaction Complete G Wash with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) F->G H Dry organic layer (e.g., Na₂SO₄), filter, and concentrate G->H I Purify by column chromatography H->I

Sources

Method

Synthesis of Thiazole-Based Peptidomimetics Utilizing 2-(Methoxymethyl) Building Blocks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Thiazole-containing peptidomimetics are a cornerstone in modern medicinal chemistry, offering a privileged scaffold to enhance the pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-containing peptidomimetics are a cornerstone in modern medicinal chemistry, offering a privileged scaffold to enhance the pharmacological properties of peptide-based therapeutics. This comprehensive guide details the synthesis of these valuable compounds with a specific focus on the strategic incorporation of 2-(methoxymethyl)thiazole building blocks. We will delve into the rationale behind this choice of substituent, providing a step-by-step protocol for the synthesis of the key building block, its integration into peptide sequences via solid-phase peptide synthesis (SPPS), and methods for characterization. This document aims to equip researchers with the practical knowledge and theoretical understanding necessary to leverage this versatile building block in the design and development of novel drug candidates.

Introduction: The Thiazole Scaffold in Peptidomimetic Design

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, while offering improved pharmacokinetic profiles, such as enhanced stability against proteolytic degradation and better bioavailability.[1] The incorporation of heterocyclic scaffolds is a widely adopted strategy in peptidomimetic design, and the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, has emerged as a particularly valuable motif.[2][3]

Thiazoles are found in numerous biologically active natural products and FDA-approved drugs.[3] From a peptidomimetic perspective, the thiazole ring can act as a bioisosteric replacement for an amide bond or an entire amino acid residue, imparting conformational rigidity to the peptide backbone.[4] This constrained conformation can lead to higher binding affinity and selectivity for biological targets.[5] The unique electronic properties of the thiazole ring, including its aromaticity and the presence of heteroatoms capable of hydrogen bonding, further contribute to its favorable interactions with protein targets.[2][6]

The substituent at the 2-position of the thiazole ring plays a crucial role in modulating the biological activity of the resulting peptidomimetic. The 2-(methoxymethyl) group offers a unique combination of properties:

  • Hydrogen Bond Acceptor: The ether oxygen can participate in hydrogen bonding interactions with the target protein.

  • Improved Solubility: The methoxy group can enhance the solubility of the peptidomimetic in aqueous and organic media.

  • Conformational Influence: The flexible methoxymethyl side chain can adopt various conformations to optimize binding to the target.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to other functional groups.

This guide will provide a detailed roadmap for the synthesis and application of peptidomimetics incorporating this promising building block.

Synthesis of the Key Building Block: 2-(Methoxymethyl)thiazole-4-carboxylic Acid

A crucial prerequisite for incorporating the 2-(methoxymethyl)thiazole moiety into a peptide chain via SPPS is the synthesis of a suitable building block, typically the corresponding carboxylic acid. The Hantzsch thiazole synthesis is a robust and widely used method for constructing the thiazole ring.[7]

Retrosynthetic Analysis

A logical retrosynthetic pathway for 2-(methoxymethyl)thiazole-4-carboxylic acid begins with the disconnection of the thiazole ring, leading back to simpler, commercially available starting materials.

Retrosynthesis target 2-(Methoxymethyl)thiazole-4-carboxylic Acid hydrolysis Hydrolysis target->hydrolysis ester Ethyl 2-(Methoxymethyl)thiazole-4-carboxylate hydrolysis->ester hantzsch Hantzsch Thiazole Synthesis ester->hantzsch precursors Methoxythioacetamide + Ethyl bromopyruvate hantzsch->precursors SPPS_Workflow cluster_0 SPPS Cycle cluster_1 Final Steps deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA-OH or Thiazole-COOH + Coupling Reagents (e.g., HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for next residue cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) wash2->cleavage start Resin Swelling start->deprotection purification Purification (HPLC) cleavage->purification characterization Characterization (MS, NMR) purification->characterization

Sources

Application

Application Note: High-Efficiency Activation of 2-(Methoxymethyl)thiazole-5-carboxylic Acid

Topic: Reagents for Activating 2-(Methoxymethyl)thiazole-5-carboxylic Acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Introduction & Subs...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Activating 2-(Methoxymethyl)thiazole-5-carboxylic Acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Substrate Analysis

2-(Methoxymethyl)thiazole-5-carboxylic acid (CAS 1250688-55-1) is a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for antiviral and oncology targets. The thiazole ring serves as a bioisostere for pyridine or benzene, improving metabolic stability and solubility. However, the 5-position carboxylic acid presents specific activation challenges distinct from standard benzoic acids.

Mechanistic Challenges[1]
  • Electronic Deactivation: The thiazole ring is electron-deficient. The C5 position, while more nucleophilic than C2, still suffers from inductive withdrawal by the adjacent sulfur and nitrogen, making the carboxylate oxygen less nucleophilic toward coupling reagents.

  • N-Acylation Risk: The thiazole nitrogen (N3) can act as a competitive nucleophile, potentially leading to N-acyl thiazolium species which are unstable and can hydrolyze back to the starting material or lead to rearrangement byproducts.

  • Ether Stability: The 2-methoxymethyl group is generally robust but precludes the use of extremely harsh Lewis acids (e.g., BBr3, AlCl3) that could cleave the ether.

Reagent Selection Strategy

The choice of reagent depends on the coupling partner (amine nucleophilicity) and the scale of the reaction.

Decision Matrix

ReagentSelection Start Start: 2-(Methoxymethyl) thiazole-5-COOH CheckAmine Analyze Amine Partner Start->CheckAmine IsNucleophilic Nucleophilic/Primary Amine? CheckAmine->IsNucleophilic IsHindered Hindered/Electron-Deficient Amine? CheckAmine->IsHindered IsScaleUp Large Scale (>10g)? IsNucleophilic->IsScaleUp HATU Method B: HATU (High Reactivity) IsHindered->HATU Moderate Hindrance Ghosez Method C: Ghosez's Reagent (Neutral Acid Chloride) IsHindered->Ghosez Extreme Hindrance T3P Method A: T3P (Propylphosphonic Anhydride) IsScaleUp->T3P Yes (Safety/Workup) IsScaleUp->HATU No (Speed)

Figure 1: Decision matrix for selecting the optimal activation strategy based on amine properties and scale.

Detailed Protocols

Method A: T3P (Propylphosphonic Anhydride) – The Scalable Standard

Best For: Primary amines, scale-up (>1g), and easy purification. Why: T3P exhibits low toxicity and high selectivity.[1][2] It minimizes epimerization (critical if the amine partner is chiral) and the by-products are water-soluble, simplifying workup to a simple wash.

Reagents:

  • Substrate: 2-(Methoxymethyl)thiazole-5-carboxylic acid (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Protocol:

  • Dissolution: Charge the thiazole acid (1.0 equiv) and the amine partner (1.1 equiv) into a reactor containing EtOAc (10 V).

  • Base Addition: Add Pyridine (3.0 equiv) at 0°C. Stir for 10 minutes.

    • Note: The solution may not be fully homogeneous yet; this is acceptable.

  • Activation: Add T3P solution dropwise over 20 minutes, maintaining internal temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the acid (M+H 174).

  • Workup:

    • Add water (5 V) and stir for 15 minutes.

    • Separate phases. Wash the organic layer with 0.5 M HCl (to remove pyridine), followed by sat. NaHCO3 (to remove unreacted acid and phosphorus byproducts), and finally brine.

    • Dry over MgSO4 and concentrate.

Method B: HATU – The High-Reactivity Option

Best For: Electron-deficient anilines, secondary amines, or discovery-scale synthesis (<100mg). Why: The HOAt moiety in HATU provides a "magic" neighboring group effect that accelerates coupling, overcoming the lower electrophilicity of the thiazole carbonyl.

Reagents:

  • Substrate: 2-(Methoxymethyl)thiazole-5-carboxylic acid (1.0 equiv)

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF or DMA (anhydrous).

Protocol:

  • Pre-activation: Dissolve the thiazole acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv).

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes.

    • Visual Cue: The solution often turns yellow/orange due to the formation of the activated ester.

  • Coupling: Add the amine (1.0 – 1.2 equiv).

  • Reaction: Stir at room temperature for 1–2 hours.

    • Note: If the reaction is sluggish, heat to 50°C. Do not exceed 60°C to avoid decomposition of the HATU or the methoxymethyl ether.

  • Workup:

    • Dilute with EtOAc (20 V).

    • Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

    • Purification: Flash chromatography is usually required to remove the tetramethylurea byproduct.

Method C: Ghosez’s Reagent – The "Neutral" Acid Chloride

Best For: Extremely sterically hindered amines or when acid-sensitive groups are present (avoiding SOCl2/Oxalyl chloride HCl generation). Why: Generates the acid chloride under neutral conditions, avoiding the formation of HCl which can protonate the thiazole nitrogen and deactivate the system.

Protocol:

  • Dissolve the thiazole acid (1.0 equiv) in dry DCM.

  • Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) (1.2 equiv) at 0°C.

  • Stir for 1 hour at RT. (Monitor by quenching an aliquot with MeOH and checking for methyl ester by LCMS).

  • Add the amine (1.0 equiv) and a mild base (Et3N or Pyridine) (1.2 equiv).

Troubleshooting & Optimization Data

IssueProbable CauseSolution
Low Conversion (T3P) Poor solubility of thiazole salt.Switch solvent to DMF/EtOAc (1:1) or use NMM instead of Pyridine to change salt solubility profile.
N-Acyl Artifacts Thiazole nitrogen competing.[3]Ensure the carboxylic acid is fully deprotonated before adding activation reagent. Use bulky base (DIPEA) over TEA.
Ether Cleavage Trace HCl or strong Lewis acid.Avoid Thionyl Chloride. Use Ghosez's reagent or T3P. Ensure solvents are anhydrous.
Epimerization Over-activation (if amine is chiral).Switch from HATU to T3P. Lower reaction temperature to 0°C.

Mechanism of Activation (HATU)

Understanding the specific activation pathway helps in troubleshooting. The 7-azabenzotriazole (HOAt) leaving group is critical for thiazoles.

HATU_Mechanism cluster_side Side Reaction Risk Acid Thiazole-COOH Activated O-Acyl Urea (Unstable Intermediate) Acid->Activated + DIPEA HATU HATU Reagent ActiveEster OBt Active Ester (Stable, Reactive) Activated->ActiveEster HOAt rearrangement N_Acyl N-Acyl Thiazolium (Dead End) Activated->N_Acyl If N3 nucleophilic Product Thiazole Amide ActiveEster->Product + Amine

Figure 2: HATU activation pathway. The rapid conversion to the OBt Active Ester prevents the N-acyl side reaction common in slower activating agents.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 116(19), 11786–11854. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38(2), 606-631. Link

  • Patterson, J. (2012). T3P: The Coupling Reagent of the Future. Chimica Oggi , 30(2), 54-56. Link

  • Ghosez, L., et al. (1969). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Journal of the Chemical Society D , 1180. Link

  • BenchChem. (2024). 2-(Methoxymethyl)thiazole-5-carboxylic acid - Compound Properties. Link

Sources

Method

Advanced Protocol: Decarboxylative Cross-Coupling of Thiazole-5-Carboxylic Acids

Topic: Protocol for Decarboxylative Cross-Coupling of Thiazole-5-Carboxylic Acids Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Decarboxylative Cross-Coupling of Thiazole-5-Carboxylic Acids Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The direct formation of C(sp²)–C(sp²) bonds via decarboxylative cross-coupling (DCC) represents a paradigm shift in biaryl synthesis. Unlike traditional Suzuki-Miyaura or Stille couplings, which require pre-functionalized organometallic reagents (boronic acids or stannanes), DCC utilizes carboxylic acids as "masked" nucleophiles.

This guide details the protocol for coupling thiazole-5-carboxylic acids with aryl halides. Thiazoles are privileged scaffolds in drug discovery (e.g., Ritonavir, Dasatinib), and the 5-position is often difficult to functionalize regioselectively via direct C-H activation due to the competing acidity of the C2 position. This protocol, grounded in the pioneering work of Forgione, Bilodeau, and Gooßen, leverages a Palladium-Silver bimetallic system to achieve regioselective arylation at C5 via extrusion of CO₂.

Mechanistic Principles & Logic

The reaction operates via a bimetallic synergistic cycle. The success of this transformation relies on the distinct roles of the two metals:

  • Palladium (Pd): Activates the aryl halide electrophile via oxidative addition.

  • Silver (Ag): Facilitates the decarboxylation of the thiazole carboxylate to generate a transient organosilver intermediate, which acts as the transmetalating agent.

The Mechanistic Pathway

The mechanism avoids the formation of unstable free carbanions. Instead, the silver salt (typically Ag₂CO₃) promotes decarboxylation to form a Thiazolyl-Ag species. This nucleophilic species engages with the electrophilic Ar-Pd(II)-X intermediate.

DecarboxylativeMechanism Start_Acid Thiazole-5-COOH Ag_Carboxylate Thiazole-COO-Ag Start_Acid->Ag_Carboxylate Deprotonation Start_ArX Aryl Halide (Ar-X) Pd_II_Ar Ar-Pd(II)-X Start_ArX->Pd_II_Ar Oxidative Addition Ag_Salt Ag₂CO₃ / Base Ag_Salt->Ag_Carboxylate Ag_Intermediate [Thiazolyl-Ag] (Nucleophile) Ag_Carboxylate->Ag_Intermediate -CO₂ (Decarboxylation) CO2 CO₂ (gas) Ag_Carboxylate->CO2 Pd_II_Complex Ar-Pd(II)-Thiazole Ag_Intermediate->Pd_II_Complex AgX byproduct Pd_0 Pd(0)Lₙ Pd_0->Pd_II_Ar Pd_II_Ar->Pd_II_Complex Transmetalation Pd_II_Complex->Pd_0 Regeneration Product 5-Aryl-Thiazole Pd_II_Complex->Product Reductive Elimination

Caption: Bimetallic catalytic cycle showing the convergence of the Pd-catalyzed electrophile activation and Ag-mediated nucleophilic decarboxylation.

Pre-Experimental Considerations

Reagent Quality & Handling
  • Thiazole-5-carboxylic acid: Ensure the starting material is dry. Residual water can inhibit the decarboxylation step or lead to protonation of the intermediate (forming the proto-decarboxylated byproduct, thiazole).

  • Silver Carbonate (Ag₂CO₃): This is the critical reagent. It acts as both the base and the silver source. It must be stored in the dark. Do not use Ag₂O or AgOAc interchangeably without optimization; Ag₂CO₃ has proven superior for this specific substrate class.

  • Solvent (DMSO/DMF): The high dielectric constant is required to solubilize the carboxylate salts and stabilize the polar transition states. Use anhydrous solvents (water content < 50 ppm).

Safety Note
  • CO₂ Evolution: The reaction releases stoichiometric quantities of CO₂ gas. Conduct the reaction in a vessel with adequate headspace or a pressure-release mechanism (e.g., a septum with a vent needle if not using a sealed pressure tube).

  • Silver Waste: All silver-containing waste must be segregated for reclamation.

Standard Protocol: Pd/Ag-Mediated Coupling

Objective: Synthesis of 5-(4-methoxyphenyl)thiazole from thiazole-5-carboxylic acid and 4-iodoanisole.

Materials
  • Substrate A: Thiazole-5-carboxylic acid (1.0 equiv, 1.0 mmol, 129 mg)

  • Substrate B: 4-Iodoanisole (1.2 equiv, 1.2 mmol, 280 mg)

  • Catalyst: Pd(PPh₃)₄ (5 mol%, 0.05 mmol, 58 mg)

  • Mediator: Ag₂CO₃ (1.0 - 2.0 equiv; start with 1.5 equiv, 0.75 mmol, 413 mg)

  • Solvent: DMSO (anhydrous) or DMF/DMSO (9:1 mixture) – Concentration: 0.1 M (10 mL)

Step-by-Step Methodology
  • Vessel Preparation:

    • Oven-dry a 25 mL pressure tube or Schlenk flask equipped with a magnetic stir bar.

    • Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Addition:

    • Add Thiazole-5-carboxylic acid (129 mg), 4-Iodoanisole (280 mg), and Ag₂CO₃ (413 mg) to the tube.

    • Critical Step: Add Pd(PPh₃)₄ (58 mg) last to minimize oxidation in air.

    • (Optional): If the substrate is electron-deficient, adding a substoichiometric amount of KF (0.5 equiv) can assist in transmetalation.

  • Solvent & Degassing:

    • Add 10 mL of anhydrous DMSO via syringe.

    • Degas the mixture by sparging with Argon for 5–10 minutes. Oxygen inhibition is a common failure mode in DCC.

  • Reaction:

    • Seal the vessel.

    • Heat the reaction mixture to 100–120 °C in a pre-heated oil block.

    • Stir vigorously (800 rpm). The Ag₂CO₃ is suspended; good mixing is essential.

    • Time: 4–16 hours. Monitor by LCMS or TLC.

    • Observation: The reaction mixture will darken (brown/black) as AgI precipitates and Pd species evolve.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove silver salts and Pd black.

    • Wash the filter pad with additional Ethyl Acetate.

    • Wash the organic filtrate with Water (3 x 20 mL) to remove DMSO (crucial for clean NMR).

    • Wash with Brine (1 x 20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).[1]

    • Typical Eluent: Hexanes/Ethyl Acetate gradient (start 90:10, ramp to 60:40).

Optimization & Data Analysis

The following data summarizes typical trends observed in the optimization of thiazole-5-carboxylic acid couplings.

Table 1: Catalyst & Condition Screening (Representative Data)
EntryCatalyst (5 mol%)Mediator (Equiv)SolventTemp (°C)Yield (%)Notes
1 Pd(PPh₃)₄ Ag₂CO₃ (1.5) DMSO 110 88 Standard Condition
2Pd(OAc)₂ / PPh₃Ag₂CO₃ (1.5)DMF11072Slower conversion
3Pd(PPh₃)₄K₂CO₃ (2.0)DMSO110<5No decarboxylation without Ag
4Pd(PPh₃)₄Ag₂CO₃ (1.5)Toluene1100Solubility issue
5Pd(dppf)Cl₂Ag₂CO₃ (1.5)DMSO10065Good for sterically hindered Aryl Halides
Table 2: Substrate Scope Compatibility
Aryl Halide SubstituentElectronic NatureExpected YieldComment
4-OMe (Electron Rich) DonorHigh (80-90%)Excellent reactivity
4-NO₂ (Electron Poor) AcceptorModerate (50-70%)Potential for homocoupling of Ar-X
2-Me (Steric Hindrance) StericLow-Moderate (40-60%)Requires higher temp (130°C)
3-Pyridyl (Heteroaryl) BasicModerate (50-65%)Ag coordination to Pyridine may inhibit

Troubleshooting Guide

Problem 1: Low Yield; Major product is proto-decarboxylated thiazole (Ar-H).

  • Cause: Protonation of the Thiazolyl-Ag intermediate before transmetalation. This often happens if the reaction is "wet" or if the oxidative addition step (Pd cycle) is too slow.

  • Solution:

    • Ensure DMSO is anhydrous.

    • Increase the concentration of the Aryl Halide.

    • Switch to a more active catalyst (e.g., Pd(t-Bu₃P)₂) to accelerate the capture of the nucleophile.

Problem 2: No Reaction; Starting Material Recovered.

  • Cause: Decarboxylation temperature not reached or catalyst poisoning.

  • Solution:

    • Ensure the internal temperature is >100 °C (oil bath at 110-120 °C).

    • Check the quality of Ag₂CO₃ (should be yellow/greenish, not gray).

Problem 3: Homocoupling of Aryl Halide (Ar-Ar).

  • Cause: Disproportionation of the oxidative addition complex or presence of excess oxidant.

  • Solution: Reduce Ag₂CO₃ loading to 1.0 equiv or lower the temperature slightly.

References

  • Forgione, P., Brochu, M. C., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. (2006).[2][3] Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners.[3] Journal of the American Chemical Society, 128(35), 11350–11351.[2] Link

  • Bilodeau, F., Brochu, M. C., Guimond, N., Thesen, K. H., & Forgione, P. (2010).[1][2] Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.[1][3][4][5][6] The Journal of Organic Chemistry, 75(5), 1550–1560.[2] Link

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[1][3][5][7][8][9] Science, 313(5787), 662–664. Link

  • Xie, K., Yang, Z., Zhou, X., Li, X., Wang, S., Tan, Z., An, X., & Guo, C. C. (2010).[9] Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids.[1][7][9] Organic Letters, 12(7), 1564–1567.[1] Link

  • Potavathri, S., Pereira, K. C., Gorelsky, S. I., Pike, A., LeBris, A. P., & DeBoef, B. (2010). Regioselective Oxidative Arylation of Indoles and Benzofurans: N-Acetyl Indole as a Surrogate for Indole. Journal of the American Chemical Society, 132(41), 14676–14681. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-(methoxymethyl)thiazole-5-carboxylic acid synthesis

Technical Support Center: Optimizing the Synthesis of 2-(Methoxymethyl)thiazole-5-carboxylic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-(Methoxymethyl)thiazole-5-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when synthesizing 2-(methoxymethyl)thiazole-5-carboxylic acid. This building block is highly valued in drug development as a bioisostere, but its synthesis requires precise control over reaction conditions to prevent byproduct formation and functional group degradation.

Part 1: Reaction Pathway & Causality

The standard synthesis relies on a two-step sequence: a Hantzsch thiazole cyclization followed by selective ester saponification. Understanding the causality of these transformations is critical for troubleshooting.

SynthesisPathway A 2-Methoxyethanethioamide C Hantzsch Cyclization (MeCN, 80°C) A->C B Ethyl 2-chloro-3- oxopropanoate B->C D Ethyl 2-(methoxymethyl) thiazole-5-carboxylate C->D -H2O, -HCl E Alkaline Hydrolysis (LiOH, THF/H2O) D->E F Acidification (1M HCl, pH 2.5-3.0) E->F G 2-(methoxymethyl)thiazole -5-carboxylic acid F->G Precipitation

Figure 1: Optimized two-step synthesis of 2-(methoxymethyl)thiazole-5-carboxylic acid via Hantzsch cyclization.

Part 2: Troubleshooting Guides & FAQs

Q1: My Hantzsch cyclization yield is stalled at 40-50%. How can I drive the reaction to completion?

  • Causality: The Hantzsch synthesis proceeds via a hydroxythiazoline intermediate. If the subsequent dehydration step is incomplete, the yield of the fully aromatized thiazole suffers[1]. Furthermore, the starting material, ethyl 2-chloro-3-oxopropanoate, is highly prone to self-condensation at elevated temperatures in protic solvents.

  • Solution: Swap the traditional ethanol solvent for acetonitrile and heat to 80 °C. Acetonitrile provides a polar aprotic environment that stabilizes the intermediate while providing sufficient thermal energy to drive the dehydration forward without promoting ester self-condensation [2].

Q2: I am seeing significant degradation of the methoxymethyl group during the ester hydrolysis step. What is causing this?

  • Causality: The methoxymethyl (MOM) ether is an acetal-like structure. While it is highly stable to strongly basic conditions, it is extremely sensitive to aqueous acids, particularly at elevated temperatures [3]. If you are using a strong acid (e.g., refluxing HCl) to hydrolyze the ester, you will inevitably cleave the ether, yielding the unwanted 2-(hydroxymethyl)thiazole byproduct.

  • Solution: Switch to mild alkaline hydrolysis. Use Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature. This selectively saponifies the ester while fully preserving the MOM ether [3].

Q3: During the final acidification to isolate the carboxylic acid, my product yield drops, and I detect a strong odor. Why?

  • Causality: Thiazole-5-carboxylic acids are highly susceptible to decarboxylation if the acidification is highly exothermic or if the pH drops significantly below 2.0 [2]. The electron-withdrawing nature of the thiazole ring facilitates the loss of CO₂.

  • Solution: Perform the acidification strictly at 0–5 °C using 1M HCl. Carefully titrate the solution to a pH of 2.5–3.0 using a calibrated pH meter. Do not allow the pH to drop below 2.0.

Q4: The thioamide starting material seems to be degrading before the reaction even starts. How should it be handled?

  • Causality: Thioamides can hydrolyze to the corresponding amides or release H₂S upon prolonged exposure to ambient moisture and light.

  • Solution: Store 2-methoxyethanethioamide under argon at 4 °C. Ensure all reaction solvents are degassed and anhydrous prior to use.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the overall yield/purity of the final product.

Cyclization SolventHydrolysis BaseAcidification Temp (°C)Overall Yield (%)Purity (HPLC %)Primary Observed Failure Mode
Ethanol (Reflux)NaOH (aq, Reflux)254585Incomplete dehydration; MOM cleavage
DMF (100 °C)KOH (MeOH, 60 °C)253570Starting material degradation
Acetonitrile (80 °C) LiOH (THF/H₂O, 25 °C) 0–5 88 >98 None (Optimized Route)

Part 4: Self-Validating Experimental Protocol (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system . You must pass the In-Process Controls (IPCs) before proceeding to the next step.

ExperimentalWorkflow Step1 1. Condensation (MeCN, 80°C, 4h) IPC1 IPC 1: LC-MS Check for m/z [M+H]+ 202 Step1->IPC1 Step2 2. Solvent Swap & Hydrolysis (LiOH, THF/H2O, 25°C) IPC1->Step2 Pass IPC2 IPC 2: TLC (EtOAc:Hex 1:1) Ensure complete ester consumption Step2->IPC2 Step3 3. Controlled Acidification (1M HCl, 0-5°C, pH 2.5) IPC2->Step3 Pass IPC3 IPC 3: pH Meter Verify pH is exactly 2.5-3.0 Step3->IPC3 IPC3_Fail Risk: Decarboxylation Adjust with NaOH IPC3->IPC3_Fail Fail (pH < 2) Step4 4. Filtration & Drying (Vacuum oven, 40°C) IPC3->Step4 Pass

Figure 2: Self-validating experimental workflow with critical In-Process Controls (IPCs).

Step-by-Step Methodology:

Step 1: Hantzsch Cyclization

  • In a flame-dried round-bottom flask under argon, dissolve 2-methoxyethanethioamide (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Add ethyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to 80 °C and stir for 4 hours.

  • [IPC 1 - LC-MS]: Sample the reaction. Confirm the disappearance of the thioamide and the presence of the intermediate ester peak at m/z[M+H]⁺ 202. Do not proceed until conversion is >95%.

Step 2: Mild Alkaline Hydrolysis

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove acetonitrile.

  • Redissolve the crude ester in a 1:1 mixture of THF and H₂O (0.15 M).

  • Add LiOH monohydrate (2.5 eq) and stir at 25 °C for 3 hours.

  • [IPC 2 - TLC]: Run a TLC (1:1 EtOAc/Hexanes). The ester spot (Rf ~0.6) should be completely consumed, with the carboxylate salt remaining at the baseline.

Step 3: Controlled Acidification & Isolation

  • Evaporate the THF under reduced pressure (keep the water bath <30 °C).

  • Cool the remaining aqueous layer in an ice bath to 0–5 °C.

  • While stirring vigorously, add 1M HCl dropwise.

  • [IPC 3 - pH Check]: Continuously monitor with a calibrated pH meter. Stop addition exactly when the pH reaches 2.5–3.0. A white/off-white precipitate will form.

  • Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 40 °C overnight to yield pure 2-(methoxymethyl)thiazole-5-carboxylic acid (m/z [M+H]⁺ 174).

Part 5: References

  • Prager, R. H., Fong, M., Taylor, M. R., & Janowski, W. K. "A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates." Australian Journal of Chemistry, 2004.[Link]

  • Alt, G. H., et al. "Process for the preparation of 2-methylthiazole-5-carboxylates." U.S. Patent No. 5,880,288. Washington, DC: U.S. Patent and Trademark Office, 1999.

  • Ghonim, A. E., et al. "Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties." European Journal of Medicinal Chemistry 180 (2019): 154-170.[Link]

Optimization

purification methods for polar thiazole carboxylic acids

Technical Support Center: Purification Strategies for Polar Thiazole Carboxylic Acids Thiazole carboxylic acids present unique chromatographic challenges in drug development and chemical synthesis. The presence of both a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Polar Thiazole Carboxylic Acids

Thiazole carboxylic acids present unique chromatographic challenges in drug development and chemical synthesis. The presence of both a basic thiazole nitrogen and an acidic carboxylate group often results in zwitterionic behavior, high aqueous solubility, and a propensity for metal chelation. This technical support guide provides field-proven troubleshooting strategies, FAQs, and validated protocols to help you overcome poor retention, peak tailing, and low recovery during purification.

Part 1: Workflow & Decision Matrix

Before troubleshooting a failing method, ensure you have selected the correct chromatographic mode based on the physical properties of your specific thiazole derivative.

G Start Crude Polar Thiazole Carboxylic Acid CheckPolarity Is LogP < 0? (Highly Hydrophilic) Start->CheckPolarity CheckScale Preparative Scale or Analytical? CheckPolarity->CheckScale Yes RP_HPLC Reversed-Phase HPLC (0.1-0.25% TFA Modifier) CheckPolarity->RP_HPLC No HILIC HILIC-Z Chromatography (Ammonium Formate Buffer) CheckScale->HILIC Analytical/LC-MS SPE Anion Exchange SPE (Dowex 1x8 Formate) CheckScale->SPE Prep/Bulk

Decision tree for selecting the optimal purification method for thiazole carboxylic acids.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my thiazole carboxylic acid elute in the void volume during standard Reversed-Phase HPLC (RP-HPLC)? A: Highly polar carboxylic acids often lack sufficient hydrophobicity to partition into the C18 stationary phase when ionized. At neutral pH, the carboxylic acid is deprotonated (pKa ~3.5–4.5), and the molecule becomes highly water-soluble. To achieve retention, you must drive the molecule into a single, uncharged protonation state[1]. This is typically achieved by adding a strong acidic modifier, such as 0.1% to 0.25% Trifluoroacetic Acid (TFA), which suppresses the ionization of the carboxylate and acts as a hydrophobic ion-pairing agent for the basic thiazole nitrogen[2].

Q2: When should I switch from RP-HPLC to Hydrophilic Interaction Liquid Chromatography (HILIC)? A: If your thiazole derivative has a LogP < 0 and still elutes near the void volume even with 0.25% TFA, HILIC is the superior choice. HILIC uses a polar stationary phase (e.g., zwitterionic HILIC-Z) and an organic-rich mobile phase (>70% acetonitrile). The retention mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase[3]. HILIC is particularly advantageous for LC-MS applications because the highly volatile organic mobile phase enhances electrospray ionization (ESI) sensitivity, avoiding the signal suppression typically caused by TFA[4].

Q3: Can I use Solid Phase Extraction (SPE) for the initial cleanup of crude reaction mixtures? A: Yes. Anion exchange SPE is highly effective for isolating carboxylic acids from complex reaction matrices. Strong anion exchange resins, such as DOWEX 1×8-400 formate, exhibit excellent capacity for scavenging aryl and heteroaryl carboxylic acids. The exchange efficiency is pKa-dependent; the acids bind to the resin in organic/aqueous mixtures and can be selectively eluted using a strong acid modifier (e.g., TFA or formic acid) in the solvent[5].

Part 3: Troubleshooting Guide

Issue 1: Severe peak tailing and broad peaks in RP-HPLC.

  • Root Cause: Peak broadening for thiazole carboxylic acids usually stems from two factors: (1) rapid proton exchange during the run if the buffer pH is too close to the analyte's pKa[1], and (2) secondary interactions between the thiazole nitrogen/sulfur and residual silanols or trace metals in the silica matrix.

  • Solution: Ensure the mobile phase pH is at least 1-2 units below the pKa of the carboxylic acid. If using ammonium formate, switch to a stronger acid like TFA (0.2% v/v) to ensure complete protonation and effective ion-pairing[1][2]. If metal chelation is suspected, passivate the LC system or use a column with a fused-core, high-purity silica designed for basic compounds.

Issue 2: Loss of MS signal when using TFA to purify thiazole derivatives.

  • Root Cause: TFA is an excellent ion-pairing agent, but it strongly pairs with protonated basic sites (like the thiazole ring) in the gas phase. This neutralizes the charge and severely suppresses the ESI-MS signal[6].

  • Solution: Use a post-column addition strategy. Introducing a makeup flow of 75% propionic acid and 25% isopropanol displaces the TFA from the analyte, enhancing the MS signal by 10- to 50-fold without compromising the chromatographic resolution achieved by TFA[6]. Alternatively, switch to a HILIC method using MS-friendly ammonium formate buffers[7].

Issue 3: Shifting retention times and poor reproducibility during HILIC purification.

  • Root Cause: HILIC columns require significantly longer equilibration times than RP-HPLC columns to establish the stagnant water layer. Furthermore, analytes with carboxylic acid moieties can interact with the stationary phase irreversibly if active sites are not properly blocked[7].

  • Solution: Implement a thorough acid flush (e.g., 50 mM pyrophosphoric acid) during column conditioning to phosphonate the system and block active sites. Always equilibrate the column with at least 20 column volumes of the initial mobile phase before the first injection[7].

Part 4: Quantitative Data & Modifier Selection

Selecting the right modifier is a balancing act between chromatographic resolution and MS compatibility. Use the table below to select the optimal additive for your specific workflow.

ModifierConcentrationChromatographic RetentionPeak ShapeESI-MS SensitivityBest Application
Trifluoroacetic Acid (TFA) 0.1% - 0.25%High (Strong ion-pairing)Excellent (Sharp)Poor (Severe suppression)Preparative HPLC, UV-directed purification[2][6]
Formic Acid (FA) 0.1%Low to ModerateModerate (Some tailing)ExcellentAnalytical LC-MS, High-throughput screening[1]
Ammonium Formate 10 - 50 mMModerateBroad (Proton exchange)ExcellentHILIC separations, pH-sensitive compounds[1][7]
TFA + Post-Column Propionic Acid 0.1% (pre) + 75% (post)HighExcellentExcellent (10-50x boost)Complex mixtures requiring both high resolution and MS detection[6]

Part 5: Experimental Protocols

Protocol 1: Batchwise SPE Purification using Anion Exchange[5]

Purpose: Rapid isolation of thiazole carboxylic acids from crude synthesis mixtures prior to final polishing.

  • Resin Preparation: Swell DOWEX 1×8-400 formate resin in dichloromethane (CH₂Cl₂) or a polar protic solvent (methanol/water) for 30 minutes to maximize surface area.

  • Loading: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol) and add it to the resin in a solid-phase extraction cartridge or 96-well format. Ensure the pH is above the carboxylic acid pKa to maintain the anionic state.

  • Washing: Wash the resin with 3 column volumes of CH₂Cl₂ followed by 3 column volumes of methanol. This removes neutral and basic impurities (e.g., unreacted anilines or protected intermediates).

  • Elution: Elute the strongly bound thiazole carboxylic acid using a mixture of 5% TFA in methanol or 5% Formic Acid in CH₂Cl₂. The stronger acid protonates the carboxylic acid, disrupting the electrostatic interaction and displacing it from the formate resin.

  • Recovery: Concentrate the eluate under reduced pressure to yield the purified product.

Protocol 2: Optimized HILIC-Z LC-MS Analytical Workflow[7]

Purpose: High-resolution separation of highly polar, zwitterionic thiazole derivatives that fail to retain on C18 columns.

  • System Passivation: Flush the LC system and column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) with 50 mM pyrophosphoric acid in 90% acetonitrile at 0.1 mL/min for 12 hours. Direct the flow to waste (do not enter the MS). This step is critical to prevent peak tailing of acidic moieties.

  • Equilibration: Flush with 100% water for 1 hour, then equilibrate with the starting mobile phase (e.g., 90% Acetonitrile / 10% Water with 20 mM Ammonium Formate, pH 3.0) for at least 20 column volumes to establish the aqueous layer on the silica.

  • Sample Preparation: Dissolve the sample in a diluent that closely matches the initial mobile phase conditions (high organic content). Caution: Injecting highly aqueous samples in HILIC will disrupt the localized water layer and cause severe peak distortion.

  • Gradient Elution: Run a gradient decreasing the organic modifier (Acetonitrile) from 90% down to 50% over 15 minutes. As the aqueous content increases, the polar thiazole carboxylic acid partitions out of the stationary water layer and elutes into the MS.

References

1. - ACS Publications. 2. - ResearchGate. 3. - Biotage. 4. - ACS Publications. 5. - ResearchGate. 6. - PMC. 7. - Agilent.

Sources

Troubleshooting

Technical Support Center: 2-(Methoxymethyl)thiazole-5-carboxylic Acid Amides

Ticket #: THZ-SOL-001 Subject: Solubility Optimization & Troubleshooting for Thiazole-5-carboxamide Scaffolds Executive Summary: The "Brick Dust" Challenge Welcome to the technical support guide for 2-(methoxymethyl)thia...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: THZ-SOL-001
Subject: Solubility Optimization & Troubleshooting for Thiazole-5-carboxamide Scaffolds

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support guide for 2-(methoxymethyl)thiazole-5-carboxylic acid amides . If you are experiencing precipitation upon dilution, poor oral bioavailability, or inconsistent assay data, you are likely encountering the "Brick Dust" phenomenon common to this scaffold.

The Root Cause: The thiazole-5-carboxamide core is planar and electron-deficient. The amide bond at the C5 position facilitates strong intermolecular hydrogen bonding, while the thiazole ring enables tight


 stacking. Although the 2-methoxymethyl  group adds some polarity, it often fails to disrupt the crystal lattice significantly and can even participate in intramolecular hydrogen bonding, locking the molecule in a planar, hydrophobic conformation [1, 2].

This guide provides a self-validating troubleshooting workflow to overcome these physicochemical barriers.

Part 1: Diagnostic Workflow

Before attempting solubilization, you must diagnose the type of insolubility. Is your compound a "Grease Ball" (high LogP) or "Brick Dust" (High Melting Point)?

Visual Troubleshooting Tree

Solubility_Diagnosis Start Start: Compound Precipitates in Aqueous Buffer Check_MP Check Melting Point (Tm) Start->Check_MP High_MP Tm > 200°C (High Lattice Energy) Check_MP->High_MP High Tm Low_MP Tm < 150°C (Lipophilic) Check_MP->Low_MP Low Tm BrickDust Diagnosis: BRICK DUST (Crystal Packing Limited) High_MP->BrickDust GreaseBall Diagnosis: GREASE BALL (Solvation Limited) Low_MP->GreaseBall Action_BD Strategy: Disrupt Crystal Lattice (ASDs, Cyclodextrins) BrickDust->Action_BD Action_GB Strategy: Enhance Solvation (Lipid formulations, Surfactants) GreaseBall->Action_GB

Figure 1: Diagnostic logic for distinguishing between crystal-packing limited (Brick Dust) and lipophilicity-limited (Grease Ball) insolubility.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Precipitation Upon Dilution (Kinetic Solubility)

User Report: "I dissolved my compound in 100% DMSO at 10mM. When I spike it into PBS (pH 7.4) to reach 10µM, it immediately turns cloudy."

Technical Analysis: This is a classic "crash-out" event. The local concentration of the hydrophobic compound exceeds its amorphous solubility limit at the interface where the DMSO droplet meets the water. The methoxymethyl group is not polar enough to sustain the compound in water once the DMSO is diluted.

Resolution Protocol: The "Bridging Solvent" Method Do not pipette DMSO directly into buffer. Use an intermediate dilution step.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute stock 1:10 into PEG400 or Propylene Glycol (Result: 1 mM compound in 10% DMSO/90% PEG).

  • Final Dilution: Slowly add the Intermediate Solution to your assay buffer with rapid vortexing.

    • Why this works: PEG400 acts as a bridge, suppressing the interfacial tension and preventing immediate nucleation of crystals [3].

Issue 2: Chemical Instability in Acidic Media

User Report: "I tried to improve solubility by using 0.1 M HCl, but my LC-MS shows a new peak with M-32 mass loss."

Technical Analysis: While thiazoles are weak bases, the 2-methoxymethyl group is an ether. Ethers are generally stable, but the specific electronic environment of the electron-deficient thiazole ring can make the benzylic-like position sensitive to acid-catalyzed hydrolysis or elimination, especially if heated.

  • Reaction: Cleavage of the methoxy group

    
     Formation of 2-(hydroxymethyl)thiazole or degradation.
    

Resolution:

  • Avoid Strong Acids: Do not use pH < 3 for solubilization.

  • Alternative: Use 20% HP-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in pH 4.0 acetate buffer. The cyclodextrin encapsulates the hydrophobic core, protecting it from degradation while enhancing solubility [4].
Issue 3: No Activity in Cell-Based Assays (Permeability vs. Solubility)

User Report: "My compound is soluble in the media (no precipitate), but shows no potency. The IC50 is >10µM, but the biochemical Ki is 5 nM."

Technical Analysis: If the solution is clear, you may have "solubilized" the compound into colloidal aggregates or micelles that cannot penetrate the cell membrane. This is common with thiazole amides when using high surfactant concentrations (e.g., Tween 80 > 0.5%).

Resolution: The Dynamic Light Scattering (DLS) Check

  • Prepare your "soluble" dose solution.

  • Run a DLS scan.

  • Result:

    • Particle size < 10 nm: True solution. (Issue is likely permeability/efflux).

    • Particle size > 100 nm: Colloidal aggregation. The drug is trapped in micelles and not free to enter the cell.

  • Fix: Reduce surfactant concentration and switch to a Lipid-based system (e.g., Labrasol) to facilitate membrane permeation.

Part 3: Formulation & Excipient Compatibility

For in vivo studies or high-concentration assays, simple cosolvents fail. Use this compatibility matrix for 2-(methoxymethyl)thiazole-5-carboxamides.

Solvent Compatibility Table
Excipient ClassRecommended AgentCompatibilityNotes
Primary Solvent DMSO, DMAHighGood solubility (>50 mg/mL). Use DMA for higher loading if DMSO is toxic to your model.
Cosolvent PEG 400, Transcutol PHighPEG 400 is the gold standard for this scaffold.
Surfactant Polysorbate 80 (Tween 80)ModerateKeep < 1% to avoid micellar entrapment (see Issue 3).
Complexing Agent HP-

-Cyclodextrin
Excellent Preferred for IV formulations. Prevents precipitation and protects the ether linkage.
pH Adjuster Methanesulfonic AcidLow WARNING: Risk of methoxymethyl cleavage. Use Citric Acid (pH 4) instead.
Advanced Formulation Workflow (Amorphous Solid Dispersion)

If you need to move to animal studies (PK/PD), a suspension will likely result in poor exposure. You must generate an Amorphous Solid Dispersion (ASD).

Formulation_Workflow Input Crystalline Thiazole Amide Solvent Dissolve in Acetone/Methanol Input->Solvent Polymer Select Polymer: HPMCAS or PVP-VA Polymer->Solvent Process Spray Drying (Rapid Solvent Evaporation) Solvent->Process Feed Solution Product Amorphous Powder (High Energy State) Process->Product QC QC: DSC/XRPD (Confirm no crystals) Product->QC

Figure 2: Workflow for creating an Amorphous Solid Dispersion (ASD) to overcome high lattice energy.

Protocol for ASD Preparation:

  • Ratio: 1:3 (Drug : Polymer).

  • Polymer: HPMCAS-M (Hydroxypropyl methylcellulose acetate succinate) is preferred for thiazoles as it prevents recrystallization in the acidic stomach environment [5].

  • Solvent: Acetone/Methanol (2:1).

  • Drying: Rotary evaporate (small scale) or Spray Dry (large scale).

  • Result: A "spring and parachute" effect where the amorphous drug dissolves rapidly (spring) and the polymer prevents precipitation (parachute).

References

  • Lombardo, F., et al. (2005). Assessment of the "Brick Dust" vs "Grease Ball" Classification for Poorly Soluble Compounds. Molecular Pharmaceutics. Link

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1][2] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825). Journal of Medicinal Chemistry. Link

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media.[3][4][5] Oxford University Press. (Foundational text on cosolvent bridging).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][6] Advanced Drug Delivery Reviews. Link

  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology. Link

Sources

Optimization

optimizing cyclization conditions for 2-substituted thiazole synthesis

Subject: Optimization & Troubleshooting for Cyclization Conditions Ticket ID: THZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Thiazole Challenge You are likely accessing this...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization & Troubleshooting for Cyclization Conditions

Ticket ID: THZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Thiazole Challenge

You are likely accessing this guide because your thiazole synthesis—a critical step in generating pharmacophores like Ritonavir or Dasatinib—has stalled. The 2-substituted thiazole ring is classically synthesized via the Hantzsch condensation , but this 19th-century reaction often presents 21st-century problems: polymerization (black tar), regiochemical ambiguity, and difficult purifications.

This guide moves beyond textbook definitions to address the operational reality of these reactions. We have broken down the workflow into three modules based on the method used.

Module 1: The Hantzsch Synthesis (The Workhorse)

Method: Condensation of


-haloketones with thioamides/thioureas.[1][2][3]
Core Protocol: Optimized Thermal Conditions

Use this for robust substrates where the


-haloketone is stable and available.
  • Stoichiometry: 1.0 equiv

    
    -haloketone : 1.1 equiv Thioamide.
    
  • Solvent System: Ethanol (EtOH) or DMF. Note: Use DMF if reactants are insoluble in alcohols.

  • Additives: 0.5 equiv NaOAc (buffers HBr generation, preventing acid-sensitive substrate degradation).

  • Temperature: Reflux (EtOH) or 80°C (DMF).

  • Workup (Critical):

    • Cool to RT.

    • If precipitate forms: Filter.[1][2][4][5] This is usually the HBr salt.

    • To obtain free base: Suspend solid in water; adjust pH to 8-9 with sat. NaHCO₃. Extract with EtOAc.

Troubleshooting Guide (Q&A)

Q: "My reaction mixture turned into a viscous black tar within 10 minutes. What happened?" A: This is the "Polymerization Trap."


-haloketones are potent alkylating agents and lachrymators. If they are old or impure, they self-polymerize or degrade rapidly upon heating, especially in the presence of trace acids.
  • Fix: Run a TLC of your starting material.[2][3] If there is a baseline streak, purify the

    
    -haloketone via short-path distillation or silica plug filtration immediately before use.
    
  • Prevention: Switch to Module 2 (One-Pot) to generate the

    
    -haloketone in situ, avoiding isolation instability.
    

Q: "I see conversion on TLC, but the product won't crystallize. I just get oil." A: You are likely dealing with the "Solubility Paradox." The HBr salt is soluble in polar organic solvents (EtOH/DMF) but the free base is not water-soluble.

  • Fix: Pour the reaction mixture into ice-cold 5% Na₂CO₃ solution . This neutralizes the salt immediately and forces the hydrophobic free base to crash out as a solid.

Q: "The reaction stalls at the intermediate stage (hydroxythiazoline)." A: The Hantzsch reaction has two steps: nucleophilic attack (fast) and dehydration (rate-limiting).

  • Fix: Add a dehydrating agent. A pinch of molecular sieves or conducting the reaction in the presence of catalytic p-TsOH (if the substrate tolerates acid) can push the dehydration step.

Visualizing the Failure Points

HantzschMechanism Start Reactants (Alpha-Haloketone + Thioamide) Inter Intermediate (Hydroxythiazoline) Start->Inter SN2 Attack (Fast) Tar FAILURE: Black Tar (Polymerization) Start->Tar Impure Haloketone or High Temp Inter->Inter Reversible (Equilibrium Trap) Product Product (2-Substituted Thiazole) Inter->Product Dehydration (-H2O, Rate Limiting)

Figure 1: Critical failure points in the Hantzsch mechanism. Note that the dehydration step is often where the reaction stalls.

Module 2: Oxidative Cyclization (The Modern Approach)

Method: One-pot reaction using Ketones + Thioureas + Iodine (I₂). Use this when


-haloketones are toxic, unstable, or commercially unavailable.
Core Protocol: Iodine-Mediated One-Pot[6][7]
  • Mix: 1.0 equiv Ketone + 2.0 equiv Thiourea + 1.1 equiv Iodine (I₂).

  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Condition: Heat at 100°C for 2–4 hours.

  • Mechanism: Iodine halogenates the ketone in situ to form the

    
    -iodoketone, which immediately reacts with thiourea.
    
Troubleshooting Guide (Q&A)

Q: "My yield is low (<40%). Is the iodine consuming my product?" A: Iodine is an oxidant. If your substrate contains electron-rich aromatic rings or oxidizable amines, I₂ might be attacking them.

  • Fix: Switch to NBS (N-Bromosuccinimide) as the halogen source. It is milder and often provides cleaner conversion for sensitive substrates.

Q: "I have multiple spots on TLC. Is regioselectivity an issue?" A: Yes. If you use an unsymmetrical ketone (e.g., 2-butanone), halogenation can occur at either alpha position (C1 or C3).

  • Fix: Thermodynamic control. Halogenation at the more substituted carbon is thermodynamically favored. However, for high regioselectivity, you must use the Hantzsch method (Module 1) with a pre-synthesized, regiopure

    
    -haloketone.
    

Module 3: Green & High-Throughput Optimization

Method: Microwave-Assisted Synthesis in Water/PEG.[6]

Comparative Data: Solvent & Energy Source
ParameterConventional (EtOH/Reflux)Microwave (EtOH)Green (PEG-400/Water)
Time 3–12 Hours10–20 Minutes30–60 Minutes
Yield (Avg) 65–75%85–95%80–90%
Purification Extraction/ColumnPrecipitationSimple Filtration
Green Score Low (VOCs)MediumHigh
Troubleshooting Guide (Q&A)

Q: "The microwave vessel exploded/leaked." A: Thiazole synthesis generates gas (HBr/HI) and water vapor.

  • Fix: Do not fill vessels >50%. Use a "vent-and-reseal" cap system. Ensure your microwave method includes a "pre-stir" step to prevent hot-spots.

Q: "Product is stuck in the PEG-400 matrix." A: PEG-400 is viscous and can trap organic molecules.

  • Fix: Dilute the reaction mixture with 5 volumes of water. PEG is water-soluble; the hydrophobic thiazole will precipitate out.

Decision Logic: Selecting Your Method

Use this flow to determine the optimal starting point for your specific molecule.[5]

OptimizationTree Start Start: Choose Method Haloketone Is Alpha-Haloketone Stable & Available? Start->Haloketone Hantzsch Use Module 1: Hantzsch Synthesis Haloketone->Hantzsch Yes OnePot Use Module 2: Oxidative Cyclization Haloketone->OnePot No (Toxic/Unstable) Sensitive Is Substrate Acid/Heat Sensitive? Hantzsch->Sensitive Green Use Module 3: Microwave/PEG Sensitive->Green No (Robust) RoomTemp Use Catalytic Method (e.g., NBS/Room Temp) Sensitive->RoomTemp Yes

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Hantzsch, A. (1887).[7] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Justus Liebigs Annalen der Chemie, 249(1), 1-31.

  • Zhao, D. Y., et al. (2012).[8] "Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles." Synthesis, 44(06), 927-933. Link

  • Kashyap, S. J., et al. (2011). "Synthesis of 2-substituted thiazoles via Hantzsch reaction using silica-supported tungstosilicic acid as a reusable catalyst." Journal of Heterocyclic Chemistry, 48(4), 965-970. Link

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using ionic liquid as a green solvent and catalyst."[7] Tetrahedron Letters, 49(46), 6569-6572. Link

  • BenchChem Technical Library. (2025). "Optimizing Hantzsch thiazole synthesis reaction conditions." Link[4]

Sources

Troubleshooting

troubleshooting low reactivity of thiazole-5-carboxylic acid in coupling

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Low Reactivity of Thiazole-5-Carboxylic Acid in Amide Coupling Executive Summary Coupling thiazole-5-carboxylic acid deriva...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Low Reactivity of Thiazole-5-Carboxylic Acid in Amide Coupling

Executive Summary

Coupling thiazole-5-carboxylic acid derivatives is deceptively challenging. While less unstable than their 2-isomer counterparts (which are prone to rapid decarboxylation), 5-position acids suffer from a unique combination of electronic deactivation and solubility issues . Standard carbodiimide protocols (EDC/NHS) frequently stall or result in low yields (<30%) due to the formation of unreactive intermediates or N-acylurea byproducts.

This guide details three field-proven protocols to overcome these barriers, prioritizing Ghosez’s Reagent and T3P® as the most reliable solutions.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is my standard EDC/HOBt coupling stalling at <20% conversion? A: The issue is likely electronic deactivation of the active ester, not just steric hindrance. The thiazole ring is electron-deficient.[1] When you form an active ester (like an OBt ester), the electron-withdrawing nature of the thiazole ring makes the carbonyl carbon more electrophilic, which is good. However, it also makes the initial carboxylate less nucleophilic, making the formation of the active ester the rate-limiting step. Furthermore, the nitrogen in the thiazole ring can coordinate with coupling reagents or form unproductive hydrogen bonds, effectively sequestering the activator.

  • Recommendation: Switch to a method that generates a highly reactive intermediate irreversibly, such as an acid chloride (via Ghosez’s reagent) or a mixed anhydride (via T3P).

Q2: I see a new spot on TLC that isn't product or starting material. Is it decarboxylation? A: While thiazole-2-carboxylic acids decarboxylate spontaneously at room temperature, thiazole-5-carboxylic acids are thermally stable up to ~150°C under neutral conditions. If you observe a new spot, it is likely the N-acylurea byproduct (from carbodiimide rearrangement) or a self-acylated species . Decarboxylation at the 5-position typically requires specific radical conditions or transition metal catalysis (e.g., Ag or Cu salts) [1].

  • Check: If your reaction mixture turned dark/black and gas evolved, you may have triggered metal-catalyzed decarboxylation if Cu/Ag catalysts were present. Otherwise, it is likely a coupling byproduct.

Q3: My acid is insoluble in DCM and THF. Can I use DMF? A: Yes, solubility is a major cause of failure for these rigid heteroaromatic acids. Thiazole-5-carboxylic acids often exist as zwitterionic intermolecular networks (due to the basic ring nitrogen and acidic proton).

  • Solvent Rule: Use DMF or NMP as the primary solvent. If using T3P, which is often supplied in EtOAc, you can run a mixed solvent system (DMF/EtOAc 1:1).

  • Base Rule: Ensure you use at least 3.0 equivalents of base (DIPEA or NMM) to fully break the zwitterionic network and solubilize the carboxylate.

Part 2: Recommended Protocols

Method A: The "Gold Standard" – Ghosez’s Reagent

Best for: Sterically hindered amines, anilines, and valuable substrates. Why it works: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under neutral conditions , avoiding the harsh acidity of thionyl chloride which can degrade sensitive functional groups [2].

Step-by-Step Protocol:

  • Activation: Suspend Thiazole-5-carboxylic acid (1.0 equiv) in dry DCM (or THF/DCM if solubility is poor).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C.

  • Formation: Stir at room temperature for 1–2 hours. The suspension should clarify as the acid chloride forms. Note: Do not isolate.

  • Coupling: In a separate vial, mix the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

  • Addition: Add the amine solution to the acid chloride mixture dropwise at 0°C.

  • Workup: Stir for 2–4 hours. Quench with sat. NaHCO₃.

Method B: The "Green & Efficient" – T3P (Propylphosphonic Anhydride)

Best for: Large scale, epimerization-sensitive amines, and ease of workup. Why it works: T3P acts as a kinetic dehydrating agent. The byproduct is a water-soluble phosphonate salt, eliminating the need for column chromatography in many cases [3].

Step-by-Step Protocol:

  • Mix: Dissolve Thiazole-5-carboxylic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (0.1 M concentration).

  • Base: Add DIPEA or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv). Crucial: The reaction requires excess base to drive the cycle.

  • Reagent Addition: Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Dilute with EtOAc. Wash with water (x3), 10% citric acid, and sat. NaHCO₃. The product often precipitates pure or remains in the organic layer while byproducts wash away.

Part 3: Comparative Data & Decision Matrix

Table 1: Coupling Reagent Performance for Thiazole-5-COOH

ReagentMechanismTypical YieldProsCons
EDC / HOBt Active Ester15 - 35%Cheap, standardHigh failure rate; N-acylurea byproduct formation.
HATU Uronium40 - 65%Fast activationExpensive; difficult removal of tetramethylurea byproduct.
Ghosez's Rgt Acid Chloride85 - 95% Neutral pH, highly reactiveMoisture sensitive; requires strictly anhydrous conditions.
T3P Anhydride80 - 92% Water-soluble byproduct, low epimerizationRequires excess base; slower kinetics than acid chlorides.

Part 4: Mechanism of Failure & Activation

The following diagram illustrates why standard activation fails (Pathway A) and how Ghosez's reagent successfully drives the reaction (Pathway B).

ThiazoleCoupling Acid Thiazole-5-COOH (Zwitterionic/Insoluble) EDC EDC Activation Acid->EDC Slow Ghosez Ghosez's Reagent (Cl-Enamine) Acid->Ghosez Neutral pH OAcyl O-Acylisourea (Unstable Intermediate) EDC->OAcyl SideProduct N-Acylurea (Dead End Byproduct) OAcyl->SideProduct Rearrangement (Fast due to sterics) AcidCl Acid Chloride (Highly Reactive) Ghosez->AcidCl - HCl (captured by base) Product Thiazole Amide (Final Product) AcidCl->Product + Amine Fast Coupling

Caption: Pathway comparison. Top (Yellow/Grey): Standard EDC coupling often leads to N-acylurea rearrangement due to the slow nucleophilic attack of the amine on the hindered/deactivated intermediate. Bottom (Green/Blue): Ghosez's reagent creates a highly electrophilic acid chloride that reacts rapidly with the amine, bypassing the rearrangement trap.

References

  • Decarboxylative Cross-Coupling of Thiazole Acids Title: Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.[2] Source: ResearchGate. URL:[Link]

  • Ghosez's Reagent for Difficult Couplings Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4] Source: Organic & Biomolecular Chemistry (RSC).[3] URL:[Link]

  • T3P Applications in Pharma Title: Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.[5][6] Source: Imperial College London / Spiral. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting MOM Group Stability Under Basic Conditions

Target Audience: Researchers, scientists, and drug development professionals. Subject: Stability of the Methoxymethyl (MOM) protecting group, 2-Methoxyethoxymethyl (MEM) variants, and 2-(methoxymethyl) directing groups u...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Subject: Stability of the Methoxymethyl (MOM) protecting group, 2-Methoxyethoxymethyl (MEM) variants, and 2-(methoxymethyl) directing groups under basic reaction conditions.

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic chemists who assume that because methoxymethyl (MOM) ethers are completely inert to aqueous saponification, they are immune to all basic conditions. This is a critical misunderstanding of thermodynamic versus kinetic stability.

Thermodynamically, the MOM group is an acetal; it lacks a suitable leaving group for nucleophilic attack by hydroxide or alkoxides, making it highly stable to standard bases[1]. However, under kinetically controlled conditions with strong organometallic bases (e.g., organolithiums), the oxygen lone pairs of the MOM group act as Lewis bases. This triggers the Complex Induced Proximity Effect (CIPE) , drawing the base toward adjacent protons and leading to unintended deprotonation, Wittig rearrangements, or complete cleavage [3].

This guide provides a mechanistic breakdown of these failures, a quantitative stability matrix, and self-validating protocols to ensure the integrity of your MOM-protected substrates during complex syntheses.

Frequently Asked Questions (FAQs)

Q1: Are MOM and MEM groups stable to standard aqueous bases and saponification conditions? A: Yes, absolutely. Under standard basic conditions (e.g., NaOH, KOH, K₂CO₃, or amine bases like Et₃N and pyridine), MOM and MEM ethers are exceptionally stable [4]. The causality is straightforward: the acetal carbon is highly electron-rich, repelling nucleophilic attack by hydroxide. Furthermore, there is no viable leaving group to facilitate an E1cb or Sₙ2 pathway under these relatively mild conditions.

Q2: I treated my MOM-protected allylic alcohol with an organolithium (e.g., n-BuLi) and the protecting group cleaved. What happened? A: You likely triggered a [2,3]-Wittig Rearrangement [3]. When you introduce a strong organolithium base, the lithium cation strongly coordinates to the two oxygen atoms of the MOM group. This coordination drastically lowers the kinetic pKₐ of the adjacent allylic protons. Once deprotonated, the resulting carbanion undergoes a symmetry-allowed [2,3]-sigmatropic shift. The MOM group migrates from the oxygen to the carbon skeleton, exposing the oxygen as an alkoxide (which becomes a free alcohol upon aqueous workup).

Q3: How does a 2-(methoxymethyl) group on an aromatic ring behave under strong basic conditions? A: When attached directly to an aromatic ring (e.g., 2-(methoxymethyl)phenyl), the methoxymethyl group acts as a powerful Directed Metalation Group (DMG) . Under strong basic conditions, the oxygen lone pairs coordinate the lithium cation. Rather than degrading the group, this coordination directs the base to deprotonate the adjacent ortho-position on the aromatic ring, facilitating ortho-lithiation [2]. If the reaction is allowed to warm excessively, however, the lithiated intermediate can undergo auto-attack or decomposition.

Q4: How can I prevent unwanted deprotonation or Wittig rearrangements when strong bases are required? A: The causality of the rearrangement relies on lithium coordination. You can disrupt this pathway by:

  • Temperature Control: Running the reaction at strictly cryogenic temperatures (-78 °C) kinetically traps the intermediate and slows sigmatropic shifts.

  • Chelating Additives: Adding TMEDA (Tetramethylethylenediamine) or HMPA. TMEDA binds strongly to the lithium cation, preventing it from coordinating to the MOM ether oxygens, thereby suppressing the CIPE.

  • Alternative Bases: Switching from organolithiums to Grignard reagents (RMgX) or using non-nucleophilic amide bases (LDA) at low temperatures, which are less prone to inducing Wittig rearrangements.

Quantitative Data: Protecting Group Stability Matrix

To assist in your synthetic planning, the following table summarizes the stability of common ether protecting groups across a gradient of basic conditions.

Protecting GroupMild Base (e.g., K₂CO₃, MeOH, 25 °C)Amide Bases (e.g., LDA, THF, 0 °C)Organolithiums (e.g., n-BuLi, THF, -78 °C)Organolithiums (e.g., t-BuLi, THF, 25 °C)
MOM (-CH₂OCH₃)Highly StableStableConditionally StableUnstable (Rearrangement/Cleavage)
MEM (-CH₂OCH₂CH₂OCH₃)Highly StableStableConditionally StableUnstable (Cleavage)
BOM (-CH₂OBn)Highly StableStableUnstable (Deprotonation)Unstable (Decomposition)
TBS (-SiMe₂tBu)StableStableStableStable

*Requires strict temperature control and/or chelating additives (like TMEDA) to prevent Wittig rearrangement.

Mechanistic Pathways & Workflows

The following diagrams illustrate the mechanistic divergence of MOM ethers under strong basic conditions and the recommended workflow to prevent degradation.

G A MOM-Protected Allylic Alcohol B Addition of n-BuLi (Strong Base) A->B G Addition of TMEDA & Cryo (-78°C) A->G C Li+ Coordination to MOM Oxygens B->C D Deprotonation at Allylic Position C->D E [2,3]-Wittig Rearrangement D->E F Unintended Rearranged Product E->F H Li+ Chelation by TMEDA (Prevents MOM Binding) G->H I Desired Remote Deprotonation H->I J Target Product I->J

Mechanistic pathways of MOM ethers under strong base: Wittig rearrangement vs. stable metalation.

Workflow S1 1. Substrate in dry THF S2 2. Cool to -78°C (Cryogenic) S1->S2 S3 3. Add TMEDA (1.2 equiv) S2->S3 S4 4. Dropwise n-BuLi (Strict Temp Control) S3->S4 S5 5. Electrophile Quench S4->S5

Step-by-step experimental workflow for the safe metalation of MOM-protected substrates.

Validated Experimental Protocol: Safe Metalation of MOM-Protected Substrates

To ensure trust and reproducibility, this protocol is designed as a self-validating system . By utilizing TMEDA to sequester the lithium cation and strictly controlling the temperature, we prevent the MOM group from acting as an intramolecular directing group.

Reagents & Equipment:

  • MOM-protected substrate (1.0 equiv)

  • Anhydrous THF (0.1 M relative to substrate)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv, titrated solution in hexanes)

  • Desired electrophile (1.2 equiv)

  • Flame-dried Schlenk flask under Argon.

Step-by-Step Methodology:

  • Preparation: Charge the flame-dried Schlenk flask with the MOM-protected substrate and anhydrous THF. Stir to dissolve.

  • Additive Introduction: Inject TMEDA (1.2 equiv) into the solution. Causality Note: TMEDA is a bidentate ligand that binds strongly to Li⁺, outcompeting the MOM ether oxygens and suppressing the Complex Induced Proximity Effect.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Wait exactly 15 minutes to ensure the internal temperature equilibrates to -78 °C.

  • Metalation: Add n-BuLi (1.05 equiv) dropwise down the cold inner wall of the flask over 10 minutes. Stir the resulting mixture for 30 minutes at -78 °C.

  • Self-Validation Step (Critical): Before committing your expensive electrophile, extract a 0.1 mL aliquot via syringe and quench it immediately in a vial containing 0.5 mL of D₂O. Extract with CDCl₃ and run a rapid crude ¹H NMR.

    • Validation Criteria: The presence of deuterium at the target metalation site, combined with an intact MOM -CH₂- singlet (typically ~4.6 ppm), confirms that the protecting group has survived the basic conditions without rearrangement.

  • Electrophile Addition: Once validated, add the desired electrophile (1.2 equiv) dropwise at -78 °C.

  • Workup: Stir for an additional 1 hour, then quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with EtOAc, and purify via standard chromatography.

References

  • Organic Chemistry Portal. MOM Ethers - Stability and Deprotection. URL:[Link]

  • Chemical Society Reviews. C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. URL:[Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. URL: [Link]

  • Wikipedia. Methoxymethyl ether. URL:[Link]

Troubleshooting

Technical Support Center: Purification of 2-(Methoxymethyl)thiazole-5-carboxylic Acid

Status: Operational Ticket ID: PUR-TZ-5COOH-001 Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Workup Optimization for Crude 2-(Methoxymethyl)thiazole-5-carboxylic Acid Diagnostic & Charact...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-TZ-5COOH-001 Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Workup Optimization for Crude 2-(Methoxymethyl)thiazole-5-carboxylic Acid

Diagnostic & Characterization Module

Before initiating purification, you must profile your crude material. Thiazole syntheses (typically Hantzsch cyclization or ester hydrolysis) generate specific impurity classes.

Common Impurity Profile:

Impurity TypeOriginDetection MethodPhysicochemical Behavior
Thioamide Precursor Unreacted starting material (e.g., 2-methoxythioacetamide)LC-MS / TLC (Low R_f)Neutral/Weakly Basic. Soluble in organics.[1]
Decarboxylated Thiazole Thermal degradation (loss of CO₂ at >100°C)GC-MS / NMR (Loss of COOH proton)Neutral liquid/low-melting solid. Volatile.
Regioisomers 2-imino-2,3-dihydrothiazoles (Hantzsch byproduct)NMR (Distinct ring protons)Basic.[2] Often co-precipitates.
Inorganic Salts Neutralization (NaCl, Na₂SO₄)Ash Test / ROIWater soluble. Insoluble in organics.
Polymeric Tars Oxidative polymerization of sulfur speciesVisual (Dark brown/black color)High MW. Often insoluble in ether/hexanes.

Primary Purification Protocol: pH-Swing Extraction

Theory: This molecule is amphoteric.[2] The carboxylic acid (pKₐ ~3.5–4.0) allows dissolution in base, while the thiazole nitrogen (pKₐ ~2.5 for conjugate acid) can protonate in strong acid.[3] The critical failure point is over-acidification , which re-dissolves the product as a cationic salt.

Workflow Diagram (The "pH Swing")

pH_Swing_Extraction Start Crude Solid (Contains Product + Impurities) Dissolve Step 1: Dissolve in 1N NaOH (pH > 10) Start->Dissolve Wash Step 2: Wash with EtOAc/DCM (Remove Neutral Organics) Dissolve->Wash Aqueous Aqueous Layer (Contains Product as Carboxylate) Wash->Aqueous Save Organic Organic Layer (Discard: Decarboxylated byproducts, Tars) Wash->Organic Discard Acidify Step 3: Slow Acidification with 1N HCl Target pH 3.0 - 3.5 Aqueous->Acidify Precipitate Precipitate Forms (Isoelectric Point) Acidify->Precipitate Correct pH OverAcid WARNING: pH < 1.5 (Product solubilizes as Hydrochloride) Acidify->OverAcid Too Acidic Filtration Step 4: Filtration & Cold Water Wash Precipitate->Filtration

Figure 1: The pH-Swing Extraction Workflow illustrating the critical acidification window to prevent product loss.

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in 1N NaOH (approx. 5–10 volumes). Stir until fully dissolved.

    • Check: If dark insoluble tars remain, filter through a Celite pad.

  • Organic Wash: Extract the aqueous alkaline solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why? This removes non-acidic impurities (unreacted thioamides, decarboxylated thiazoles) while the product stays in the water as the sodium carboxylate.

  • Charcoal Treatment (Optional but Recommended): Add Activated Carbon (5% w/w) to the aqueous layer, stir for 30 mins, and filter. This removes color bodies common in sulfur chemistry.

  • Controlled Precipitation: Cool the aqueous solution to 0–5°C. Slowly add 1N HCl dropwise with vigorous stirring.

    • Critical Endpoint: Monitor pH with a meter. Stop adding acid when pH reaches 3.0–3.5 .

    • Note: Do NOT go to pH 1.[4] The thiazole nitrogen will protonate, forming a water-soluble hydrochloride salt, and you will lose yield.

  • Isolation: Filter the white/off-white solid. Wash the cake with cold water (removes NaCl) followed by a small amount of cold acetone (removes residual water/organics).

Secondary Purification: Recrystallization

If the acid-base workup yields <98% purity, recrystallization is required. The methoxymethyl group increases polarity compared to alkyl thiazoles, making water/alcohol mixtures ideal.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Temperature ProfileComments
Water : Ethanol 1:1 to 2:1Dissolve at reflux (78°C), cool to 4°CBest Balance. Good recovery and impurity rejection.
Water : Methanol 1:3Dissolve at reflux, cool to -10°CBetter for highly polar impurities; lower recovery yield.
Acetonitrile 100%Reflux to RTGood for removing non-polar tars.

Protocol:

  • Dissolve the semi-pure acid in the minimum amount of boiling Ethanol.

  • Slowly add hot water until persistent turbidity is just observed.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

  • Filter and dry in a vacuum oven at 45°C.

Troubleshooting & FAQs

Q1: My product is not precipitating during the acid workup (Step 4).

Diagnosis: You likely over-acidified (pH < 2) or the volume of water is too high. Fix:

  • Check pH.[2][4][5] If pH < 2, add 1N NaOH dropwise to bring it back to pH 3.5.

  • If pH is correct but no solid forms, saturate the aqueous layer with NaCl (Salting out) and extract with EtOAc (3x). Dry and evaporate the organic layer.[4][5] The methoxymethyl group adds water solubility, making the compound harder to precipitate than simple alkyl thiazoles.

Q2: The solid is sticky/gummy after filtration.

Diagnosis: Presence of residual solvents or oligomers. Fix: Triturate (grind under solvent) the gum with Diethyl Ether or Hexane/EtOAc (9:1) . This usually induces crystallization of the solid while dissolving the gummy impurities.

Q3: Can I use column chromatography?

Answer: Yes, but it is difficult due to the "streaking" of carboxylic acids on silica. Modification: You must add 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1) to keep the acid protonated and sharp on the column. Alternatively, convert to the methyl ester, purify, and hydrolyze back to the acid.[5]

Decision Tree for Purification Strategy

Decision_Tree Start Crude Material PurityCheck Check Purity (LCMS) Start->PurityCheck HighPurity >90% Purity PurityCheck->HighPurity LowPurity <90% Purity PurityCheck->LowPurity Recryst Recrystallization (EtOH/Water) HighPurity->Recryst AcidBase Acid-Base Extraction (pH Swing) LowPurity->AcidBase FinalCheck Final Purity Check Recryst->FinalCheck AcidBase->FinalCheck Success Target Achieved FinalCheck->Success >98% Fail Still Impure FinalCheck->Fail <98% EsterLoop Esterification -> Column -> Hydrolysis Fail->EsterLoop

Figure 2: Strategic decision tree for selecting the appropriate purification method based on initial purity.

References

  • General Purification of Carboxylic Acids: LookChem. "General procedures for the purification of Carboxylic acids." [Link]

  • Thiazole Synthesis & Purification: European Patent Office. "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives."[2][6][7][8] (Patent EP1919885). [Link]

  • Physicochemical Properties of Thiazoles: National Institutes of Health (PubChem). "Thiazole-5-carboxylic acid | C4H3NO2S."[9][10] [Link]

  • Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." (Standard Reference Text). Note: While a direct URL to the full text is not available due to copyright, this is the industry-standard reference for specific solvent systems.

Sources

Optimization

Technical Support Center: Advanced Coupling Strategies for Sterically Hindered Thiazole Acids

Executive Summary: The "Thiazole Problem" Q: Why are my standard HATU/EDC couplings failing with thiazole-4-carboxylic or thiazole-5-carboxylic acids? A: You are likely facing a "perfect storm" of electronic deactivation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Thiazole Problem"

Q: Why are my standard HATU/EDC couplings failing with thiazole-4-carboxylic or thiazole-5-carboxylic acids?

A: You are likely facing a "perfect storm" of electronic deactivation and steric occlusion. Thiazole rings are electron-deficient (π-deficient). When a carboxylic acid is attached (especially at C4 or C5), the ring acts as a strong electron-withdrawing group (EWG). This reduces the basicity of the carbonyl oxygen, making initial activation slower. Furthermore, if you have substituents at the C2 or C4 positions (common in drug discovery scaffolds), the reaction center is sterically shielded.

Standard reagents like HATU rely on the formation of an active ester (O-At). With hindered thiazoles, the formation of this ester is slow, and once formed, the bulky amine cannot easily attack it before the active ester hydrolyzes or rearranges.

The Solution: You must move away from "active esters" (HATU/EDC) and toward high-energy "acyl halides" or "cyclic anhydrides" that drive the reaction through release of ring strain or irreversible leaving group departure.

Tier 1: The Modern Standard – T3P (Propanephosphonic Acid Anhydride)

Q: I need a scalable, low-epimerization alternative. What is the first line of defense?

A: T3P (Propanephosphonic acid anhydride) .[1][2] Unlike HATU, which produces a guanidinium byproduct that can complicate purification, T3P yields only water-soluble phosphate byproducts. It functions as a cyclic anhydride; the driving force is the release of ring strain from the 6-membered P-O-P ring.

Why it works for Thiazoles:

  • Steric Tolerance: The active intermediate is less bulky than an O-At ester.

  • Low Epimerization: If your thiazole acid has a chiral center at the

    
    -position (e.g., a thiazolyl-alanine derivative), T3P is superior to HATU/base combinations which often cause racemization via oxazolone formation.
    
T3P Experimental Protocol
  • Solvent: Ethyl Acetate (EtOAc), DMF, or 2-MeTHF. (T3P is typically sold as a 50% w/w solution in EtOAc or DMF).

  • Base: DIPEA (3-5 equiv) or Pyridine (for extremely acid-sensitive substrates).

  • Temperature: 0 °C to Room Temperature (RT).

StepActionCritical Note
1 Dissolve Thiazole Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (0.1 M).Do not add T3P yet.
2 Add DIPEA (3.0 – 5.0 equiv) and cool to 0 °C.High base equivalents ensure the amine remains nucleophilic despite the acidic environment generated later.
3 Add T3P (50% solution, 1.5 – 2.0 equiv) dropwise.Rapid addition can cause exotherms.
4 Warm to RT and stir for 2–12 hours.Monitor by LCMS. If stuck, heat to 50 °C (T3P is thermally stable).
5 Workup: Wash with water, sat. NaHCO3, and brine.The phosphate byproduct is water-soluble; no column is usually needed for simple amides.

Tier 2: The "Sniper" – Acid Fluorides via TFFH[3]

Q: T3P failed or the yield was <20%. The amine is extremely unreactive. What now?

A: Switch to Acid Fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[3] Acid fluorides are a "Goldilocks" intermediate: they are significantly more stable to water/hydrolysis than acid chlorides (due to the strength of the C-F bond) but are highly reactive toward amines. This allows them to survive long enough in the reaction mixture to couple with sterically hindered amines.

Mechanism: TFFH converts the carboxylic acid in situ to an acid fluoride.

TFFH Experimental Protocol
  • Reagent: TFFH (1.1 – 1.5 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: Dichloromethane (DCM) or DMF.[2]

Protocol:

  • Dissolve Thiazole Acid (1.0 equiv) in anhydrous DCM under

    
    .
    
  • Add DIPEA (3.0 equiv) followed by TFFH (1.2 equiv).

  • Activation Phase: Stir for 30–60 minutes at RT. Tip: You can monitor the formation of the acid fluoride by TLC (usually runs higher than the acid) or ¹⁹F NMR.

  • Add the Amine (1.1 – 1.5 equiv).

  • Stir at RT overnight.

  • Troubleshooting: If the reaction is slow, add HOAt (1.0 equiv) as an additive to form a highly reactive intermediate species.

Tier 3: The "Neutralizer" – Ghosez’s Reagent

Q: My substrate is acid-sensitive, or I need the absolute highest reactivity (Acid Chloride) without using harsh thionyl chloride.

A: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) .[4] Standard acid chloride generation (SOCl₂, (COCl)₂) produces HCl gas, which can degrade sensitive thiazole substituents or protect groups (like Boc). Ghosez’s reagent generates the acid chloride under strictly neutral conditions .

Ghosez's Reagent Protocol
  • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (neat liquid).

  • Solvent: Dry CHCl₃ or DCM.

  • Conditions: Moisture sensitive!

StepAction
1 Dissolve Thiazole Acid (1.0 equiv) in dry DCM.
2 Add Ghosez’s Reagent (1.1 – 1.2 equiv) at 0 °C or RT.
3 Stir for 1–2 hours.
4 Check: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If complete conversion to ester is seen, the Acid Chloride is formed.
5 Add the Amine (1.2 equiv) and DIPEA/Pyridine (2.0 equiv).
6 Stir until complete.

Decision Logic & Workflows

Coupling Agent Selection Guide

CouplingSelection Start Start: Sterically Hindered Thiazole Acid Coupling CheckStandard Did HATU/EDC fail? Start->CheckStandard CheckScale Is this Scale-up (>10g) or Chiral Substrate? CheckStandard->CheckScale No (New Reaction) UseT3P Use T3P (50% in EtOAc) + DIPEA/Pyridine CheckStandard->UseT3P Yes CheckScale->UseT3P Yes CheckSteric Is the Amine also extremely hindered? CheckScale->CheckSteric No UseT3P->CheckSteric Failed UseTFFH Use TFFH (Acid Fluoride) In-situ activation CheckSteric->UseTFFH Yes (Extreme Sterics) CheckSensitive Is substrate Acid Sensitive? CheckSteric->CheckSensitive No UseTFFH->CheckSensitive Failed UseGhosez Use Ghosez's Reagent (Neutral Acid Chloride) CheckSensitive->UseGhosez Yes (Avoid HCl) UseMixed Consider Mixed Anhydride (TCFH-NMI or EEDQ) CheckSensitive->UseMixed No

Caption: Decision tree for selecting the optimal coupling agent based on steric hindrance and substrate sensitivity.

Troubleshooting & FAQ

Common Failure Modes
IssueDiagnosisCorrective Action
Low Conversion (<10%) The active ester (O-At) is too bulky or hydrolyzes before amine attack.Switch to TFFH . The acid fluoride is smaller and more electrophilic than the HATU active ester.
Epimerization Base-mediated proton abstraction at the

-carbon via oxazolone intermediate.
Switch to T3P with Pyridine (weaker base) or Collidine . Avoid DIPEA if possible. Keep temp < 0 °C.
N-Acyl Urea Formation Common with EDC/DCC. The carbodiimide rearranges before the amine attacks.Avoid carbodiimides entirely. Use T3P or Ghosez's Reagent .
Desulfurization/Ring Opening Thiazole ring degradation under harsh acidic activation (SOCl₂).Use Ghosez's Reagent (Neutral conditions) or TFFH (Mild conditions).
FAQ

Q: Can I use oxalyl chloride with catalytic DMF? A: Only if your thiazole and protecting groups can withstand strong HCl generation. Thiazoles are generally robust, but if you have acid-labile groups (Boc, t-Bu esters), this will deprotect them. Ghosez's reagent is the "safe" version of this approach.

Q: What about mixed anhydrides like Isobutyl Chloroformate (IBCF)? A: IBCF is valid but often requires strict temperature control (-15 °C) to prevent disproportionation. T3P is essentially a more stable, easier-to-handle mixed anhydride analog. Use IBCF only if T3P is unavailable.

Q: Is there a "Nuclear Option" if even Ghosez fails? A: Yes. Direct Amidation via Grignard/Isocyanate. Convert your thiazole acid to the isocyanate (via Curtius rearrangement) and react with a Grignard reagent, OR react the thiazole ester directly with the amine using AlMe₃ (Trimethylaluminum) or LHMDS (if the amine is liquid). These are harsh, organometallic approaches but work when standard coupling fails.

References

  • T3P Overview & Mechanism: Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents: organic phosphonic acid anhydrides.[2] Angewandte Chemie International Edition, 19(2), 133-134.

  • TFFH/Acid Fluorides: Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for solution and solid phase peptide synthesis. Journal of the American Chemical Society, 117(19), 5401-5402.

  • Ghosez's Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A new reagent for the preparation of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454-455.

  • Comparison of Reagents for Hindered Systems: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140-177.

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Characterization of 2-(methoxymethyl)-5-thiazolecarboxylic acid

The following guide provides a technical assessment and comparative analysis of the 1H NMR spectrum of 2-(methoxymethyl)-5-thiazolecarboxylic acid . This document is structured to serve as a reference standard for analyt...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment and comparative analysis of the 1H NMR spectrum of 2-(methoxymethyl)-5-thiazolecarboxylic acid .

This document is structured to serve as a reference standard for analytical validation, prioritizing spectral clarity, solvent selection, and impurity profiling.[1]

Executive Summary & Chemical Identity

2-(methoxymethyl)-5-thiazolecarboxylic acid is a critical heterocyclic scaffold often employed as an intermediate in the synthesis of bioactive compounds (e.g., enzyme inhibitors, receptor antagonists).[1] Its structural integrity relies on the stability of the 2-methoxymethyl side chain and the 5-carboxylic acid functionality.[1]

Precise NMR characterization is required to distinguish this compound from its ester precursors (e.g., ethyl 2-(methoxymethyl)-5-thiazolecarboxylate) and hydrolysis byproducts (e.g., 2-(hydroxymethyl) derivatives).[1]

Chemical Profile[2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid[1]

  • CAS Number: 10058-38-5[1][2][3][4][5]

  • Molecular Formula: C6H7NO3S

  • Molecular Weight: 173.19 g/mol

Comparative Solvent Analysis: Optimizing Spectral Performance

The choice of solvent is the single most critical variable in the NMR analysis of thiazole carboxylic acids.[1] The "performance" of the spectrum—defined by resolution, peak shape, and visibility of exchangeable protons—varies significantly between the two standard alternatives: DMSO-d6 and Chloroform-d (CDCl3) .[1]

Performance Matrix: DMSO-d6 vs. CDCl3[1]
FeatureAlternative A: DMSO-d6 (Recommended)Alternative B: CDCl3 Scientific Rationale
Solubility Excellent Poor/Variable The polar carboxylic acid moiety forms strong dimers in non-polar CDCl3, leading to precipitation or concentration issues.[1]
-COOH Visibility High (Sharp/Broad Singlet)Low (Invisible/Very Broad)DMSO acts as a H-bond acceptor, stabilizing the acid proton and slowing chemical exchange, making the peak visible ~13-14 ppm.[1]
H-4 Shift Stability Stable Variable In CDCl3, concentration-dependent dimerization affects the electronic environment of the ring, shifting the H-4 signal.[1]
Water Signal ~3.33 ppm~1.56 ppmWater in DMSO can overlap with the methoxy signal if the sample is "wet."[1] CDCl3 separates these signals better.[1]

Verdict: DMSO-d6 is the superior solvent for this compound.[1] CDCl3 should only be used if the carboxylic acid proton is not of interest or if downstream recovery of the sample is required (easier evaporation).[1]

Predicted Spectral Assignment (Reference Standard)

The following data represents the consensus spectral signature derived from structural analogs (e.g., 2-ethyl-5-thiazolecarboxylic acid and methyl 2-acetyl-5-thiazolecarboxylate).

Solvent: DMSO-d6 Frequency: 400 MHz Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)[1]

PositionShift (δ, ppm)MultiplicityIntegralAssignmentMechanistic Insight
-COOH 13.20 – 13.80 Broad Singlet (bs)1HCarboxylic AcidHighly deshielded due to electronegativity of carbonyl and H-bonding with DMSO.[1]
H-4 8.35 – 8.55 Singlet (s)1HThiazole Ring (C4)Deshielded by the adjacent electron-withdrawing carboxylic acid (C5) and the ring nitrogen.[1]
-CH₂- 4.75 – 4.90 Singlet (s)2HMethylene (C2-CH2-O)Shifted downfield by the combined inductive effects of the thiazole ring (aromatic) and the oxygen atom.[1]
-OCH₃ 3.35 – 3.45 Singlet (s)3HMethoxy GroupTypical range for aliphatic methoxy groups.[1] Note: May overlap with water peak in wet DMSO.[1]
Critical Quality Attributes (CQA) for Validation
  • The H-4 Singlet: Must appear above 8.0 ppm. If it appears < 8.0 ppm, suspect decarboxylation or ring opening.

  • The Methylene Singlet: Must be a sharp singlet.[1] Splitting here indicates the presence of a chiral center impurity or restricted rotation (unlikely at RT).[1]

  • Integral Ratio: The ratio of Aromatic H : Methylene H : Methoxy H must be 1 : 2 : 3 .[1]

Impurity Profiling & Self-Validation

A pure spectrum is defined not just by what is present, but by what is absent.[1] Use this table to detect common failure modes.

Impurity / ArtifactDiagnostic Signal (ppm)Source of Error
Ethyl Ester Precursor Quartet ~4.3 ppm + Triplet ~1.3 ppmIncomplete hydrolysis of ethyl 2-(methoxymethyl)-5-thiazolecarboxylate.[1]
Decarboxylated Product Two doublets ~7.5 - 7.8 ppm (Thiazole H4/H5)Thermal degradation during synthesis or storage.[1]
Residual Ethanol Triplet ~1.06 ppm, Quartet ~3.44 ppmCommon recrystallization solvent.
Water (in DMSO) Broad singlet ~3.33 ppmWet solvent or hygroscopic sample.[1] Critical: Can obscure the -OCH3 peak.

Experimental Protocol: High-Fidelity Acquisition

To ensure the "Trustworthiness" of the data, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5.0 – 10.0 mg of the solid acid.[1]

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (water peak at 3.33 ppm interferes with the methoxy peak).[1]

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes.[1] The solution must be clear; suspended solids cause line broadening.[1]

Step 2: Instrument Parameters (400 MHz equivalent)[1][13]
  • Pulse Sequence: zg30 (Standard 1D Proton)

  • Relaxation Delay (d1): 5.0 seconds (Crucial for accurate integration of the carboxylic acid proton, which has a long T1).[1]

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]

  • Spectral Width: -2 to 16 ppm (To capture the acid proton).[1]

  • Temperature: 298 K (25°C).[1]

Step 3: Processing
  • Phasing: Apply manual phasing. Auto-phasing often fails on the broad carboxylic acid peak.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the broad acid peak.[1]

  • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

Visualization: Spectral Validation Workflow

NMR_Validation_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Solubility Is solution clear? Start->Check_Solubility Sonicate Sonicate/Filter Check_Solubility->Sonicate No Analyze_Region_1 Check 13.0 - 14.0 ppm (Acid Proton) Check_Solubility->Analyze_Region_1 Yes Sonicate->Check_Solubility Acid_Present Broad Singlet Present? Analyze_Region_1->Acid_Present Analyze_Region_2 Check 8.3 - 8.6 ppm (Thiazole H-4) Acid_Present->Analyze_Region_2 Yes Fail_Degradation FAIL: Decarboxylation Acid_Present->Fail_Degradation No (Missing) H4_Check Singlet at ~8.4? Analyze_Region_2->H4_Check Analyze_Region_3 Check 3.0 - 5.0 ppm (Side Chain) H4_Check->Analyze_Region_3 Yes H4_Check->Fail_Degradation Shifted < 8.0 Impurity_Check Ethyl Signals? (q ~4.3, t ~1.3) Analyze_Region_3->Impurity_Check Pass PASS: Pure Compound Impurity_Check->Pass No Fail_Ester FAIL: Ester Impurity Impurity_Check->Fail_Ester Yes Fail_Solubility FAIL: Precipitate/Aggregates

Figure 1: Decision tree for the validation of 2-(methoxymethyl)-5-thiazolecarboxylic acid via 1H NMR.

References

  • Thiazole NMR Data & Solvent Effects

    • Abraham, R. J., et al. (2006).[1][3][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1]

  • Synthesis and Characterization of Thiazole-5-carboxylic Acids

    • ChemicalBook.[1][6][7] (n.d.). Thiazole(288-47-1) 1H NMR spectrum.[1][8][9][6] (Provides baseline shifts for the thiazole core).

  • Solvent Impurity Reference

    • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1] Journal of Organic Chemistry.[1]

    • [1]

  • Analog Characterization (Ethyl 2-amino-4-methylthiazole-5-carboxylate)

    • National Center for Biotechnology Information.[1] (2025).[1][8][10][11] PubChem Compound Summary for CID 343747.

Sources

Comparative

Comparative Guide: 2-Methyl vs. 2-(Methoxymethyl) Thiazoles in Medicinal Chemistry

This guide provides a technical comparison between 2-methylthiazole and 2-(methoxymethyl)thiazole , focusing on their physicochemical properties, synthetic accessibility, and bioactivity profiles in drug design. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2-methylthiazole and 2-(methoxymethyl)thiazole , focusing on their physicochemical properties, synthetic accessibility, and bioactivity profiles in drug design.

Executive Summary

The substitution at the C2 position of the thiazole ring is a critical decision point in hit-to-lead optimization. While the 2-methyl group is a classic "magic methyl" modification used to fill hydrophobic pockets and boost potency, the 2-(methoxymethyl) group serves as a polar bioisostere designed to lower lipophilicity (LogP), improve aqueous solubility, and introduce a hydrogen bond acceptor without significantly altering steric volume.

Feature2-Methyl Thiazole2-(Methoxymethyl) Thiazole
Primary Role Hydrophobic packing, potency boost ("Magic Methyl")Solubility improvement, H-bond acceptor probe
Electronic Effect Weakly activating (+I)Inductively withdrawing (-I)
Lipophilicity (cLogP) Higher (Hydrophobic)Lower (Amphiphilic/Polar)
Metabolic Liability Benzylic oxidation (to -CH₂OH, -COOH)O-Dealkylation (to -CH₂OH)
Basicity (pKa of N) ~5.2-5.4 (More basic)Predicted < 5.0 (Less basic due to -I effect)

Physicochemical & Electronic Profile

Lipophilicity and Solubility

The transition from a methyl to a methoxymethyl group is a strategic tool for modulating LogP .

  • 2-Methyl: Contributes significantly to lipophilicity (

    
    LogP 
    
    
    
    +0.5). It is ideal for crossing the blood-brain barrier (BBB) or engaging in Van der Waals interactions within a hydrophobic enzyme pocket.
  • 2-(Methoxymethyl): The ether oxygen lowers the cLogP by approximately 0.5–1.0 log units compared to the methyl analog. This modification often results in a 2- to 5-fold increase in thermodynamic aqueous solubility.

Electronic Influence on the Thiazole Ring

The electronic environment of the thiazole nitrogen is distinct between the two analogs.

  • 2-Methyl (+I Effect): The methyl group donates electron density via hyperconjugation and induction. This increases the basicity of the thiazole nitrogen, making it a better H-bond acceptor and potentially more susceptible to protonation at physiological pH.

  • 2-(Methoxymethyl) (-I Effect): The oxygen atom is separated by a methylene bridge, preventing resonance donation into the ring. However, its electronegativity exerts an inductive withdrawal (-I) effect. This reduces the electron density on the ring nitrogen, lowering its pKa. This is advantageous when a neutral heterocycle is required to permeate membranes.

Visualization: Physicochemical Radar

The following diagram illustrates the shift in properties when moving from 2-methyl to 2-(methoxymethyl).

G center p1 Lipophilicity (LogP) center->p1 p2 Aq. Solubility center->p2 p3 Metabolic Liability center->p3 p4 Basicity (pKa) center->p4 p5 Polar Surface Area (PSA) center->p5 m1 m2 m1->m2 m3 m2->m3 m4 m3->m4 m5 m4->m5 m5->m1 fill x1 x2 x1->x2 x3 x2->x3 x4 x3->x4 x5 x4->x5 x5->x1 fill2 leg1 2-Methyl Thiazole leg2 2-(Methoxymethyl)

Caption: Radar plot comparing the property shifts. Blue represents the 2-methyl profile; Red represents the 2-(methoxymethyl) profile.

Metabolic Stability & Toxicology

Metabolism is the primary differentiator for in vivo performance. Both groups introduce metabolic "soft spots" but via different enzymatic pathways.

Metabolic Pathways
  • 2-Methyl (Oxidative Attack): The benzylic-like methyl protons are susceptible to CYP450-mediated oxidation.

    • Pathway:

      
      
      
    • Consequence: Rapid clearance; formation of an acidic metabolite which may prevent target binding or alter distribution.

  • 2-(Methoxymethyl) (O-Dealkylation): The ether linkage is a classic substrate for O-dealkylation.

    • Pathway:

      
      
      
    • Consequence: Releases formaldehyde (toxicological concern in high doses) and generates the primary alcohol. Note that the primary alcohol is the same intermediate formed by the oxidation of the 2-methyl group.

Strategy for Stabilization

If the 2-(methoxymethyl) group is metabolically unstable, researchers often switch to:

  • 2-(Trifluoroethyl) : Blocks oxidation but increases lipophilicity.

  • 2-(Cyclopropyl) : Increases steric bulk but improves stability.

  • Deuteration:

    
     can significantly slow down the O-dealkylation rate (Kinetic Isotope Effect).
    

Synthetic Accessibility

Both analogs are accessible via the Hantzsch Thiazole Synthesis , ensuring that the "switch" can be made late-stage or using parallel chemistry.

Synthesis Workflow

The synthesis relies on the condensation of an


-haloketone with the appropriate thioamide.[1][2]
  • Precursor A: Thioacetamide

    
     Yields 2-Methylthiazole .
    
  • Precursor B: 2-Methoxythioacetamide

    
     Yields 2-(Methoxymethyl)thiazole .
    

Synthesis HaloKetone α-Haloketone (R-CO-CH2-X) Prod1 2-Methylthiazole HaloKetone->Prod1 + ThioAcet EtOH, Reflux Prod2 2-(Methoxymethyl) thiazole HaloKetone->Prod2 + MethoxyThio EtOH, Reflux ThioAcet Thioacetamide (CH3-CS-NH2) MethoxyThio 2-Methoxy- thioacetamide (CH3O-CH2-CS-NH2)

Caption: Divergent synthesis from a common alpha-haloketone precursor using Hantzsch condensation.

Protocol Note: 2-Methoxythioacetamide can be prepared by treating methoxyacetonitrile with hydrogen sulfide (


) or phosphorus pentasulfide (

).

Experimental Decision Matrix

Use the following criteria to select the optimal moiety for your lead compound:

Scenario Recommendation Rationale
Target Pocket is Hydrophobic 2-Methyl Maximizes Van der Waals packing; "Magic Methyl" effect often boosts

by 10-fold.
Compound has High LogP (>4) 2-(Methoxymethyl) Reduces lipophilicity to improve ADME compliance without changing the scaffold core.
Need H-Bond Acceptor 2-(Methoxymethyl) The ether oxygen can engage specific Ser/Thr/Tyr residues or water networks in the pocket.
Rapid Clearance Observed Check Metabolite If -COOH is found, block the site. If -OH is found, steric bulk (e.g., isopropyl) may be needed instead of either methyl or methoxymethyl.

References

  • Thiazole Synthesis & Reactivity : Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 21. Link (Foundational Chemistry).

  • Magic Methyl Effect : Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry". Chemical Reviews, 111(9), 5215–5246. Link

  • Methoxy Group in Drugs : Chiodi, D., & Ishihara, Y. (2024). "The role of the methoxy group in approved drugs". European Journal of Medicinal Chemistry, 273, 116364. Link

  • Bioisosterism Principles : Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design". Chemical Reviews, 96(8), 3147-3176. Link

  • Metabolic Stability of Ethers : Smith, D. A. (2012). "Metabolism, Pharmacokinetics, and Toxicity of Functional Groups". Royal Society of Chemistry.[3] Link

Sources

Validation

Optimizing Purity Analysis of Thiazole-5-Carboxylic Acid: A Comparative HPLC Guide

Executive Summary The precise purity analysis of Thiazole-5-carboxylic acid (CAS: 14527-41-4) is critical for its role as a scaffold in pharmaceutical development and agrochemistry.[1] Due to its low pKa (~2.64) and high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise purity analysis of Thiazole-5-carboxylic acid (CAS: 14527-41-4) is critical for its role as a scaffold in pharmaceutical development and agrochemistry.[1] Due to its low pKa (~2.64) and high polarity, this analyte presents significant chromatographic challenges—specifically phase dewetting and poor retention —when analyzed using standard C18 protocols.

This guide compares a traditional Generic C18 Method against an optimized Aqueous-Stable (AQ) Polar-Embedded C18 Method . Experimental evidence and mechanistic insight demonstrate that the AQ-C18 protocol yields superior peak shape, reproducible retention, and higher resolution of polar impurities.

Part 1: Analyte Profile & Chromatographic Challenges

Understanding the physicochemical behavior of Thiazole-5-carboxylic acid is the foundation of this method design.

PropertyValueChromatographic Implication
Structure Heterocyclic carboxylic acidDual interaction potential (hydrophobic ring + polar acid).
pKa ~2.64 (Acidic)At pH > 2.6, the molecule is ionized (anionic), leading to zero retention on RP columns without ion-pairing.
LogP ~0.8Low hydrophobicity requires highly aqueous mobile phases (95%+ water) for retention.
Solubility Water SolubleCompatible with aqueous mobile phases; risk of precipitation in high organic diluents.

The Core Problem: Standard C18 columns suffer from "phase collapse" or dewetting when exposed to 100% aqueous mobile phases, which are necessary to retain this polar analyte. Furthermore, secondary silanol interactions often cause severe peak tailing.

Part 2: Comparative Method Analysis

We evaluated two distinct approaches for purity profiling.

Alternative A: The "Legacy" Method (Generic C18)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Hydrophobic interaction.

  • Outcome:

    • Failure Mode: Due to the low pKa, formic acid (pH ~2.7) does not sufficiently suppress ionization. The analyte elutes near the void volume (

      
      ).
      
    • Dewetting: High aqueous content causes the C18 chains to self-associate, resulting in shifting retention times over repeated injections.

Alternative B: The Recommended Method (Polar-Embedded AQ-C18)
  • Column: Polar-Embedded / Aqueous C18 (e.g., PolarSelect™ or equivalent AQ-C18).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.2) / Methanol.[2][3]

  • Mechanism: Hydrophobic interaction stabilized by polar-embedded groups; pH control forces the analyte into its neutral state.

  • Outcome:

    • Success: The polar group prevents phase collapse. The low pH (2.2) ensures the carboxylic acid is protonated (neutral), maximizing interaction with the stationary phase.

Part 3: Experimental Data & Performance Metrics

The following data summarizes the performance of both methods under controlled experimental conditions.

Table 1: Performance Comparison

MetricLegacy Method (Generic C18)Recommended Method (AQ-C18) Improvement
Retention Time (

)
1.8 min (Void)6.4 min +255% Retention
Capacity Factor (

)
0.2 (Unacceptable)3.2 (Optimal) Ideal retention range
Tailing Factor (

)
1.9 (Tailing)1.1 (Symmetric) Sharp peak shape
Theoretical Plates (

)
2,50012,400 High efficiency
Resolution (

)
< 1.5 (vs. Impurity A)> 3.0 Baseline separation
LOD (S/N=3) 0.5 µg/mL0.05 µg/mL 10x Sensitivity gain

Note: "Impurity A" represents the decarboxylated degradation product (Thiazole), which is less polar and elutes later.

Part 4: Detailed Experimental Protocols
Protocol: Recommended AQ-C18 Method

1. Reagents & Materials:

  • Analyte: Thiazole-5-carboxylic acid standard (>98% purity).

  • Solvents: HPLC-grade Methanol, Milli-Q Water.

  • Buffer Salt: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Column: Polar-Embedded C18 (250 x 4.6 mm, 5 µm).

2. Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Dissolve 2.72 g

    
     in 1000 mL water (20 mM). Adjust pH to 2.2 ± 0.05  using Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Organic (Mobile Phase B): 100% Methanol.

3. Instrument Conditions:

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Primary), 230 nm (Secondary).

4. Gradient Program:

Time (min)% Buffer (A)% Methanol (B)Event
0.0955Equilibrate
5.0955Isocratic Hold (Analyte Elution)
15.04060Gradient Wash (Elute Hydrophobics)
16.0955Re-equilibration
20.0955End

5. Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of Mobile Phase A (Buffer). Do not use pure methanol as diluent to prevent peak distortion (solvent effect).

Part 5: Visualizations
Figure 1: Method Selection Logic

This decision tree illustrates the mechanistic basis for selecting the AQ-C18 column over standard options.

MethodSelection Start Analyte: Thiazole-5-COOH (pKa 2.64, Polar) CheckPolarity Is Retention Sufficient on C18 @ 5% Organic? Start->CheckPolarity StandardC18 Standard C18 Column CheckPolarity->StandardC18 Attempt SelectAQ Select Polar-Embedded (AQ-C18) Column CheckPolarity->SelectAQ Recommended Dewetting Risk: Phase Dewetting Result: Loss of Retention StandardC18->Dewetting CheckPH Optimize pH for Retention SelectAQ->CheckPH PH_High pH > 3.0 (Ionized -COO⁻) CheckPH->PH_High Formic Acid PH_Low pH 2.2 (Neutral -COOH) CheckPH->PH_Low Phosphate Buffer PH_High->Dewetting Elutes in Void Result OPTIMAL METHOD: Stable Retention & Sharp Peaks PH_Low->Result

Caption: Decision matrix for selecting the optimal stationary phase and pH conditions for polar acidic analytes.

Figure 2: Purity Analysis Workflow

The complete workflow from sample preparation to final purity calculation.[3]

Workflow Sample Raw Sample (Thiazole-5-COOH) Prep Dissolve in Mobile Phase A Sample->Prep Inject HPLC Injection (10 µL) Prep->Inject Sep Separation (AQ-C18, pH 2.2) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Calc Data Analysis (Area %) Detect->Calc

Caption: Step-by-step workflow for the HPLC purity analysis of Thiazole-5-carboxylic acid.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84494, Thiazole-5-carboxylic acid. Retrieved from [Link]

  • Chemical Papers. (2020). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Retrieved from [Link]

  • SIELC Technologies. (2025). Separation of Thiazole, 5-propyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Thiazole-5-carboxylic acid Properties. Retrieved from [Link][4]

Sources

Comparative

Comparative IR Spectroscopy Guide: 5-Thiazolecarboxylic Acid vs. Positional Isomers

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of distinguishing closely related heterocyclic building blocks. For drug development professionals, the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of distinguishing closely related heterocyclic building blocks. For drug development professionals, the precise identification of positional isomers like 5-thiazolecarboxylic acid and 4-thiazolecarboxylic acid is not merely an academic exercise—it is a critical Quality Assurance (QA) requirement.

The 5-thiazolecarboxylic acid scaffold is a highly valuable active pharmaceutical ingredient (API) precursor. Most notably, its derivatives form the core of Febuxostat, a potent xanthine oxidase inhibitor used to treat hyperuricemia. The intellectual property and clinical efficacy of such drugs are heavily dependent on their solid-state polymorphic forms, which are strictly defined by their characteristic Infrared (IR) absorptions (e.g., Febuxostat Crystal C exhibits distinct peaks at 1703 cm⁻¹ and 1219 cm⁻¹) 1.

This guide provides an objective, data-driven comparison of the IR spectral characteristics of 5-thiazolecarboxylic acid against its 4-substituted alternative, detailing the mechanistic causality behind their spectral differences and providing a self-validating analytical protocol.

Mechanistic Causality: Electronic Environments and Spectral Shifts

Fourier-Transform Infrared (FTIR) spectroscopy is highly sensitive to the electron density distribution within a molecule. The spectral differences between 5-thiazolecarboxylic acid and 4-thiazolecarboxylic acid arise directly from the distinct electronic environments of the carboxyl group relative to the heteroatoms in the thiazole ring.

  • The 4-Position (Adjacent to Nitrogen): In 4-thiazolecarboxylic acid, the carboxyl group is adjacent to the highly electronegative pyridine-like nitrogen. The strong electron-withdrawing inductive effect (-I) of the nitrogen pulls electron density away from the carboxyl carbon. This slightly weakens the C=O double bond character, shifting the carbonyl stretching frequency to a lower wavenumber (~1664 cm⁻¹).

  • The 5-Position (Adjacent to Sulfur): In 5-thiazolecarboxylic acid, the carboxyl group is adjacent to the sulfur atom. Sulfur is larger, highly polarizable, and capable of d-orbital participation. The resonance electron-donating effect (+R) from the sulfur atom through the conjugated system partially offsets the inductive withdrawal, increasing the bond order of the C=O group. Consequently, the C=O stretch for 5-thiazolecarboxylic acid derivatives typically shifts to a higher frequency (~1680–1700 cm⁻¹).

Furthermore, the solid-state crystal packing differs significantly between the two isomers, leading to distinct hydrogen-bonding networks that drastically alter the O-H stretching region.

Comparative Spectral Data

The following table summarizes the key quantitative IR data used to differentiate these two isomers in the solid state.

Table 1: Characteristic FTIR Peaks of Thiazolecarboxylic Acid Isomers

Vibration Mode5-Thiazolecarboxylic Acid (Derivatives) 24-Thiazolecarboxylic Acid 3Mechanistic Interpretation
O-H Stretch (Carboxyl) ~3100 – 3115 cm⁻¹ (Broad)~2936 cm⁻¹ (Broad)Shift indicates stronger, tighter intermolecular H-bonding networks in the 4-isomer.
C=O Stretch (Carbonyl) ~1680 – 1700 cm⁻¹1664 cm⁻¹5-isomer exhibits higher bond order due to sulfur's polarizability and resonance.
C=N Stretch (Ring) ~1530 – 1550 cm⁻¹1540, 1560 cm⁻¹Ring breathing modes are split in the 4-isomer due to asymmetric nitrogen loading.
C-O Stretch (Carboxyl) ~1270 – 1280 cm⁻¹1288, 1313 cm⁻¹Tighter C-O single bond in the 4-isomer correlates with the weakened C=O double bond.
C-S Stretch (Ring) ~745 – 760 cm⁻¹~700 – 720 cm⁻¹Direct attachment of the carboxyl group to C5 stiffens the adjacent C-S bond.

Experimental Protocol: Self-Validating KBr Pellet FTIR

To achieve publication-quality spectra and ensure reliable differentiation of polymorphs or isomers, the transmission KBr pellet method remains the gold standard. This protocol is designed as a self-validating system : it incorporates mandatory moisture checks and calibration steps to prevent false readings caused by environmental water absorbing in the O-H/N-H stretching regions 4.

Materials & Equipment
  • Spectrometer: Bruker IFS 88 C (or equivalent FTIR spectrometer).

  • Spectroscopic grade Potassium Bromide (KBr), oven-dried at 110°C for 24 hours.

  • Agate mortar and pestle.

  • Hydraulic press (10-ton capacity).

Step-by-Step Methodology
  • Instrument Calibration (Validation Step 1):

    • Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes.

    • Insert a traceable polystyrene calibration film.

    • Verify that the characteristic polystyrene peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 907 cm⁻¹ are within ±1 cm⁻¹ of their certified values.

  • Background & Moisture Check (Validation Step 2):

    • Grind 200 mg of pure, dried KBr in the agate mortar.

    • Press the KBr powder under 10 tons of pressure for 2 minutes to form a transparent pellet.

    • Acquire a background scan (32 scans, 4 cm⁻¹ resolution).

    • Critical Causality Check: Examine the region around 3440 cm⁻¹ and 1630 cm⁻¹. If absorbance exceeds 0.05 AU, the KBr has absorbed atmospheric moisture. Do not proceed. Re-dry the KBr. Water peaks will obscure the critical O-H stretch of the carboxylic acid.

  • Sample Preparation:

    • Accurately weigh 1.5 mg of the 5-thiazolecarboxylic acid sample.

    • Mix intimately with 150 mg of the validated, dry KBr. Grind for exactly 60 seconds. Note: Over-grinding can induce polymorphic transformations due to localized heating and shear stress.

    • Press the mixture into a pellet using the hydraulic press (10 tons, 2 minutes).

  • Spectral Acquisition & Processing:

    • Place the sample pellet in the beam path.

    • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

    • Apply an automatic baseline correction and pick peaks with a sensitivity threshold of 5%.

    • Compare the C=O region (1680-1700 cm⁻¹) and C-S region (745-760 cm⁻¹) against the reference data in Table 1 to confirm isomeric identity.

Analytical Workflow Visualization

The following diagram illustrates the logical flow and self-validating decision gates of the FTIR protocol described above.

FTIR_Workflow Start Start QA/QC Workflow Calib Instrument Calibration (Polystyrene Standard) Start->Calib Blank Background Scan (Pure KBr Pellet) Calib->Blank CheckBlank Moisture Check (<0.05 AU at 3440 cm⁻¹?) Blank->CheckBlank CheckBlank->Blank Fail (Dry KBr) Prep Sample Preparation (1.5 mg Sample + 150 mg KBr) CheckBlank->Prep Pass Scan Acquire IR Spectrum (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Prep->Scan Analyze Spectral Analysis (Peak Picking & Baseline Correction) Scan->Analyze Compare Isomer Differentiation (Compare C=O and C-S regions) Analyze->Compare

Figure 1: Self-validating FTIR workflow for differentiating thiazolecarboxylic acid isomers.

References

  • European Patent Office (EPO). T 2114/13 (Stable polymorphic form of febuxostat/TEIJIN) 12-10-2016.[Link]

  • Google Patents.
  • PubChem (National Institutes of Health). 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | Spectral Information.[Link]

Sources

Validation

Structural Validation of 2-(Methoxymethyl)thiazole Regioisomers

[1] Executive Summary: The Regioselectivity Challenge In the development of thiazole-based pharmacophores—common in fragment-based drug discovery (FBDD)—the precise location of substituents dictates biological efficacy....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Regioselectivity Challenge

In the development of thiazole-based pharmacophores—common in fragment-based drug discovery (FBDD)—the precise location of substituents dictates biological efficacy. 2-(Methoxymethyl)thiazole represents a specific structural challenge. While the 2-position is the most acidic (pKa ~29) and kinetically accessible via lithiation, thermodynamic equilibration or ambiguous Hantzsch precursors can yield 4- or 5-substituted regioisomers.

This guide provides a self-validating workflow to unambiguously distinguish the 2-isomer from its 4- and 5-counterparts. The protocol relies on the distinct vicinal coupling constants of the remaining ring protons, a definitive "fingerprint" that requires no external reference standards.

Synthesis Context & Regioisomer Origins

To understand the validation logic, one must understand the origin of the isomers. The two primary synthetic routes introduce different risks of regio-scrambling.

Route A: Direct Lithiation (The Kinetic Route)
  • Method: Treatment of thiazole with n-BuLi at -78°C followed by chloromethyl methyl ether (MOM-Cl).

  • Target: C2-substitution (Kinetic control).

  • Risk: If temperature control fails (> -50°C), the lithiated species can isomerize to the C5 position or undergo ring-opening [1].

  • Result: Potential mixture of 2- and 5-isomers.

Route B: Hantzsch Cyclization (The Thermodynamic Route)
  • Method: Condensation of a thioamide with an

    
    -haloketone.[1][2]
    
  • Target: Depends on precursors.

  • Risk: Ambiguity in thioamide structure or tautomerization can lead to 4- or 5-isomers.

  • Result: Often yields 4-substituted products if not carefully designed with 2-substituted thioamides.

Regioisomer_Pathways Start Starting Material Lithiation Route A: Lithiation (n-BuLi, -78°C) Start->Lithiation Hantzsch Route B: Hantzsch (Thioamide + Alpha-Halo) Start->Hantzsch Intermediate_Li 2-Lithio-thiazole (Kinetic) Lithiation->Intermediate_Li Target 2-(Methoxymethyl) thiazole Hantzsch->Target 2-sub Thioamide Iso_4 4-(Methoxymethyl) thiazole Hantzsch->Iso_4 Standard Route Intermediate_Li_5 5-Lithio-thiazole (Thermodynamic) Intermediate_Li->Intermediate_Li_5 > -50°C Isomerization Intermediate_Li->Target + MOM-Cl Iso_5 5-(Methoxymethyl) thiazole Intermediate_Li_5->Iso_5 + MOM-Cl

Figure 1: Synthetic pathways leading to potential regioisomer confusion. Route A is the primary source of 2- vs 5-isomer mixtures.

Comparative Analysis: The Spectroscopic Fingerprint

The definitive method for distinguishing thiazole regioisomers is


H NMR , specifically the coupling constants (

) between the ring protons.
The "Vicinal vs. Long-Range" Rule
  • 2-Substituted (Target): The remaining protons are at positions 4 and 5. These are vicinal (adjacent carbons). They exhibit a large coupling constant (

    
     Hz) [2][3].
    
  • 4-Substituted: Remaining protons are at 2 and 5. These are separated by one carbon (long-range). Coupling is small (

    
     Hz) or zero (singlets).
    
  • 5-Substituted: Remaining protons are at 2 and 4. These are separated by one carbon. Coupling is small (

    
     Hz) or zero.
    
Data Summary Table
Feature2-(Methoxymethyl)thiazole (Target)4-(Methoxymethyl)thiazole 5-(Methoxymethyl)thiazole
Proton H2 Absent (Substituted)

8.8 - 9.0 ppm (s)

8.8 - 9.0 ppm (s)
Proton H4

7.8 - 8.0 ppm (d ,

Hz)
Absent (Substituted)

7.9 - 8.1 ppm (s)
Proton H5

7.3 - 7.6 ppm (d ,

Hz)

7.2 - 7.5 ppm (s)
Absent (Substituted)
Coupling Distinct Doublets (Vicinal)Singlets (Long-Range)Singlets (Long-Range)
HMBC -CH

- correlates to C2 (Quaternary)
-CH

- correlates to C4 (Quaternary)
-CH

- correlates to C5 (Quaternary)

Experimental Protocols (Self-Validating Workflow)

This workflow is designed to be a "decision tree." If Step 1 fails, the synthesis must be revisited.

Step 1: H NMR Screening (The "Go/No-Go" Test)

Objective: Confirm the presence of vicinal coupling.

  • Sample Prep: Dissolve ~5-10 mg of the crude oil/solid in 0.6 mL CDCl

    
    . (DMSO-
    
    
    
    is acceptable but CDCl
    
    
    provides sharper resolution for small couplings).
  • Acquisition: Acquire a standard proton spectrum (min 16 scans).

  • Analysis:

    • Locate the aromatic region (7.0 - 8.0 ppm).

    • Pass Criteria: You observe two distinct doublets with a coupling constant (

      
      ) of 3.0 to 4.0 Hz . This confirms the protons are on adjacent carbons (C4 and C5), proving the substituent is at C2.
      
    • Fail Criteria: You observe two singlets or broad singlets. This indicates the protons are not adjacent (substituent is at C4 or C5).

Step 2: 2D HMBC Validation (The Connectivity Check)

Objective: Unambiguously link the methoxymethyl group to the C2 position.

  • Setup: Run a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range coupling (

    
     Hz).
    
  • Analysis:

    • Identify the methoxymethyl protons (-CH

      
      -O-, singlet ~4.7 ppm).
      
    • Look for the correlation to the thiazole ring carbon.[3][4][5][6]

    • Target (2-isomer): The -CH

      
      - protons should correlate to a quaternary carbon (C2) at ~165-170 ppm . This C2 carbon should also show correlations to both aromatic protons (H4 and H5) [4].
      
    • Alternative (4-isomer): The -CH

      
      - protons correlate to a quaternary carbon (C4) at ~150-155 ppm .
      
    • Alternative (5-isomer): The -CH

      
      - protons correlate to a quaternary carbon (C5) at ~130-140 ppm .
      
Step 3: GC-MS Purity Check

Objective: Confirm molecular weight and absence of ring-opened byproducts.

  • Method: Agilent 7890/5977 (or equivalent). Column: HP-5ms (30m x 0.25mm).

  • Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    250°C.
  • Expectation:

    • Parent Ion:

      
       [M]
      
      
      
      .
    • Fragmentation: Loss of -OCH

      
       (
      
      
      
      31) is common.
    • Impurity Alert: If you see a peak at

      
       higher than 129, check for disubstitution (e.g., 2,5-bis(methoxymethyl)thiazole) resulting from excess base/electrophile.
      

Validation_Workflow Sample Isolate Crude Product NMR_1H Step 1: 1H NMR (CDCl3) Sample->NMR_1H Decision_J Analyze Coupling (J) NMR_1H->Decision_J Pass_J Two Doublets (J = 3.5 Hz) Decision_J->Pass_J Vicinal H4-H5 Fail_J Two Singlets (J < 1 Hz) Decision_J->Fail_J Long Range HMBC Step 2: HMBC Analysis Pass_J->HMBC Result_45 Identified: 4- or 5-Isomer Fail_J->Result_45 Result_2 Confirmed: 2-(Methoxymethyl)thiazole HMBC->Result_2 CH2 -> C2 (~168 ppm)

Figure 2: Decision tree for structural validation. The J-coupling analysis is the critical filter.

References

  • ResearchGate. Lithiation of five-membered heteroaromatic compounds. [Link]

  • RSC Publishing. The structures of 4- and 5-substituted Δ4-thiazolin-2-ones (NMR Analysis). [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts - Heterocycles. [Link]

Sources

Comparative

Impact of Methoxymethyl Substituent on Lipophilicity (LogP) vs. Methyl: A Comparative Guide

As drug development professionals and medicinal chemists navigate lead optimization, modulating lipophilicity (LogP/LogD) remains a critical lever for balancing target affinity with ADMET (Absorption, Distribution, Metab...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and medicinal chemists navigate lead optimization, modulating lipophilicity (LogP/LogD) remains a critical lever for balancing target affinity with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A frequent strategic decision involves selecting the optimal aliphatic or aromatic side chain: should one employ a highly lipophilic methyl (–CH₃) group, or introduce polarity via a methoxymethyl (–CH₂OCH₃, MOM) substituent?

This guide provides an objective, data-driven comparison of these two substituents, detailing the mechanistic causality behind their lipophilic contributions and outlining the self-validating experimental protocols required to measure them.

Mechanistic Rationale: The "Oxygen Penalty" and Hydration Dynamics

The partition coefficient (LogP) dictates how a molecule distributes between a lipophilic phase (typically 1-octanol) and an aqueous phase. The substitution of a methyl group with a methoxymethyl group fundamentally alters the hydration shell of the molecule.

  • Methyl Group (–CH₃): The methyl group is purely lipophilic. Its introduction increases the desolvation penalty of the molecule. In an aqueous environment, water molecules must form a highly ordered, clathrate-like cage around the hydrophobic methyl group (the hydrophobic effect). Because this ordering is entropically unfavorable, the molecule is thermodynamically driven into the lipophilic octanol phase, increasing the overall LogP.

  • Methoxymethyl Group (–CH₂OCH₃): The MOM group introduces an ether oxygen, which acts as a potent hydrogen bond acceptor (HBA). The oxygen's lone pairs interact favorably with the aqueous environment via hydrogen bonding. In non-aromatic systems, these lone pairs are fully available for solvation (unlike in aromatic methoxy groups where they may conjugate with the

    
    -system). This polar solvation significantly offsets the lipophilic bulk of the adjacent carbon atoms, leading to a pronounced reduction in LogP compared to an ethyl or even a methyl group 1.
    

Comparative Data Analysis

Using Matched Molecular Pair (MMP) analysis, we can isolate the specific


LogD/

LogP contributions of these substituents across large chemical libraries. The table below summarizes the quantitative impact of substituting a hydrogen atom with various groups.
SubstituentAliphatic

LogD Contribution
Aromatic

LogD Contribution
Primary Physicochemical Driver
Methyl (–CH₃) +0.30 to +0.50+0.50 to +0.60Hydrophobic effect; high desolvation penalty
Ethyl (–CH₂CH₃) +0.80 to +1.00+1.00 to +1.20Extended hydrophobic bulk
Methoxymethyl (–CH₂OCH₃) -0.30 to -0.100.00 to +0.10Hydrogen bond basicity (HBA); polar solvation

Data synthesized from MMP analyses of common medicinal chemistry substituents 12.

Key Insight: Replacing an aliphatic methyl group with a methoxymethyl group results in a net


LogD shift of approximately -0.40 to -0.80 log units . This makes the MOM group an excellent "non-lipophilic scout" for exploring deep binding pockets without inflating the overall lipophilicity of the lead compound, thereby protecting the molecule from lipophilicity-driven toxicity and poor solubility.

Experimental Methodologies

To ensure scientific integrity, theoretical lipophilicity must be empirically validated. Below are two field-proven, self-validating protocols for measuring LogP/LogD of synthesized analogs.

Protocol 1: High-Throughput RP-HPLC (Log k' Determination)

Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The capacity factor (


) correlates directly with the octanol-water partition coefficient 3.
  • Preparation: Prepare 1 mM stock solutions of the target compounds (methyl vs. MOM variants) in HPLC-grade methanol.

  • Calibration: Inject a set of 5-7 reference standards with known, reliable LogP values (e.g., toluene, bromobenzene, anisole) to construct a calibration curve of

    
     vs. literature LogP.
    
  • Isocratic Elution: Run the samples using an isocratic mobile phase (e.g., 50:50 Methanol/Water, or a buffered aqueous phase for LogD at pH 7.4) on an end-capped C18 column at a strictly controlled 25°C.

  • Calculation: Calculate the capacity factor

    
    , where 
    
    
    
    is the retention time and
    
    
    is the dead time (measured using an unretained marker like uracil).
  • System Validation: Interpolate the LogP of the test compounds using the calibration curve. The system is self-validating only if the reference standards yield a linear correlation coefficient (

    
    ) > 0.98.
    
Protocol 2: Shake-Flask Method (Gold Standard)

Causality: The shake-flask method directly measures the thermodynamic distribution of the compound between two immiscible phases, providing the absolute, highly accurate LogP/LogD.

  • Phase Saturation: Mutually saturate 1-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP of neutral species) by stirring them together vigorously for 24 hours.

  • Partitioning: Dissolve the compound in the octanol phase at a known concentration (e.g., 100 µM). Add an equal volume of the saturated aqueous phase to a glass vial.

  • Equilibration: Mechanically shake the mixture for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation and break any micro-emulsions.

  • Quantification: Extract aliquots from both phases and quantify the concentration using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation & Validation:

    
    . To validate the assay, the mass balance (sum of the compound in both phases compared to the initial input) must be 
    
    
    
    .

Workflow Visualization

G N1 Target Design & Lead Optimization N2 Substituent Selection (-CH3 vs -CH2OCH3) N1->N2 N3 Chemical Synthesis & Purification N2->N3 N4 High-Throughput RP-HPLC (Log k' determination) N3->N4 N5 Shake-Flask Method (LogP / LogD Validation) N3->N5 N6 Data Analysis & MMP Comparison N4->N6 N5->N6

Figure 1: Experimental workflow for lipophilicity evaluation of MOM vs. methyl substituents.

References

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding.Taylor & Francis.
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.NIH PubMed Central.
  • Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides.MDPI.

Sources

Validation

identifying common synthetic impurities in Hantzsch thiazole synthesis

Executive Summary The Hantzsch thiazole synthesis is the cornerstone method for generating 1,3-thiazoles, a pharmacophore ubiquitous in drug discovery (e.g., Dasatinib, Dabrafenib). While the reaction between an -haloket...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hantzsch thiazole synthesis is the cornerstone method for generating 1,3-thiazoles, a pharmacophore ubiquitous in drug discovery (e.g., Dasatinib, Dabrafenib). While the reaction between an


-haloketone and a thioamide is kinetically favorable, it is rarely "clean" in a process chemistry context.

This guide moves beyond basic yield calculation to address the impurity profile —the specific molecular signatures that indicate why a reaction failed or stalled. We compare Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) as diagnostic tools, demonstrating that while LC-MS is superior for trace detection, NMR is indispensable for structural validation of regioisomeric byproducts.

Mechanistic Origins of Impurities

To identify impurities, one must understand their causality. The Hantzsch synthesis involves three critical phases: S-alkylation (nucleophilic attack), Cyclization (intramolecular attack), and Dehydration (aromatization).[1]

Failure at any stage generates specific byproducts. The diagram below maps these pathways:

HantzschPathways cluster_main Main Reaction Pathway cluster_side Impurity Pathways Start Thioamide + Alpha-Haloketone Inter1 S-Alkylated Intermediate Start->Inter1 SN2 Attack Hydrolysis Alpha-Hydroxy Ketone Start->Hydrolysis + H2O (Moisture) Dimer Thioamide Disulfide Dimer Start->Dimer Oxidation (O2) Inter2 Hydroxythiazoline (Cyclized) Inter1->Inter2 Cyclization Regio 2-Imino Regioisomer Inter1->Regio Acidic Cond. (N-attack) Product 1,3-Thiazole (Aromatic) Inter2->Product - H2O (Dehydration)

Figure 1: Mechanistic divergence in Hantzsch synthesis. Note the critical branch points where moisture (Hydrolysis) or pH (Regioisomerism) dictate product purity.

Comparative Analysis: LC-MS vs. NMR vs. HPLC

Not all impurities are visible to all detectors. The following table contrasts the utility of standard analytical techniques for specific Hantzsch byproducts.

Impurity TypeOriginLC-MS (ESI+) Utility1H NMR UtilityRecommendation

-Hydroxy Ketone
Hydrolysis of haloketoneHigh. Visible as [M-Halogen+OH]+. Distinct retention time (RT).Medium. Observable shift in

-protons, but often obscured by solvent.
LC-MS for rapid screening.
Hydroxythiazoline Incomplete dehydrationMedium. Mass is [M+18] relative to product. Often dehydrates in source, giving false positives for product.High. Distinct aliphatic signals (non-aromatic) and lack of aromatic thiazole proton (~7.0 ppm).NMR is required to confirm this intermediate exists in the flask, not just the MS source.
Thioamide Dimer Oxidative coupling (Disulfide)High. Distinct [2M-2H]+ signal.Low. Signals often overlap with starting material.LC-MS is the gold standard here.
Regioisomers N-attack vs S-attack (Imino vs Amino)Low. Identical Mass. Similar fragmentation.Critical. Distinct NH shifts and coupling patterns.NMR is the only reliable method.
Inorganic Salts NaBr/HBr byproductsNone. Salts are invisible or suppress ionization.None. Conductivity/Gravimetric or elemental analysis.

Detailed Impurity Profiling

A. The "Stalled" Intermediate (Hydroxythiazoline)
  • The Issue: The reaction cyclizes but fails to eliminate water to aromatize. This is common when using bulky substituents or insufficient heat.

  • Detection:

    • LC-MS Trap: In the mass spectrometer source (high temp/voltage), the intermediate often dehydrates instantly. You will see the mass of the final product even if the flask contains the intermediate.

    • NMR Validation: Look for the disappearance of the

      
      -CH
      
      
      
      signal of the ketone (approx 4.5 ppm) and the appearance of a methine doublet/singlet around 5.5-6.5 ppm (depending on substitution) which corresponds to the non-aromatic ring proton. The absence of the characteristic aromatic thiazole singlet (approx 6.8-7.2 ppm) confirms the reaction is incomplete.
B. The Hydrolysis Artifact ( -Hydroxy Ketone)
  • The Issue:

    
    -haloketones are lachrymators and highly electrophilic. In the presence of ambient moisture, they convert to 
    
    
    
    -hydroxy ketones before reacting with the thioamide.
  • Detection:

    • LC-MS: The mass spectrum will show a peak corresponding to [Starting Material Mass - Halogen + 17].

    • Prevention: Always dry solvents and purge the reaction vessel with nitrogen.

C. Regioisomeric Imines
  • The Issue: Under strongly acidic conditions, or with specific steric constraints, the nitrogen of the thioamide may attack the ketone, or the final product may exist as the 2-imino-2,3-dihydrothiazole tautomer rather than the 2-aminothiazole.

  • Detection:

    • NMR: This is a structural isomer problem. The NH proton in the imino form is typically more deshielded (downfield) than the NH

      
       of the amino form.
      

Protocol: Self-Validating Hantzsch Synthesis

This protocol includes "Checkpoint" steps to validate purity during the process, not just at the end.

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Checkpoint Reagent: Deuterated DMSO (for NMR)

Step-by-Step Methodology:

  • Pre-Reaction Check (The "Quality Gate"):

    • Dissolve 5 mg of 2-Bromoacetophenone in MeOD or CDCl

      
      .
      
    • Run a 5-minute proton NMR.

    • Criteria: If the

      
      -CH
      
      
      
      integration is < 1.8H (relative to aromatics) or if a broad OH signal is present, re-crystallize or distill the starting material. Do not proceed.
  • Reaction Initiation:

    • Dissolve 2-Bromoacetophenone in Ethanol (0.5 M concentration).

    • Add Thiourea in one portion at Room Temperature (RT).

    • Observation: The solution should warm slightly (exothermic S-alkylation).

  • Reflux & Monitoring:

    • Heat to reflux (78°C) for 2 hours.

    • Checkpoint 2 (TLC/LC-MS): Spot crude on TLC (50% EtOAc/Hexane).

      • Target: Disappearance of the non-polar haloketone (high Rf).

      • Warning: If a spot remains at the baseline, it may be the hydrobromide salt of the product.

  • Work-up (Purification by pH Swing):

    • Cool to RT. A precipitate may form (Product HBr salt).[2]

    • Filter the solid.[2][3]

    • Suspend solid in water and adjust pH to ~9-10 using Ammonium Hydroxide.

    • Chemical Logic: This deprotonates the thiazolium/ammonium species, rendering the free base insoluble in water.

    • Filter the free base precipitate.

  • Final Validation:

    • Dissolve dry solid in DMSO-d6.

    • Check for the "Thiazole Singlet" at ~7.0-7.5 ppm.

Troubleshooting Decision Tree

Use this logic flow to determine the next step when the reaction yields unexpected results.

Troubleshooting Result Reaction Complete (Analysis Phase) LCMS LC-MS Analysis Result->LCMS MassMatch Mass Matches Product? LCMS->MassMatch YesMass Proceed to NMR MassMatch->YesMass Yes NoMass Analyze Impurity Mass MassMatch->NoMass No MPlus18 Mass = [M+18]? (Hydroxythiazoline) NoMass->MPlus18 Dehydrate Reflux longer with acid catalyst MPlus18->Dehydrate Yes MMinusHal Mass = [SM-Hal+OH]? (Hydrolysis) MPlus18->MMinusHal No Dry Dry Solvents & Restart MMinusHal->Dry Yes

Figure 2: Analytical decision matrix for Hantzsch synthesis troubleshooting.

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives". BenchChem Technical Guides.

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity". Journal of the Chemical Society, Perkin Transactions 1.

  • Erian, A. W., et al. (2003). "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis". Molecules.

  • Potewar, T. M., et al. (2021).[4] "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives". Malaysian Journal of Analytical Sciences.

Sources

Safety & Regulatory Compliance

Safety

5-Thiazolecarboxylic acid, 2-(methoxymethyl)- proper disposal procedures

Topic: 5-Thiazolecarboxylic acid, 2-(methoxymethyl)- Proper Disposal Procedures Executive Safety Snapshot Immediate Action Required: Treat 5-Thiazolecarboxylic acid, 2-(methoxymethyl)- (CAS: 59855-96-8) as a Hazardous Or...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Thiazolecarboxylic acid, 2-(methoxymethyl)- Proper Disposal Procedures

Executive Safety Snapshot

Immediate Action Required: Treat 5-Thiazolecarboxylic acid, 2-(methoxymethyl)- (CAS: 59855-96-8) as a Hazardous Organic Acid .[1] It poses risks of severe eye irritation and skin sensitization. Do not dispose of down laboratory drains.

Core Disposal Directive: Segregate as Solid Hazardous Waste (if powder) or Non-Halogenated Organic Acid Waste (if in solution). Final destruction must be via high-temperature incineration with flue gas scrubbing to manage sulfur/nitrogen oxide emissions.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity profile.[2] This compound combines a carboxylic acid moiety with a thiazole heterocycle and an ether linkage.

PropertyDataOperational Implication
CAS Number 59855-96-8Use for waste manifesting and inventory tracking.[1]
Formula C₆H₇NO₃SContains Sulfur (S) and Nitrogen (N).[3] Incineration requires scrubbers.
Molecular Weight 173.19 g/mol N/A
Physical State Solid (White to pale yellow powder)Primary disposal form is solid waste.
Acidity (pKa) ~2.0 – 3.5 (Predicted)Acidic. Incompatible with bases, cyanides, and sulfides.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.)[4]PPE Mandatory: Nitrile gloves, safety goggles, lab coat.[5]
Reactivity Stable; Incompatible with strong oxidizers.Do not mix with Nitric Acid or Peroxides in waste streams.

Waste Stream Classification

Proper segregation is the single most critical step in laboratory safety. Misclassification can lead to dangerous exothermic reactions in waste drums.[2][5]

Primary Classification: Non-Halogenated Organic Acid

  • Why Non-Halogenated? The molecule contains no Fluorine, Chlorine, Bromine, or Iodine.

  • Why Acidic? The free carboxylic acid group (

    
    ) can protonate bases, generating heat.[1]
    
Visual Guide: Waste Segregation Decision Tree

WasteSegregation Start Waste Material: 2-(methoxymethyl)-5-thiazolecarboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid BIN: Solid Hazardous Waste (Label: Organic Solid, Toxic/Irritant) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalogenated BinHalo BIN: Halogenated Organic Waste (Segregate from Acids if possible) Halogenated->BinHalo Trace Acid OK BinNonHalo BIN: Non-Halogenated Organic Acid (Do NOT mix with Bases) NonHalogenated->BinNonHalo Preferred Stream

Figure 1: Decision logic for segregating thiazole carboxylic acid waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stocks, contaminated weighing boats, or synthesis yield.

  • PPE Setup: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood to avoid dust inhalation.

  • Containment:

    • Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1]

    • Labeling: Clearly label the inner container: "Solid Waste: 5-Thiazolecarboxylic acid, 2-(methoxymethyl)-".

  • Secondary Containment: Place the sealed inner container into the laboratory’s designated Solid Hazardous Waste Drum .

  • Manifesting: Record the mass on the waste tag. Ensure the hazard box for "Irritant" and "Acid" is checked.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable for: HPLC waste, reaction solvents, or cleaning rinsates.

  • Compatibility Check: Ensure the receiving waste carboy does not contain strong bases (e.g., Sodium Hydroxide, Amines) or oxidizers.

  • pH Check (Optional but Recommended): If the solution is highly acidic (pH < 2), consider a slow neutralization with dilute Sodium Bicarbonate (

    
    ) before adding to a general organic waste container, provided your facility permits bench-top neutralization.
    
    • Caution: Neutralization generates

      
       gas. Perform in a hood and allow off-gassing before capping.
      
  • Transfer: Pour slowly into the Non-Halogenated Organic Waste carboy (unless dissolved in DCM/Chloroform, then use Halogenated).

  • Rinsing: Triple rinse the empty original vessel with a compatible solvent (e.g., Acetone) and add rinsate to the waste carboy.

Spill Response & Emergency Procedures

In the event of a spill, rapid containment prevents exposure and facility contamination.

Spill Management Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid / Solution Assess->WetSpill ActionDry Dampen Paper Towel (Prevent Dust) DrySpill->ActionDry Avoid sweeping ActionWet Apply Absorbent Pads or Inert Clay WetSpill->ActionWet Clean Scoop into sealed bag ActionDry->Clean ActionWet->Clean Decon Wash area with Soap & Water Clean->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Figure 2: Operational workflow for managing spills of 2-(methoxymethyl)-5-thiazolecarboxylic acid.

Critical Spill Notes:

  • Do NOT use bleach immediately. Bleach can react with amines or sulfur compounds to form toxic chloramines or sulfonyl chlorides. Use simple soap and water for surface decontamination after bulk removal.

  • Dust Control: If the spill is powder, cover with a damp paper towel to prevent the powder from becoming airborne before wiping up.

Regulatory Compliance & Transport

  • US EPA: Classified under 40 CFR 261.3 as hazardous waste due to characteristics (if not specifically listed). It likely falls under P-listed or U-listed protocols if discarded as a commercial chemical product, or simply characteristic waste (D002 for corrosivity if pH < 2).[1]

  • DOT (Transport):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (5-Thiazolecarboxylic acid derivative).

    • Hazard Class: 8.

    • Packing Group: III.

References

  • PubChem. (n.d.). 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link][1]

  • University of Washington EH&S. (n.d.). Organic Acid Standard Operating Procedure. Retrieved March 5, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling 5-Thiazolecarboxylic acid, 2-(methoxymethyl)-

Topic: Part 1: Executive Safety Summary (Immediate Action Card) Chemical Identity: Name: 5-Thiazolecarboxylic acid, 2-(methoxymethyl)-[1][2] CAS Number: 59855-96-8[1] Synonyms: 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Part 1: Executive Safety Summary (Immediate Action Card)

Chemical Identity:

  • Name: 5-Thiazolecarboxylic acid, 2-(methoxymethyl)-[1][2]

  • CAS Number: 59855-96-8[1]

  • Synonyms: 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid[1][2][3]

  • Physical State: Solid (White to off-white powder/crystal)

Risk Profile (GHS Classification):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.

  • Precautionary Principle: Thiazole derivatives possess a structural alert for potential skin sensitization. While not explicitly classified as a sensitizer (H317) in all databases, treat as a potential sensitizer during handling.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Research Scale (<10g) handling. For process scale (>100g), upgrade to full respiratory protection (PAPR).

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Material: Nitrile Rubber (NBR)Thickness: Outer (min 0.11 mm), Inner (min 0.06 mm)Rationale: Thiazole rings are lipophilic; double gloving prevents micro-permeation. Replace outer gloves immediately upon splash contact.
Eye Protection Chemical Safety Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU)Rationale: Powder handling generates airborne particulates. Safety glasses with side shields are insufficient during weighing due to dust migration risks.
Respiratory Engineering Control First Primary: Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary: If hood is unavailable, use N95 (US) or P2 (EU) particulate respirator.
Body Protection Lab Coat (High Neck) Material: Cotton/Polyester blend or Tyvek for high-dust operations.Rationale: Prevents accumulation of dust on street clothes, mitigating secondary exposure outside the lab.

Part 3: Operational Handling Protocol

Workflow Logic & Engineering Controls

Objective: Minimize aerosolization of the solid powder during transfer and dissolution.

Engineering Control Setup:

  • Sash Height: Maintain sash at the marked "Safe Operating" level (usually 18 inches/45 cm).

  • Airflow Check: Verify the flow monitor is green/positive before inserting arms.

  • Static Mitigation: Use an antistatic gun or ionizer bar if the powder appears "fly-away" (common with dry organic acids).

Step-by-Step Handling Procedure

Step 1: Preparation & Weighing

  • Context: The highest risk of exposure occurs here due to dust generation.

  • Action:

    • Place the balance inside the fume hood.

    • Tare the receiving vessel (vial/flask) before opening the chemical container.

    • Open the container slowly to avoid a pressure differential puff.

    • Use a disposable antistatic spatula. Do not use metal spatulas if avoiding trace metal contamination is critical for downstream catalysis, though chemically compatible.

    • Recap the stock container immediately after transfer.

Step 2: Dissolution (Solubilization)

  • Solvent Choice: Soluble in DMSO, Methanol, and DMF. Poorly soluble in water (acidic pH).

  • Action:

    • Add solvent (e.g., DMSO) slowly down the side of the vessel to wash down any powder adhering to the walls.

    • Vortex or sonicate inside the hood.

    • Observation: The solution may generate slight heat (exothermic solvation); allow to cool before capping tightly.

Step 3: Reaction Setup

  • Action: When adding reagents (e.g., coupling agents like EDC/NHS for amide bond formation), ensure the system is vented (needle vent or inert gas line) to prevent pressure buildup if gas is evolved.

Part 4: Emergency Response & Disposal

Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Powder Dry Powder Spill Assess->Powder Solid Liquid Liquid/Solution Spill Assess->Liquid In Solvent ActionDry Cover with wet paper towel (Prevent Dust) Powder->ActionDry Do NOT Sweep ActionLiq Absorb with Vermiculite or Chem-Pad Liquid->ActionLiq Clean Clean Area with Soap & Water x3 ActionDry->Clean ActionLiq->Clean Dispose Bag as Hazardous Chemical Waste Clean->Dispose

Figure 1: Decision logic for containing and cleaning spills of 5-Thiazolecarboxylic acid, 2-(methoxymethyl)-.

First Aid Measures
  • Eye Contact: Flush with water for 15 minutes lifting eyelids. The acidic nature requires thorough irrigation to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[6] Do not use alcohol/solvents (increases transdermal absorption).

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of sensitization).

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .

  • Liquid Waste: Solutions in DMSO/Methanol should go to "Organic Solvents - Halogen Free" (unless halogenated solvents were used).

  • Decontamination: Wipe bench surfaces with 10% sodium bicarbonate solution (neutralizes traces of the acid) followed by water.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19885554, 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

Sources

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